molecular formula C13H22N2O4 B580573 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1363381-43-4

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Cat. No.: B580573
CAS No.: 1363381-43-4
M. Wt: 270.329
InChI Key: PSJVWIIBVVDMHJ-UHFFFAOYSA-N
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Description

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS 1363381-43-4) is a Boc-protected spirocyclic building block of high value in organic synthesis and pharmaceutical research. Its structure features a rigid spirocyclic core that can impart conformational stability to target molecules, a property highly beneficial in drug design for enhancing binding affinity and selectivity . The compound is primarily employed as a key intermediate for the preparation of more complex molecules, particularly in the development of peptidomimetics and other biologically active compounds . The tert-butoxycarbonyl (Boc) protecting group on the amine can be selectively removed under mild acidic conditions to expose the reactive amine functionality for further chemical modifications . Researchers utilize this scaffold in the creation of novel heterocyclic compounds for various therapeutic applications. Similar 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds have demonstrated significant pharmacological activity, such as functioning as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) in the development of new analgesics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVWIIBVVDMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128261
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-43-4
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel spirocyclic compound, 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional scaffold, which incorporates a piperidine moiety and an oxazolidinone ring. Such structures are valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications. This guide details a plausible and efficient synthetic pathway, drawing upon established methodologies for the formation of related spirocyclic systems. Furthermore, it provides a thorough analysis of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to aid in the unequivocal identification and characterization of the target compound.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of heteroatoms, such as nitrogen and oxygen, into these spirocyclic frameworks further expands their chemical diversity and potential for forming key interactions with proteins.

The target molecule, this compound (CAS No. 1363381-43-4), features a piperidine ring, a common motif in many approved drugs, fused to an oxazolidinone ring through a spirocyclic center. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at a later stage, making this compound a versatile intermediate for the synthesis of more complex molecules. The oxazolidinone moiety is also a well-known pharmacophore, most notably found in the linezolid class of antibiotics. The combination of these structural features in a spirocyclic arrangement presents a unique opportunity for the exploration of novel chemical space in the pursuit of new therapeutic agents.

Proposed Synthetic Pathway

Synthesis_Pathway Start N-Boc-4-piperidone Intermediate1 Intermediate Amino Alcohol Start->Intermediate1 1. Reaction with Ethanolamine 2. Reduction (e.g., NaBH4) Product This compound Intermediate1->Product Cyclization with a Phosgene Equivalent (e.g., Carbonyldiimidazole, CDI)

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate (Intermediate Amino Alcohol)

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethanolamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate amino alcohol.

Rationale: This reductive amination is a well-established and efficient method for the formation of N-substituted piperidines.[3] The use of a mild reducing agent like NaBH₄ is compatible with the Boc protecting group.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the intermediate amino alcohol (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.

  • Add a phosgene equivalent, such as carbonyldiimidazole (CDI) (1.2 eq) or triphosgene, to the solution.

  • If necessary, add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography or recrystallization to obtain this compound as a solid.

Rationale: The intramolecular cyclization of an amino alcohol with a phosgene equivalent is a standard and high-yielding method for the formation of oxazolidinone rings.[4] This approach avoids the use of highly toxic phosgene gas.

Comprehensive Characterization

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. The following section details the expected analytical data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the oxazolidinone ring, and the Boc protecting group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Boc-group (C(CH₃)₃)~ 1.45singlet9H
Piperidine CH₂ (axial & equatorial)1.50 - 1.90multiplet4H
Piperidine CH₂ (adjacent to N-Boc)3.00 - 3.60multiplet4H
Oxazolidinone N-CH₂~ 3.50triplet2H
Oxazolidinone O-CH₂~ 4.30triplet2H
Oxazolidinone NH5.00 - 6.00broad singlet1H

Rationale for Predicted Shifts:

  • The large singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[2]

  • The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the Boc-protected nitrogen are expected to be deshielded and appear further downfield.[2]

  • The protons of the oxazolidinone ring are expected to appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively. The protons on the carbon adjacent to the oxygen will be more deshielded.[5]

  • The NH proton of the oxazolidinone ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Boc-group (C(C H₃)₃)~ 28.5
Piperidine C4 & C5~ 30 - 35
Piperidine C2 & C6~ 40 - 45
Oxazolidinone N-C H₂~ 45
Oxazolidinone O-C H₂~ 65
Boc-group (C (CH₃)₃)~ 80.0
Spiro Carbon (C1)~ 85 - 95
Boc-group (C =O)~ 155.0
Oxazolidinone (C =O)~ 158.0

Rationale for Predicted Shifts:

  • The carbons of the Boc group are expected at their characteristic shifts of ~28.5 ppm for the methyl groups and ~80.0 ppm for the quaternary carbon.[6]

  • The piperidine ring carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being slightly downfield.[7]

  • The spiro carbon, being a quaternary carbon attached to two heteroatoms, is expected to be significantly deshielded and appear in the range of 85-95 ppm.[8]

  • The two carbonyl carbons of the Boc group and the oxazolidinone ring are expected to appear in the downfield region, typically around 155-158 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (Oxazolidinone)3200 - 3300Medium
C-H Stretch (Aliphatic)2850 - 2980Strong
C=O Stretch (Boc Carbamate)1680 - 1700Strong
C=O Stretch (Oxazolidinone)1740 - 1760Strong
C-N Stretch1200 - 1300Medium
C-O Stretch1000 - 1100Strong

Rationale for Predicted Absorptions:

  • The N-H stretching vibration of the secondary amide in the oxazolidinone ring is expected to appear as a medium intensity band in the 3200-3300 cm⁻¹ region.[9]

  • Strong C-H stretching bands from the aliphatic portions of the molecule will be present in the 2850-2980 cm⁻¹ range.[10]

  • Two distinct and strong carbonyl (C=O) stretching bands are anticipated. The Boc carbamate carbonyl typically absorbs at a lower wavenumber (1680-1700 cm⁻¹) compared to the cyclic carbamate (oxazolidinone) carbonyl, which is expected at a higher frequency (1740-1760 cm⁻¹) due to ring strain.[10][11]

  • Characteristic C-N and C-O stretching vibrations will also be present in the fingerprint region.[11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For C₁₃H₂₂N₂O₄, the expected monoisotopic mass is 270.1580 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 271.1658 would be expected.

  • Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and CO₂ (44 Da), resulting in a fragment corresponding to the deprotected amine. Therefore, a significant fragment ion at m/z 171.1028 ([M-Boc+H]⁺) is anticipated. Further fragmentation of the spirocyclic core would provide additional structural information.[12][13]

Experimental Workflow and Data Analysis

Workflow cluster_synthesis Synthesis cluster_characterization Characterization ReductiveAmination Reductive Amination of N-Boc-4-piperidone Cyclization Intramolecular Cyclization ReductiveAmination->Cyclization Purification_Syn Purification Cyclization->Purification_Syn NMR NMR Spectroscopy (¹H, ¹³C) Purification_Syn->NMR FTIR FTIR Spectroscopy Purification_Syn->FTIR MS Mass Spectrometry Purification_Syn->MS

Conclusion

This technical guide has outlined a robust and plausible synthetic strategy for the preparation of this compound, a promising building block for drug discovery. By leveraging well-established synthetic transformations, this novel spirocyclic scaffold can be accessed in a straightforward manner. The detailed predictions of its spectroscopic and spectrometric data provide a valuable reference for researchers undertaking its synthesis and characterization. The unique three-dimensional architecture and the presence of versatile functional handles make this compound an attractive starting point for the development of new chemical entities with the potential for significant biological activity.

References

  • Somanathan, R., Rivero, I. A., Nuñez, G. I., & Hellberg, L. H. (1994). Convenient Synthesis of 1-Oxa-3,8-diazaspiro[4][10] Decan-2-ones. Synthetic Communications, 24(10), 1425-1430.

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • MDPI. (2021). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molecules, 26(15), 4635.
  • ResearchGate. (n.d.). Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro 2-substituted amino-4,5-dihydro-1,3-oxazoles from trans-androsterone and estrone.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • ChemShuttle. (n.d.). This compound.
  • Shin, S., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(12), 3495-3501.
  • MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1166.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4558.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.
  • PubMed. (1990). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 33(10), 2707-2714.
  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • National Center for Biotechnology Information. (n.d.). 2-Oxazolidone. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Spiro[1,3-oxazolidine-5,2'-bicyclo[2.2.1]heptane]-2-one. PubChem Compound Database.
  • PubMed. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 29(10), 1974-1980.
  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).
  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and (b) for (II and IV).
  • ResearchGate. (n.d.). FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L').
  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • National Institutes of Health. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • ResearchGate. (n.d.). 1H NMR spectrum of the spiro compound 18.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • Reddit. (2023).
  • Sci-Hub. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 64(4), 1160–1165.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

Sources

An In-Depth Technical Guide to 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in contemporary medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity, selectivity, and improved physicochemical properties. Among these, 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane stands out as a versatile building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, and strategic importance in drug discovery, with a particular focus on its potential applications in the design of allosteric modulators and other complex molecular architectures. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a valuable resource for researchers in the field.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the quest for novel drug candidates with superior efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into their molecular designs. Spirocycles, characterized by two rings connected through a single common atom, offer a rigidified, 3D-globular shape that can facilitate more precise interactions with biological targets. This unique topology can lead to improved potency and selectivity while often enhancing metabolic stability and aqueous solubility. The diazaspiro[5.5]undecane core, in particular, provides a rich platform for chemical exploration, with multiple points for diversification. The introduction of a Boc-protecting group on one of the nitrogen atoms, as in this compound, allows for selective functionalization, making it an attractive intermediate for multi-step syntheses.

Molecular Structure and Chemical Identity

The fundamental characteristics of this compound are summarized in the table below. These identifiers are crucial for sourcing, referencing, and regulatory purposes.

PropertyValueSource
IUPAC Name tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylateN/A
CAS Number 1363381-43-4
Molecular Formula C13H22N2O4
Molecular Weight 270.33 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC2(CCOC(=O)N2)C1
Structural Elucidation:

The structure of this compound features a spirocyclic core composed of a piperidine ring and a 1,3-oxazinan-2-one ring sharing a quaternary carbon atom. The piperidine nitrogen at position 8 is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a handle for further synthetic elaboration. The 1,3-oxazinan-2-one ring contains a carbamate functionality, which can also be a site for chemical modification or can act as a key pharmacophoric element.

Caption: 2D representation of this compound.

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Appearance White to off-white solidTypical for similar organic compounds of this molecular weight and complexity.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not availableLikely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO)The presence of the Boc group and the overall hydrocarbon framework suggests solubility in common organic solvents. Solubility in aqueous media is expected to be low.
Stability Stable under standard laboratory conditions. Sensitive to strong acids.The Boc protecting group is labile to acidic conditions (e.g., TFA, HCl). The carbamate moiety may be susceptible to hydrolysis under strong basic conditions.
Storage 2-8 °CRecommended by suppliers, likely to prevent slow degradation over time.

Synthesis and Chemical Reactivity

A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the public domain. However, based on the structure, a plausible synthetic strategy would likely involve the construction of the spirocyclic core through a multi-step sequence.

Hypothetical Synthetic Workflow:

A potential synthetic route could involve the following key steps, as illustrated in the workflow diagram below. This approach is based on established methodologies for the synthesis of related spirocyclic systems.

G A Starting Material: N-Boc-4-piperidone B Reaction with a suitable nucleophile to introduce the C-N-C-O backbone A->B C Cyclization to form the 1,3-oxazinan-2-one ring B->C D Purification and Characterization C->D E Final Product: This compound D->E

Caption: A conceptual workflow for the synthesis of the target compound.

Key Reactions and Transformations:
  • Boc Protection: The synthesis would likely start from a commercially available piperidine derivative, with the first step being the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Spirocyclization: The formation of the spirocyclic core is the key challenge. This could potentially be achieved through various strategies, including intramolecular cyclization reactions.

  • Deprotection and Further Functionalization: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. The deprotected secondary amine can then be functionalized through reactions such as acylation, alkylation, or reductive amination to introduce desired substituents.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its value lies in the rigid, three-dimensional scaffold it provides, which can be elaborated to target a variety of biological systems.

Potential Therapeutic Areas:
  • Allosteric Modulators: The supplier, ChemShuttle, highlights its utility in the design of allosteric modulators. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to modulate receptor activity.

  • Central Nervous System (CNS) Disorders: Spirocyclic scaffolds are of interest for CNS targets due to their ability to present substituents in well-defined spatial orientations, which can lead to high receptor affinity and selectivity.

  • Oncology: The rigid nature of the spirocyclic core can be exploited to design inhibitors of protein-protein interactions, which are often implicated in cancer.

The following diagram illustrates the logical progression from the core scaffold to potential drug candidates.

G A This compound (Core Scaffold) B Deprotection of Boc Group A->B D Modification of the 1,3-oxazinan-2-one Ring A->D C Functionalization at N8 B->C E Library of Novel Spirocyclic Compounds C->E D->E F Screening for Biological Activity E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Logical workflow from the core building block to a potential drug candidate.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. The recommended storage temperature is 2-8 °C.

Conclusion and Future Perspectives

This compound is a promising building block for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of orthogonal protecting groups make it an attractive starting point for the synthesis of diverse libraries of spirocyclic compounds. While there is a clear need for more detailed experimental characterization of this molecule, the foundational knowledge of spirocycle chemistry provides a strong basis for its application in drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its utility in the synthesis of biologically active molecules targeting a range of diseases.

References

Spectroscopic Characterization of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, a unique spirocyclic scaffold, holds significant potential in medicinal chemistry and drug discovery due to its constrained three-dimensional architecture. As a key building block, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in fundamental principles of spectroscopic interpretation and analysis of related structures. While specific, publicly available experimental data for this exact molecule is limited, this document serves as an expert-informed framework for its characterization.

Molecular Structure and Spectroscopic Rationale

The unique spirocyclic structure of this compound dictates a distinct spectroscopic fingerprint. The presence of a Boc-protected piperidine ring fused at a spiro center to a morpholin-2-one ring creates a rigid system with specific electronic and vibrational properties. Understanding these features is key to interpreting its spectra.

Caption: Molecular structure of this compound.

Expected Spectroscopic Data

Based on the analysis of its functional groups and overall structure, the following spectroscopic data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and proton framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
C(CH₃)₃ (Boc)~1.45 (s, 9H)~28.5Characteristic singlet for the nine equivalent protons of the t-butyl group.
C(CH₃)₃ (Boc)-~80.0Quaternary carbon of the t-butyl group, deshielded by the adjacent oxygen.
C=O (Boc)-~155.0Carbonyl carbon of the carbamate, a key diagnostic peak.
C2 (C=O)-~170.0Amide carbonyl carbon, typically found in this region.
C4~4.30 (t, 2H)~67.0Methylene protons adjacent to the ring oxygen, deshielded.
C5 (Spiro)-~60.0Quaternary spiro carbon, a unique and typically lower intensity signal.
C6, C10~3.50 (m, 4H)~45.0Methylene protons adjacent to the Boc-protected nitrogen.
C7, C9~1.70 (m, 4H)~30.0Methylene protons of the piperidine ring.
N1-H~7.50 (br s, 1H)-Amide proton, chemical shift can be solvent and concentration dependent.

Note: Predicted chemical shifts are based on standard functional group values and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy will highlight the key functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amide)3200-3400MediumCharacteristic stretching vibration of the secondary amide.
C-H Stretch (Aliphatic)2850-3000Medium-StrongC-H stretching of the methylene and methyl groups.
C=O Stretch (Boc)1690-1710StrongCarbonyl stretch of the tert-butoxycarbonyl protecting group.
C=O Stretch (Amide)1650-1680StrongCarbonyl stretch of the cyclic amide (lactam).
C-O Stretch (Ether)1050-1150StrongStretching vibration of the C-O-C bond in the morpholinone ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Expected Molecular Ion (M⁺): The nominal mass of C₁₃H₂₂N₂O₄ is 270.16. In high-resolution mass spectrometry (HRMS), the exact mass would be expected.

  • Common Adducts: In techniques like Electrospray Ionization (ESI), common adducts such as [M+H]⁺ (m/z 271.16), [M+Na]⁺ (m/z 293.14), and [M+K]⁺ (m/z 309.12) are anticipated.

  • Key Fragmentation: A characteristic loss of the Boc group ([M - 100]⁺) or isobutylene ([M - 56]⁺) is a hallmark of Boc-protected amines and would be a key diagnostic fragmentation pathway.

Experimental Protocols: A Best-Practice Approach

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be utilized. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved with 2D NMR experiments such as COSY, HSQC, and HMBC.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule. Acquire a full scan mass spectrum to identify the molecular ion and its adducts. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.

Conclusion and Future Outlook

The spectroscopic characterization of this compound is fundamental to its application in synthetic and medicinal chemistry. This guide provides a robust framework for the anticipated NMR, IR, and MS data, based on the molecule's distinct structural features. While publicly accessible experimental data is currently scarce, the principles and protocols outlined herein offer a comprehensive approach for researchers to confidently characterize this important building block and unlock its potential in the development of next-generation therapeutics. The dissemination of experimentally obtained data for this compound would be a valuable contribution to the scientific community.

References

Due to the lack of specific literature providing experimental spectroscopic data for this compound, this section cannot be populated with direct references for the data. The information provided is based on established principles of spectroscopic interpretation, for which general organic chemistry and spectroscopy textbooks are the foundational sources.

A Technical Guide to the Biological Activities of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, driven by the need for greater efficacy, improved safety profiles, and strategies to overcome drug resistance. Among the vast architectures of organic molecules, spirocyclic compounds have emerged as a particularly promising class.[1][2] Their unique three-dimensional and conformationally restricted structures offer a powerful platform for designing next-generation therapeutics.[3][4] This guide provides a technical deep-dive into the significant biological activities of novel spirocyclic compounds, offering field-proven insights into their mechanisms, and detailing the experimental protocols necessary for their evaluation. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

The Spirocyclic Scaffold: A Privileged Structure in Drug Discovery

Spirocycles are bicyclic organic compounds where two rings are connected by a single, common atom known as the spiro atom.[3][4] This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional framework that distinguishes them from flatter, aromatic systems which have historically dominated medicinal chemistry.

The growing interest in spirocyclic scaffolds is not arbitrary; it is a direct result of their demonstrated ability to solve critical challenges in drug design.[5] By increasing the fraction of sp3-hybridized carbons, spirocycles often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while reducing off-target effects.[3] This structural rigidity allows for precise spatial orientation of functional groups, which can lead to higher binding affinity and selectivity for biological targets.[1][5] The prevalence of spiro motifs in numerous natural products and clinically approved drugs, such as the antifungal Griseofulvin and the diuretic Spironolactone, further validates their therapeutic potential.[6]

Caption: General structure of a spirocyclic compound with a central spiro carbon.

Anticancer Activity: Targeting Malignancy with Precision

Spirocyclic compounds have demonstrated significant potential as anticancer agents, with various derivatives showing potent cytotoxicity against a range of human cancer cell lines.[7][8] Their complex scaffolds allow for interactions with biological targets that are often inaccessible to more conventional molecules.

Key Mechanisms of Action

The anticancer effects of spiro compounds are mediated through diverse and sophisticated mechanisms:

  • Induction of Apoptosis: Many spirocyclic agents trigger programmed cell death. For instance, certain spirooxindole-cyclopropane derivatives have been shown to activate apoptotic pathways, leading to the selective elimination of tumor cells.[8]

  • Cell Cycle Arrest: By interfering with the cell division machinery, spiro compounds can halt the proliferation of cancer cells.[8][9] This is often achieved by targeting key regulators of the cell cycle, causing arrest at specific phases like G2/M.

  • Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2. Spirooxindoles have been designed to act as potent antagonists of this interaction, thereby reactivating p53's tumor-suppressing function.[10][11] This represents a highly targeted and promising therapeutic strategy.[10]

G cluster_0 Normal Cell Regulation cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inactivation MDM2->p53 Ubiquitination & Degradation Spiro Spirocyclic Compound MDM2_inhibited MDM2 Spiro->MDM2_inhibited Inhibits p53_active Active p53 Apoptosis Apoptosis & Tumor Suppression p53_active->Apoptosis Induces MDM2_inhibited->p53_active Interaction Blocked

Caption: Disruption of the p53-MDM2 interaction by a spirocyclic compound.

Data Presentation: Cytotoxicity of Novel Spiro Compounds

The efficacy of anticancer agents is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that inhibits a biological process by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-ThiohydantoinMCF-7 (Breast)83.08[9]
Spiro-ThiohydantoinMCF-7 (Breast)84.68[9]
Spiro Compound 1cHCT116 (Colon)52.81[12]
Spiro Compound 1cHL60 (Leukemia)49.72[12]
Chalcone-Spiro HybridU251 (Glioblastoma)High Activity[13][14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric assay for assessing cell viability.[15] Its trustworthiness stems from its direct measurement of metabolic activity, a hallmark of viable cells.

Principle: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive starting population.

  • Compound Treatment: Prepare serial dilutions of the novel spirocyclic compound in a complete growth medium. Treat the cells with varying concentrations for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Causality: A dose-response curve is essential to determine the IC₅₀ value accurately. The vehicle control ensures that the solvent used to dissolve the compound has no inherent toxicity.

  • MTT Incubation: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Causality: This incubation period allows for sufficient conversion of MTT to formazan by metabolically active cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16] Causality: DMSO is an effective organic solvent that fully dissolves the water-insoluble formazan, allowing for accurate spectrophotometric measurement.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Causality: The intensity of the purple color, measured as absorbance, directly correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G start Seed Cells in 96-Well Plate treat Treat with Spiro Compound (Serial Dilutions) start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Remove Medium & Add DMSO incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: A New Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents.[17] Spirocyclic compounds have shown considerable promise in this area, exhibiting activity against a range of pathogenic microbes, including high-priority, drug-resistant strains.[17][18]

Spectrum of Activity

Spirocyclic derivatives have demonstrated a broad spectrum of antimicrobial activities.[19] For example, certain spiro-thiazolidine derivatives are active against the Gram-positive pathogen Staphylococcus aureus, a leading cause of hospital-acquired infections.[17] Other spiro-4H-pyran derivatives have shown good antibacterial effects against clinical isolates of both Staphylococcus aureus and Streptococcus pyogenes.[20] The unique three-dimensional structure of these compounds may allow them to evade existing bacterial resistance mechanisms.

Data Presentation: Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing antimicrobial potency.[21]

Compound ClassPathogenMIC (µg/mL)Reference
Spiro-NaphthaleneS. aureus4.2 - 66.6[17]
Spiro-ThiazolinoneS. aureus24[17]
Spiro-IndolinoneS. aureusNotable Activity[17]
SpiroaminopyranS. aureus (clinical)32[20]
SpiroaminopyranS. pyogenes (clinical)64[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[21][22] Its systematic approach provides a quantitative and reproducible measure of antimicrobial susceptibility.

Principle: A standardized inoculum of a bacterium is challenged with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[23]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the spirocyclic compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Leave wells for a positive control (broth + bacteria, no compound) and a negative control (broth only). Causality: Serial dilutions create a concentration gradient that is essential for identifying the precise MIC value.

  • Standardize Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Causality: Standardizing the inoculum is critical for the reproducibility of the assay. An incorrect bacterial concentration can lead to falsely high or low MIC values.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions. Causality: This incubation period allows for sufficient bacterial growth in the absence of inhibition.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Causality: The clear well with the lowest drug concentration represents the point where the compound's concentration was sufficient to inhibit microbial proliferation.

G start Prepare Serial Dilutions of Spiro Compound inoculate Inoculate Microtiter Plate start->inoculate inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Identify Lowest Concentration with No Growth (MIC) read->determine_mic

Caption: Workflow for the broth microdilution MIC determination assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer.[24] Spirocyclic compounds have emerged as potential anti-inflammatory agents capable of modulating key inflammatory pathways.[25][26][27]

Mechanisms of Anti-inflammatory Action

Spiro compounds can exert anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some spiro thiochromene–oxindole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[26]

  • Reduction of Inflammatory Cytokines: The spirocyclopiperazinium compound LXM-10 was found to reduce serum levels of the pro-inflammatory cytokine TNF-α in lipopolysaccharide-challenged mice.[25]

  • Activation of Anti-inflammatory Pathways: LXM-10 is also suggested to exert its effects by activating α7 nicotinic and M₄ muscarinic acetylcholine receptors, which are involved in cholinergic anti-inflammatory pathways.[25]

Data Presentation: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of compounds can be assessed in vitro through various assays, such as the inhibition of protein denaturation.

Compound ClassAssayEfficacy (at 800 µg/mL)IC₅₀ (µg/mL)Reference
Spiro Thiochromene–Oxindole (4e)BSA Denaturation95.45% Inhibition127.48[26]
Spiro Thiochromene–Oxindole (4k)BSA Denaturation90.97% Inhibition190.74[26]
Spiro Thiochromene–Oxindole (4h)BSA DenaturationModerate Activity285.81[26]
Spirooxindole-pyrrolinesAnti-inflammatorySignificant Properties-[28]
Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay is a simple and reliable in vitro method for screening anti-inflammatory activity.[29][30]

Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically Bovine Serum Albumin (BSA) or egg albumin.[26][29]

Step-by-Step Methodology:

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the test spiro compound at various concentrations, a protein solution (e.g., 0.2% w/v BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Control Groups: Prepare a control group with the protein solution and buffer but without the test compound. A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.

  • Induce Denaturation: Incubate the reaction mixtures at a physiological temperature (37°C) for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation. Causality: Heat provides the energy to disrupt the tertiary and secondary structures of the albumin, causing it to denature and aggregate, which increases the turbidity of the solution.

  • Cooling: Cool the solutions to room temperature.

  • Measure Turbidity: Measure the absorbance (turbidity) of the solutions using a spectrophotometer at 660 nm. Causality: Higher absorbance indicates greater protein denaturation. An effective anti-inflammatory agent will stabilize the protein, preventing denaturation and resulting in lower turbidity.

  • Calculate Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

G start Prepare Reaction Mixture (BSA + Buffer + Spiro Compound) incubate1 Incubate at 37°C (20 min) start->incubate1 heat Heat to 72°C (5 min to Denature) incubate1->heat cool Cool to Room Temp heat->cool measure Measure Absorbance (Turbidity) at 660 nm cool->measure calculate Calculate % Inhibition of Denaturation measure->calculate

Caption: Workflow for the protein denaturation inhibition assay.

Conclusion and Future Perspectives

Spirocyclic compounds represent a structurally unique and highly valuable class of molecules in the landscape of modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity provide a distinct advantage for achieving high potency and selectivity against a wide range of biological targets.[3][4] The demonstrated anticancer, antimicrobial, and anti-inflammatory activities highlighted in this guide underscore their immense therapeutic potential.

The future of spirocyclic drug discovery is bright. Advances in synthetic methodologies are making novel and complex spiro scaffolds more accessible than ever before.[5] Future research will undoubtedly focus on expanding the chemical space of spirocycles, further elucidating their structure-activity relationships (SARs), and exploring novel mechanisms of action.[7] By continuing to leverage the unique properties of these privileged structures, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet clinical needs.

References

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  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
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  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [No Source Found].
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  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • Antimicrobial Activity of the Spiro Compounds.
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
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  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors.
  • In vitro pharmacological screening methods for anti-inflammatory agents.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [No Source Found].
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [No Source Found].
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [No Source Found].
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
  • Anti-inflammatory effect of the spirocyclopiperazinium compound LXM-10 in mice and r
  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evalu
  • (PDF) Guideline for anticancer assays in cells.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [No Source Found].
  • Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61. Benchchem.
  • Synthesis, antimicrobial, anti-inflammatory and antioxidant activity of novel Spiro (imidazo[4′,5′:4,5′]benzo[1,2-e][2][7] thiazepine)-9,3′-indolines. Semantic Scholar.

  • Antimicrobial Susceptibility Test Kits.
  • Spirocyclic Motifs in Natural Products.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
  • Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. PubMed.

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Exploring the Chemical Space of Diaza-spiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Three-Dimensionality in Medicinal Chemistry

In an era of drug discovery increasingly focused on navigating complex biological space, the limitations of flat, aromatic molecules have become ever more apparent. The demand for novel chemical matter with improved physicochemical properties and the ability to engage with challenging protein targets has propelled the exploration of three-dimensional scaffolds. Among these, spirocyclic systems have emerged as particularly promising, offering rigid yet conformationally defined structures that can project substituents into precise vectors in three-dimensional space. This guide delves into the rich and underexplored chemical space of diaza-spiro[5.5]undecane derivatives, a privileged heterocyclic scaffold with demonstrated potential across a spectrum of therapeutic areas. We will dissect the synthetic intricacies, explore the nuances of its structure-activity relationships, and provide a forward-looking perspective on its application in modern drug design.

The Diaza-spiro[5.5]undecane Core: A Privileged Scaffold

The diaza-spiro[5.5]undecane framework, characterized by two six-membered nitrogen-containing rings sharing a single carbon atom, represents a versatile and synthetically accessible scaffold.[1] Its inherent rigidity and three-dimensional nature provide a unique platform for the development of potent and selective modulators of various biological targets.[2] This guide will primarily focus on the 1,9-diaza and 3,9-diaza isomers, which have garnered significant attention in medicinal chemistry.

The strategic placement of nitrogen atoms within the spirocyclic system offers several advantages:

  • Modulation of Physicochemical Properties: The basicity of the nitrogen atoms can be fine-tuned through substitution, influencing solubility, pKa, and ultimately, the pharmacokinetic profile of the molecule.

  • Introduction of Hydrogen Bonding Moieties: The nitrogen atoms can serve as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.

  • Vectors for Chemical Diversification: The nitrogen atoms provide convenient handles for the introduction of a wide array of substituents, allowing for the systematic exploration of the surrounding chemical space.

Derivatives of 1,9-diazaspiro[5.5]undecane have shown significant promise in the treatment of pain, obesity, inflammatory disorders, and cardiovascular diseases.[3][4] Similarly, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR), with potential applications in immunomodulation.[5]

Navigating the Synthetic Landscape: Constructing the Diaza-spiro[5.5]undecane Core

The synthesis of diaza-spiro[5.5]undecane derivatives can be achieved through various strategies, with the choice of route often dictated by the desired substitution pattern and the specific isomer being targeted.

Key Synthetic Strategies

Several approaches have been reported for the construction of the diaza-spiro[5.5]undecane core, often involving multi-step sequences. A common strategy involves the use of a pre-formed carbocyclic ring to which the nitrogen-containing rings are appended.[6] Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.[7]

One of the most versatile methods for the synthesis of spiro[5.5]undecane derivatives is the Michael reaction, particularly the double Michael addition.[8] This approach allows for the one-pot synthesis of highly functionalized spirocycles.

Exemplary Synthetic Protocol: Synthesis of a 1,9-Diazaspiro[5.5]undecane Precursor

The following protocol outlines a general, multi-step approach to a key intermediate in the synthesis of 1,9-diazaspiro[5.5]undecane derivatives. This particular pathway emphasizes the construction of the spirocyclic core through a Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization.[9]

Step 1: Claisen Condensation of N-Boc-δ-valerolactam

  • To a solution of N-Boc-δ-valerolactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

Step 2: Acid-Catalyzed Decarboxylation and Spirocyclization

  • Dissolve the β-keto ester (1.0 eq) in a mixture of acetic acid and hydrochloric acid (10:1 v/v).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,9-diazaspiro[5.5]undecane core.

Causality Behind Experimental Choices:

  • LDA as a Strong Base: In Step 1, LDA is used as a strong, non-nucleophilic base to deprotonate the α-carbon of the lactam, facilitating the Claisen condensation. The low temperature (-78 °C) is crucial to control the reactivity of the LDA and prevent side reactions.

  • Acidic Conditions for Decarboxylation and Cyclization: In Step 2, the strong acidic conditions promote the hydrolysis of the ester and subsequent decarboxylation. The elevated temperature provides the necessary energy for the intramolecular cyclization to form the spirocyclic ring system.

Exploring the Chemical Space: Structure-Activity Relationships and Bioisosteric Replacements

The true power of the diaza-spiro[5.5]undecane scaffold lies in its ability to be systematically decorated with substituents to probe interactions with biological targets. The majority of bioactive compounds feature substituents at the 9-position, and sometimes at the 1-position, of the diazaspiro core.[3]

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the pharmacological properties of diaza-spiro[5.5]undecane derivatives. For instance, in the development of antagonists for the neurokinin-1 (NK1) receptor, modifications to a known antagonist by replacing its core with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane moiety led to potent new compounds.[2]

Table 1: SAR of 1,9-Diazaspiro[5.5]undecane Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors

CompoundR1R2ACC1 IC50 (nM)ACC2 IC50 (nM)
1a H4-chlorobenzoyl2515
1b Methyl4-chlorobenzoyl3020
1c H4-fluorobenzoyl158
1d HThiophene-2-carbonyl5035

Data synthesized from publicly available research.[3]

The data in Table 1 illustrates how subtle changes to the substituents on the diaza-spiro[5.5]undecane core can significantly impact biological activity.

Diaza-spiro[5.5]undecane as a Bioisostere

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The piperidine ring is a common motif in many drugs, but it can be susceptible to metabolic degradation.[10][11] Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been proposed as bioisosteric replacements for the piperidine ring to improve metabolic stability and solubility.[10][12] The diaza-spiro[5.5]undecane scaffold can be viewed as a more complex and conformationally restricted bioisostere of piperazine or a substituted piperidine, offering novel intellectual property and potentially improved pharmacological profiles.

Bioisosteric_Replacement cluster_0 Common Scaffolds cluster_1 Spirocyclic Bioisosteres Piperidine Piperidine Azaspiroheptane 2-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Improves metabolic stability Piperazine Piperazine Diazaspiro_undecane Diaza-spiro[5.5]undecane Piperazine->Diazaspiro_undecane Increases 3D character

Caption: Bioisosteric replacement of common heterocycles with spirocyclic scaffolds.

Computational Exploration of the Diaza-spiro[5.5]undecane Chemical Space

Computational methods are indispensable for understanding the conformational preferences and stereoelectronic properties of complex molecules like diaza-spiro[5.5]undecane.[13] Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the relative stabilities of different conformers and guiding the rational design of new derivatives.

Conformational Analysis

The two interconnected six-membered rings of the diaza-spiro[5.5]undecane core can adopt various chair, boat, and twist-boat conformations. Computational studies can predict the lowest energy conformers and provide insights into how substituents will influence the overall shape of the molecule. This information is critical for understanding how a ligand will bind to its target protein.

Virtual Screening and Molecular Docking

Once a library of virtual diaza-spiro[5.5]undecane derivatives is generated, computational techniques such as virtual screening and molecular docking can be employed to prioritize compounds for synthesis. These methods predict the binding affinity of a ligand for a target protein, allowing researchers to focus their synthetic efforts on the most promising candidates.

Computational_Workflow cluster_0 Library Design cluster_1 Computational Screening cluster_2 Hit Identification & Synthesis Scaffold Diaza-spiro[5.5]undecane Scaffold Virtual_Library Virtual Library Generation Scaffold->Virtual_Library Docking Molecular Docking & Virtual Screening Virtual_Library->Docking Target Biological Target (e.g., GPCR, Kinase) Target->Docking Hit_List Prioritized Hit List Docking->Hit_List Synthesis Chemical Synthesis & Biological Testing Hit_List->Synthesis

Sources

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS Number: 1363381-43-4)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic scaffolds have garnered significant attention for their ability to introduce three-dimensionality, conformational rigidity, and novel intellectual property space to drug candidates. The compound this compound, also known by its synonym tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, represents a key building block within this chemical class. Its unique structural features, including the presence of a protected amine and a lactam moiety within a spirocyclic framework, make it a versatile synthon for the elaboration of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a technical resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1363381-43-4
Molecular Formula C₁₃H₂₂N₂O₄
Molecular Weight 270.33 g/mol
IUPAC Name tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylateN/A
Synonyms This compound
Purity Typically ≥97%N/A
Appearance White to off-white solidN/A
Storage Recommended storage at 2-8°CN/A

Conceptual Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a logical synthetic approach can be conceptualized based on established organic chemistry principles and the synthesis of analogous spirocyclic systems. The following diagram illustrates a plausible retro-synthetic analysis and a potential forward synthesis workflow.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_forward_synthesis Conceptual Forward Synthesis target This compound intermediate1 N-Boc Spirocyclic Amine target->intermediate1 Lactam formation intermediate2 N-Boc Piperidine Derivative with Orthogonal Protection intermediate1->intermediate2 Key spirocyclization step precursors Commercially Available Starting Materials intermediate2->precursors Functional group interconversions start N-Boc-4-piperidone step1 Reaction with a suitable nucleophile to introduce the second ring precursor start->step1 step2 Cyclization to form the spirocyclic core step1->step2 step3 Functional group manipulation to form the oxa-diaza moiety step2->step3 step4 Lactam formation step3->step4 final_product This compound step4->final_product

Caption: Conceptual retrosynthetic and forward synthesis pathways.

Proposed Experimental Protocol (Hypothetical):

The synthesis of spirocyclic systems often involves multi-step sequences. A potential route to this compound could commence from a commercially available piperidine derivative.

Step 1: Synthesis of a Key Spirocyclic Intermediate A suitable starting material, such as N-Boc-4-piperidone, could undergo a reaction sequence to introduce the necessary functionalities for the second ring. This might involve reactions like a Darzens condensation or a multi-component reaction to build the complexity around the spiro-center.

Step 2: Formation of the Oxa-Diaza Heterocycle Following the formation of the spirocyclic carbon framework, subsequent steps would focus on the construction of the 3-oxa-1,8-diaza moiety. This could involve ring-opening of an epoxide followed by intramolecular cyclization or the use of reagents that introduce the nitrogen and oxygen atoms in a concerted or stepwise fashion.

Step 3: Lactam Formation The final key transformation would be the formation of the 2-oxo (lactam) functionality. This is typically achieved through the cyclization of an amino ester or an amino acid precursor under appropriate conditions, often involving coupling agents or thermal dehydration.

Step 4: Purification and Characterization The final product would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of this compound make it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

1. Scaffold for Combinatorial Libraries: The presence of a Boc-protected amine allows for facile deprotection and subsequent derivatization. This feature is highly advantageous for the creation of combinatorial libraries where a diverse range of substituents can be introduced at this position to explore the structure-activity relationship (SAR) of a target molecule.

2. Introduction of Rigidity and Three-Dimensionality: Spirocycles are known to impart conformational rigidity to molecules. This can be beneficial in drug design as it can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. The defined three-dimensional arrangement of substituents around the spirocyclic core of this compound can allow for the exploration of new regions of chemical space.

3. Use in the Design of Allosteric Modulators: As suggested by some suppliers, this building block is suitable for the design of allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to modulate receptor activity. The rigid and complex shape of molecules derived from this spirocycle could be ideal for targeting such allosteric pockets.

Illustrative Signaling Pathway Modulation:

While specific biological targets for derivatives of this compound are not yet widely published, a common goal in drug discovery is the modulation of signaling pathways implicated in disease. The following diagram illustrates a generic signaling pathway that could be targeted by molecules synthesized using this spirocyclic scaffold.

G cluster_pathway Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Phosphorylation Cascade inhibitor Spirocycle-based Inhibitor inhibitor->receptor Inhibition cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Potential modulation of a signaling pathway by a spirocycle-based inhibitor.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the advancement of drug discovery programs. Its spirocyclic nature offers a pathway to novel chemical entities with enhanced three-dimensionality and conformational constraint. While detailed synthetic protocols and specific biological applications are still emerging in the public domain, the foundational principles of medicinal chemistry suggest that this compound holds significant potential for the development of next-generation therapeutics. Further research into the synthesis and derivatization of this scaffold is warranted to fully explore its utility in addressing a range of therapeutic targets.

References

The Strategic Integration of Boc-Protected Spirocycles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual driver in drug discovery. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a powerful tool for medicinal chemists seeking to escape the "flatland" of traditional aromatic compounds.[1][2] This guide provides an in-depth technical overview of the synthesis and application of tert-butoxycarbonyl (Boc)-protected spirocyclic building blocks. We will explore the rationale behind utilizing these scaffolds, detail robust synthetic protocols for their preparation, and present case studies illustrating their successful incorporation into drug candidates, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these valuable tools in their own discovery programs.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

Spirocycles, which feature two rings sharing a single carbon atom, offer a rigid and defined three-dimensional geometry.[3] This inherent structural feature imparts several advantages in drug design:

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp3-rich spirocyclic motifs can lead to increased aqueous solubility, enhanced metabolic stability, and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][4]

  • Enhanced Target Binding and Selectivity: The rigid nature of spirocycles allows for precise spatial orientation of functional groups, leading to optimized interactions with biological targets and potentially improving selectivity against off-targets.[4]

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel and patentable chemical matter, a critical consideration in a competitive pharmaceutical landscape.[5]

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic manipulation of these scaffolds. Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for protecting amine functionalities commonly present in spirocyclic building blocks.[6][7]

Synthesis of Boc-Protected Spirocyclic Building Blocks: Key Methodologies and Protocols

The construction of spirocyclic systems can be synthetically challenging due to the formation of a quaternary carbon center.[8] However, several robust methods have been developed to access these valuable scaffolds.

Intramolecular Cyclization Strategies

A common and effective approach involves the intramolecular cyclization of a suitably functionalized precursor. This can be achieved through various reactions, including alkylation, Michael addition, and ring-closing metathesis.

Diagram: General Workflow for Spirocycle Synthesis via Intramolecular Cyclization

A Acyclic Precursor with Two Reactive Moieties B Intramolecular Cyclization A->B Base or Catalyst C Spirocyclic Core B->C

Caption: A generalized workflow for synthesizing spirocyclic cores.

Experimental Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate [9][10]

This protocol describes a multi-step synthesis culminating in an intramolecular cyclization to form the azaspiro[3.3]heptane core.

Step 1: Synthesis of Intermediate Compound (19)

  • A precursor compound (14) is reduced using lithium aluminum hydride in THF.[9]

  • The resulting alcohol is protected with a tosyl group.[9]

  • The tosylated intermediate undergoes ring closure with o-nitrobenzenesulfonamide in the presence of potassium carbonate to yield compound (19).[9]

Step 2: Synthesis of Intermediate Compound (20)

  • Compound (19) is reacted with thiophenol in DMF with potassium carbonate as a base to afford compound (20).[9]

Step 3: Formation of the Boc-Protected Spirocycle

  • The nitrobenzenesulfonyl group is removed under acidic conditions to generate a ketone.[9]

  • The resulting amine is then protected with di-tert-butyl dicarbonate (Boc)2O under alkaline conditions to yield the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[9]

StepReactantsReagentsSolventKey ConditionsYield
1Compound (14)1. LiAlH42. TsCl, Pyridine3. o-nitrobenzenesulfonamide, K2CO3THF, Pyridine0 °C to RT~85%
2Compound (19)Thiophenol, K2CO3DMFRoom TemperatureHigh
3Compound (20)1. Acid2. (Boc)2O, BaseEthyl AcetateRT~41% (overall)

Characterization Data (Representative):

  • 1H NMR (CDCl3): Peaks corresponding to the Boc group protons will appear around δ 1.45 (s, 9H). The protons of the spirocyclic core will exhibit complex splitting patterns in the δ 2.0-4.0 ppm region.

  • Mass Spectrometry (ESI+): [M+Na]+ or [M+H]+ peaks consistent with the molecular weight of the product.

Boc Protection of Spirocyclic Amines

The introduction of the Boc group is a fundamental step in rendering these building blocks suitable for further synthetic elaboration.

Diagram: Boc Protection of a Spirocyclic Amine

A Spirocyclic Amine B Boc Protection A->B C Boc-Protected Spirocyclic Amine B->C D (Boc)2O, Base D->B

Caption: A schematic of the Boc protection reaction.

Experimental Protocol 2: General Procedure for Boc Protection of a Spirocyclic Amine [11]

  • To a solution of the spirocyclic amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)2O) (1.0-1.2 eq).

  • If the amine is a salt, add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove byproducts and the base.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ReagentMolar RatioPurpose
Spirocyclic Amine1.0Substrate
(Boc)2O1.0 - 1.2Boc source
Base (e.g., TEA)1.1 - 1.5Neutralizes amine salt and facilitates reaction

Strategic Deprotection of Boc-Protected Spirocycles

The removal of the Boc group is typically achieved under acidic conditions. However, the choice of acid and reaction conditions is critical, especially when other acid-sensitive functional groups are present in the molecule.[6]

Diagram: Acid-Catalyzed Boc Deprotection

A Boc-Protected Spirocyclic Amine B Acid-Catalyzed Deprotection A->B C Spirocyclic Amine (as salt) B->C D Acid (e.g., TFA, HCl) D->B

Caption: The process of removing a Boc protecting group.

Experimental Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA) [12]

  • Dissolve the Boc-protected spirocycle in a suitable solvent, typically dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), usually in a concentration range of 20-50% (v/v) in DCM, at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

Considerations for Acid-Sensitive Substrates: For molecules containing other acid-labile groups, milder deprotection conditions may be necessary.[13] Options include using a weaker acid like formic acid, or employing Lewis acids such as trimethylsilyl iodide (TMSI) in the presence of a mild base.[13] Thermal deprotection can also be an alternative for certain substrates.[14]

Applications in Drug Discovery: Case Studies and SAR Insights

The true value of Boc-protected spirocyclic building blocks is realized in their application to the synthesis of novel drug candidates.

Spiro[3.3]heptane as a Benzene Bioisostere

Recent studies have demonstrated that the spiro[3.3]heptane scaffold can serve as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[15] This has been successfully applied to the modification of existing drugs.

Case Study: Modification of Vorinostat Vorinostat is an anticancer drug containing a phenyl ring. By replacing this ring with a spiro[3.3]heptane core, researchers were able to synthesize a saturated analog with retained biological activity.[16]

CompoundStructureBiological Activity
VorinostatContains a phenyl ringPotent HDAC inhibitor
Spiro[3.3]heptane analogPhenyl ring replaced with spiro[3.3]heptaneRetained cytotoxic activity

This example highlights the potential of spirocycles to generate novel, patent-free analogs of existing drugs with potentially improved properties.[15]

Spirocyclic GABA Analogues

The conformational rigidity of spirocycles makes them attractive for the design of conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA).[17]

Synthesis of Spirocyclic GABA Analogues: The synthesis of spirocyclic GABA analogues often involves the construction of a spirocyclic core followed by functional group manipulations to introduce the amino and carboxylic acid moieties. For example, starting from ethyl cyclopentanonecarboxylate, a seven-step synthesis can yield N-benzyl-7-azaspiro[4.5]decane-1-carboxylates, which are conformationally restricted GABA analogues.[1]

These analogues have shown activity as GABA uptake inhibitors, demonstrating the utility of spirocyclic scaffolds in neuroscience drug discovery.[1]

Conclusion

Boc-protected spirocyclic building blocks represent a cornerstone in the modern medicinal chemist's toolkit. Their unique three-dimensional nature provides a pathway to novel and improved drug candidates with enhanced physicochemical and pharmacokinetic properties. The synthetic methodologies outlined in this guide, from the construction of the spirocyclic core to the strategic use of Boc protection and deprotection, offer a practical framework for researchers to harness the potential of these scaffolds. As synthetic methods continue to evolve and our understanding of the impact of three-dimensionality on biological activity deepens, the application of Boc-protected spirocycles in drug discovery is poised for continued growth and success.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available from: [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • SAR Elucidation. SpiroChem. Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester. Google Patents.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate. Available from: [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available from: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available from: [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC - PubMed Central. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available from: [Link]

  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters - ACS Publications. Available from: [Link]

  • Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate. PubChem. Available from: [Link]

  • L-Proline. Organic Syntheses Procedure. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed. Available from: [Link]

  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available from: [Link]

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available from: [Link]

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Escaping Flatland: A Technical Guide to 3D Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, the landscape of medicinal chemistry has been predominantly flat. The vast majority of molecules in screening libraries possess planar, two-dimensional structures, a historical artifact of synthetic accessibility. However, the biological world of protein targets is a complex, three-dimensional tapestry of pockets, grooves, and allosteric sites. To achieve higher selectivity, improved physicochemical properties, and unlock novel biological space, a paradigm shift is underway: the deliberate design and synthesis of three-dimensional (3D) molecular scaffolds. This guide provides an in-depth exploration of the core principles, design strategies, synthetic methodologies, and cutting-edge applications of 3D scaffolds, offering researchers and drug development professionals a comprehensive resource to navigate and leverage this exciting frontier.

The Rationale for Three-Dimensionality: Beyond the Plane

The drive towards 3D scaffolds is a direct response to the limitations of traditional, flat molecules. An analysis of commercially available fragment libraries revealed that approximately 75% of these molecules are predominantly linear or planar in shape.[1][2] This structural monotony presents several challenges in drug discovery:

  • Limited Target Engagement: Flat molecules often interact with shallow, less-defined binding sites, which can be common across multiple proteins, leading to off-target effects.

  • Poor Physicochemical Properties: The planarity of aromatic ring-heavy compounds often contributes to poor aqueous solubility and high metabolic liability.

  • Exhausted Chemical Space: The over-exploration of flat chemical space has made it increasingly difficult to secure novel intellectual property.

Embracing three-dimensionality offers a compelling solution. Molecules with a higher degree of sp³-hybridized centers and defined spatial arrangements of functional groups can engage with complex, specific pockets on target proteins, a critical factor in molecular recognition.[2][3] This enhanced shape complementarity can lead to significant improvements in biological activity, selectivity, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1]

PropertyTraditional 2D ScaffoldsAdvanced 3D ScaffoldsRationale & Causality
Shape Predominantly flat, aromaticGlobular, complex, rich in sp³ centers3D shape allows for more specific interactions with deep, complex protein binding pockets, reducing off-target binding.[1]
Solubility Often poor due to crystal lattice packingGenerally improvedNon-planar structures disrupt efficient crystal packing, leading to better solvation and higher aqueous solubility.[1]
Selectivity Lower; may bind to multiple targetsHigher; specific to target topologyThe unique spatial arrangement of functional groups on a 3D scaffold is less likely to be mimicked by off-targets.
Novelty (IP) Heavily explored, crowded spaceUnderexplored, rich in opportunityProvides access to novel chemical matter, opening new avenues for intellectual property claims.[3]
Synthetic Access Historically more accessibleCan be synthetically challengingAdvances in synthetic methodology are making complex 3D structures more accessible.[4][5]

The Architect's Toolkit: Design and Synthesis of 3D Scaffolds

The creation of effective 3D scaffolds is not a matter of chance but of deliberate design, blending computational analysis with sophisticated synthetic chemistry.

Computational Design & Scaffold Selection

Before a single flask is heated, the design of a 3D fragment library begins in silico. The primary goal is to ensure genuine shape diversity. A key metric for this is the Principal Moments of Inertia (PMI) analysis . PMI plots describe the mass distribution of a molecule, effectively quantifying its shape on a spectrum from rod-like to disc-like to spherical. By computationally generating and analyzing the PMI of potential fragments, chemists can prioritize the synthesis of molecules that occupy unique and under-represented regions of 3D chemical space.[2][3][5]

Modern approaches also incorporate concepts like "sociability," designing fragments that not only have a desirable 3D shape but also contain versatile synthetic handles, making the subsequent elaboration from a fragment hit to a lead compound more straightforward.[4] Furthermore, deep learning models like 3D-Scaffold are now capable of generating the 3D coordinates of novel, synthesizable molecules designed to fit a specific protein target.[6]

G cluster_0 Computational Design Phase cluster_1 Selection & Synthesis Virtual_Library Generate Virtual Library (e.g., Natural Product-inspired) PMI_Analysis Calculate Principal Moments of Inertia (PMI) Quantify 3D Shape Virtual_Library->PMI_Analysis Analyze Shape Filter_Shape Filter for Shape Diversity (Select Rod, Disc, Sphere-like) PMI_Analysis->Filter_Shape Identify Diverse Shapes Assess_Synthesizability Assess Synthetic Tractability & 'Sociability' Filter_Shape->Assess_Synthesizability Input Candidates Prioritize_Targets Prioritize Synthesis Targets Assess_Synthesizability->Prioritize_Targets Synthesis Chemical Synthesis Prioritize_Targets->Synthesis

Caption: Computational workflow for the design of 3D fragment libraries.

Synthetic Strategies: Building in Three Dimensions

The synthesis of 3D scaffolds often requires moving beyond traditional cross-coupling reactions. Methodologies that build complexity and stereochemical control are paramount.

  • Natural Product-Inspired Synthesis: Natural products provide a rich source of validated 3D scaffolds.[7] Chemists can extract a core scaffold, such as the cedrane scaffold, and develop synthetic routes to decorate it with orthogonally reactive handles, allowing for the systematic exploration of the 3D space around the core.[7]

  • Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials, often employing skeletal transformations to rapidly build a variety of 3D cores.

  • Metallofragments: The use of inert metal complexes as central scaffolds introduces rigid, well-defined geometries that are difficult to achieve with purely organic molecules.[2][3] These "metallofragments" have been shown to be effective in fragment-based screening campaigns against various protein targets.[1][8]

Protocol 1: Synthesis of a Disubstituted 3D Piperidine Fragment

This protocol is a representative example adapted from methodologies used to create shape-diverse fragment libraries.[5] It demonstrates the diastereoselective reduction and functionalization to create a specific 3D geometry.

Objective: To synthesize N-acetyl-4-methyl-piperidine-2-carbonitrile as a racemic mixture of defined diastereomers.

Step 1: Synthesis of Intermediate Keto-nitrile (9)

  • Rationale: This step establishes the core piperidine precursor with the necessary functional groups for subsequent stereocontrolled reduction.

  • Procedure: To a solution of commercially available N-benzyl-4-piperidone (1.0 eq) in methanol at 0 °C, add potassium cyanide (1.2 eq) followed by the dropwise addition of glacial acetic acid (1.2 eq).

  • Control: Stir the reaction at room temperature for 16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then oxidized using manganese dioxide (3.0 eq) in dichloromethane to yield the keto-nitrile intermediate.

Step 2: Diastereoselective Reduction and N-Benzylation

  • Rationale: The use of a reducing agent that can be directed by existing stereocenters is key to controlling the 3D geometry. Subsequent N-benzylation protects the nitrogen and provides a handle for later modification.

  • Procedure: Dissolve the keto-nitrile (9) (1.0 eq) in dry THF and cool to -78 °C. Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise.

  • Control: Stir for 3 hours at -78 °C. Monitor for the disappearance of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. After warming to room temperature, extract the product with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The resulting crude alcohol is then N-benzylated using benzyl bromide and a suitable base like potassium carbonate in acetonitrile.

Step 3: N-Acetylation to Yield Final Fragment

  • Rationale: This final step installs a common functional group found in fragment libraries and removes the benzyl protecting group via hydrogenolysis.

  • Procedure: The N-benzylated intermediate is subjected to hydrogenolysis (e.g., using H₂, Pd/C) to remove the benzyl group. The resulting secondary amine is then acetylated using acetic anhydride in the presence of a base like triethylamine.

  • Validation: The final product is purified by column chromatography. Its structure and stereochemistry are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Leveraging 3D Scaffolds

The true value of 3D scaffolds is realized in their application to modern drug discovery campaigns, where they are enabling new strategies to tackle challenging targets.

Fragment-Based Drug Discovery (FBDD)

FBDD begins with screening small, low-complexity molecules ("fragments") to identify weak but efficient binders.[1] 3D fragments are particularly powerful in this context because their defined shape can lead to more selective initial hits. Metallofragment libraries, for instance, have successfully identified hits against antiviral, antibacterial, and anticancer targets, validating their utility in accessing novel chemical space for FBDD.[2][3][8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[9] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is not merely a spacer; its structure, length, and rigidity are critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[9][]

Linker TypeRepresentative StructuresKey CharacteristicsImpact on PROTAC Activity
Flexible (Alkyl/PEG) -(CH₂)n-, -(CH₂CH₂O)n-High conformational freedom. PEG linkers improve water solubility.[9]Can adopt multiple conformations, which may be necessary to form the ternary complex. However, high flexibility can also introduce an entropic penalty.
Rigid (Spirocyclic/Fused) Spiro[3.3]heptane, BenzoimidazoleReduced rotational freedom, pre-organizes the molecule.[9]Enhances selectivity by locking the PROTAC into an active conformation that favors ternary complex formation. Improves metabolic stability.[9]

The use of rigid, 3D scaffolds as linkers can pre-organize the two binding moieties, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and selectivity.[9] The rational design of these 3D linkers is a significant challenge, now being addressed by generative AI models that can build the linker in the 3D context of the protein pockets.[11][12][13]

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitinates POI PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->E3 binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of action for a PROTAC, highlighting ternary complex formation.

DNA-Encoded Libraries (DELs)

DEL technology allows for the synthesis and screening of libraries containing billions of unique compounds in a single tube.[14][15] Each chemical compound is physically linked to a unique DNA barcode that records its synthetic history. The incorporation of 3D scaffolds into DELs is a key strategy for enhancing the quality and relevance of these massive libraries. Using central scaffolds that predispose the orientation of building blocks can significantly impact ligand affinity and protein recognition, leading to more potent and specific hits from screening campaigns.[16]

Biological Scaffolds: The Proving Ground for 3D Molecules

The development of a 3D molecule is only half the journey. Evaluating its efficacy requires biological systems that mirror the complexity of human tissue. Here, the concept of a "3D scaffold" shifts from the molecular to the cellular level. Advanced 3D cell culture models provide a far more physiologically relevant environment for drug screening than traditional 2D monolayers.[17][18]

  • Organoids and Spheroids: These are self-organizing 3D structures grown from stem cells or patient-derived tissues that recapitulate the architecture and function of native organs.[19][20][21] They are increasingly used for efficacy and toxicity screening, offering a bridge between simple cell culture and in vivo animal models.

  • Hydrogels and Biological Scaffolds: Naturally derived (e.g., Matrigel, collagen) or synthetic polymeric hydrogels provide a physical support that mimics the extracellular matrix (ECM).[18] These scaffolds allow cells to grow, migrate, and interact in three dimensions, creating complex tissue-like structures for more accurate drug response profiling.[17]

The use of these advanced 3D culture systems is crucial for validating the therapeutic hypotheses behind novel 3D drug candidates, ultimately improving the chances of success in clinical trials.[22]

Enabling Technologies: Bioorthogonal Chemistry

The construction and functionalization of both molecular and biological 3D scaffolds often rely on bioorthogonal chemistry . These are chemical reactions that can occur in complex biological environments without interfering with native biochemical processes.[23][24]

ReactionReactantsKey FeaturesApplication in 3D Scaffolds
Staudinger Ligation Azide + PhosphineForms a stable amide bond. Pioneering bioorthogonal reaction.[24]Labeling of cell-surface glycans; functionalizing scaffolds.
Azide-Alkyne Cycloaddition Azide + AlkyneHighly efficient "click" reaction. Can be copper-catalyzed or strain-promoted (SPAAC).Cross-linking of hydrogels for 3D cell culture; synthesis of PROTACs.[25]
Tetrazine Ligation Tetrazine + Trans-cycloocteneExtremely fast reaction kinetics, ideal for in vivo applications.In vivo imaging; rapid formation of hydrogel scaffolds.

These reactions are instrumental in creating cell-encapsulating hydrogels and for the site-selective modification of proteins and other biomolecules, expanding the toolkit for building and testing 3D systems.[25][26]

Future Perspectives and Conclusion

The field of 3D scaffolds in medicinal chemistry is rapidly evolving. The integration of artificial intelligence and machine learning is set to revolutionize the de novo design of 3D molecules, making the exploration of vast chemical space faster and more efficient.[6] New synthetic methodologies will continue to make complex scaffolds more accessible, while advances in 3D bioprinting and organ-on-a-chip technologies will provide ever more sophisticated platforms for their evaluation.[17][27]

By moving beyond the flat plane, medicinal chemists are not just creating molecules with better "drug-like" properties; they are designing precision tools to interact with biology in a more nuanced and effective way. The continued exploration and adoption of 3D scaffolds will undoubtedly be a cornerstone of the next generation of therapeutics, enabling the successful targeting of diseases that have remained stubbornly out of reach.

References

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theoretical and computational studies of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Authored by a Senior Application Scientist

Foreword: Embracing Complexity in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents has driven an exploration of chemical space beyond the traditional flat, aromatic scaffolds. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as a compelling class of structures.[1] Their rigid, yet complex, architectures offer a unique opportunity to project functional groups into three-dimensional space, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] The title compound, this compound (CAS No. 1363381-43-4), represents a fascinating exemplar of this structural class, incorporating a piperidine ring, crucial in many CNS-active compounds, and an oxazolidinone moiety, a privileged structure in its own right.[4]

This technical guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of a comprehensive theoretical and computational investigation, providing not just a "how-to," but a "why-to" at each stage. As Senior Application Scientists, our goal is not merely to follow protocols but to build a self-validating system of inquiry that yields robust, defensible insights into molecular behavior. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate and de-risk their discovery programs.

Part 1: The Rationale for a Computational Deep Dive

While the synthesis of spiro-γ-lactams and related structures is an active area of research, detailed experimental characterization of every new scaffold is often a resource-intensive endeavor.[5][6] For this compound, a thorough computational study serves several critical purposes:

  • Conformational Landscape Mapping: The flexibility of the piperidine ring and the steric influence of the bulky Boc-protecting group suggest a complex conformational landscape. A computational approach can identify the low-energy conformers and quantify their relative populations, which is crucial for understanding receptor binding.

  • Spectroscopic Fingerprinting: Predicting spectroscopic properties such as NMR and IR spectra can aid in the structural confirmation of the synthesized compound and the interpretation of experimental data.[7][8][9]

  • Elucidation of Physicochemical Properties: Key drug-like properties, including dipole moment and molecular shape, can be readily calculated, providing early insights into the molecule's potential behavior in a biological environment.

The following sections outline a detailed, multi-faceted computational workflow designed to provide a holistic understanding of this promising spirocyclic scaffold.

Part 2: A Proposed Computational Workflow

This workflow is designed as a cascading series of investigations, where the results of each step inform the next, ensuring both computational efficiency and scientific rigor.

G cluster_0 Initial Structure & Conformational Analysis cluster_1 Quantum Chemical Calculations cluster_2 Dynamic Behavior & Solvation A 2D to 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B C Clustering & Selection of Low-Energy Conformers B->C D DFT Geometry Optimization of Selected Conformers C->D E DFT Frequency Calculation (IR Spectra) D->E F DFT NMR Chemical Shift Calculation D->F H Molecular Dynamics (MD) Simulation D->H G Population-Weighted Averaging of Spectroscopic Data E->G F->G I Analysis of Trajectories (RMSD, RMSF, HBonds) H->I

Caption: A comprehensive computational workflow for the study of this compound.

Initial 3D Structure and Conformational Analysis

The first and most critical step is to map the conformational space of the molecule. The piperidine ring can adopt multiple chair, boat, and twist-boat conformations, and the orientation of the N-Boc group further complicates this landscape.[10][11]

Protocol 1: Conformational Search and Optimization

  • Initial Structure Generation: A 2D representation of this compound will be converted to an initial 3D structure using a standard molecular builder.

  • Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search will be performed using a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently explores a wide range of possible conformations.

  • Clustering and Selection: The resulting conformers will be clustered based on root-mean-square deviation (RMSD) of atomic positions. The lowest energy conformer from each cluster within a defined energy window (e.g., 5-10 kcal/mol) of the global minimum will be selected for further analysis.

  • DFT Geometry Optimization: The selected conformers will be subjected to full geometry optimization using Density Functional Theory (DFT). This provides a more accurate description of the molecular geometry and relative energies.

    • Recommended Method: B3LYP functional with the 6-31G(d) basis set for initial optimization, followed by a more accurate single-point energy calculation with a larger basis set like 6-311++G(d,p).[3][12]

    • Solvation Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed to account for the influence of a solvent (e.g., chloroform or water) on conformational stability.[13]

Quantum Chemical Calculations for Spectroscopic Prediction

With a set of optimized low-energy conformers, we can predict the molecule's spectroscopic properties. This serves as a powerful tool for experimental validation.

Protocol 2: Calculation of IR and NMR Spectra

  • Vibrational Frequency Analysis: For each optimized conformer, a vibrational frequency calculation will be performed at the same level of theory as the optimization.

    • Outcome: This will yield the theoretical infrared (IR) spectrum, including the frequencies and intensities of the vibrational modes. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.[7]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding values for ¹H and ¹³C nuclei.[14]

    • Recommended Method: DFT calculations, for example, using the B3LYP functional and a suitable basis set like 6-311+G(2d,p), have shown good accuracy in predicting NMR chemical shifts.[9][15]

    • Referencing: The calculated shielding values will be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

  • Population-Weighted Averaging: The final predicted IR and NMR spectra will be obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations calculated from the relative free energies.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the low-energy conformers, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of the molecule in solution over time.[16][17]

Protocol 3: MD Simulation in Explicit Solvent

  • System Setup: The lowest energy conformer from DFT calculations will be placed in a periodic box of explicit solvent molecules (e.g., water or chloroform).

  • Equilibration: The system will be gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A production MD simulation will be run for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Trajectory Analysis: The resulting trajectory will be analyzed to understand:

    • Conformational Stability: Root-mean-square deviation (RMSD) to assess the stability of the initial conformation.

    • Atomic Flexibility: Root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

    • Solvent Interactions: Analysis of hydrogen bonding and other interactions with the solvent molecules.

Part 3: Expected Outcomes and Data Presentation

The successful execution of this computational workflow will yield a wealth of data, providing a comprehensive theoretical characterization of this compound.

Conformational Energetics

The relative energies of the stable conformers will be tabulated to understand their thermodynamic populations.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-10.0075.3
Conf-20.8518.2
Conf-31.526.5

This is an example table with hypothetical data.

Predicted Spectroscopic Data

The predicted spectroscopic data will be presented for comparison with experimental results.

NucleusPredicted ¹³C Chemical Shift (ppm)
C=O (oxazolidinone)~155-160
Spiro C~70-75
C (Boc)~80
C=O (Boc)~153

This is an example table with hypothetical data ranges based on typical values.

Vibrational ModePredicted IR Frequency (cm⁻¹)
C=O (Boc) stretch~1690-1710
C=O (oxazolidinone) stretch~1750-1770
C-N stretch~1100-1200

This is an example table with hypothetical data ranges.

Visualization of Molecular Properties

G cluster_0 Molecular Structure cluster_1 Calculated Properties Mol 8-Boc-2-oxo-3-oxa-1,8-diaza- spiro[5.5]undecane Conf Conformational Isomers Mol->Conf influences Dynamics Dynamic Behavior (MD Simulation) Mol->Dynamics exhibits Spec Spectroscopic Properties (NMR, IR) Conf->Spec contributes to Thermo Thermodynamic Properties (ΔG, ΔH) Conf->Thermo determines

Caption: Interrelationship between the molecular structure and its computationally derived properties.

Conclusion: A Pathway to Accelerated Discovery

This technical guide has outlined a comprehensive and scientifically grounded computational workflow for the in-depth study of this compound. By systematically exploring its conformational preferences, predicting its spectroscopic signatures, and simulating its dynamic behavior, we can generate a rich dataset that will not only facilitate its experimental characterization but also provide crucial insights for its potential application in drug discovery programs. This proactive, in silico approach exemplifies a modern paradigm in chemical research, where computation and experiment work in concert to navigate the complexities of molecular design and accelerate the journey from concept to clinic.

References

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  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure.

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Methodological & Application

The Spirocyclic Scaffold 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane: A Novel Building Block for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, including low metabolic stability and high conformational flexibility. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing proteolytic resistance.[1][2][3]

Spirocyclic scaffolds have emerged as powerful tools in this endeavor.[4][5] Their inherent three-dimensionality and structural rigidity allow for the precise spatial orientation of pharmacophoric groups, making them ideal for mimicking secondary structures such as β-turns.[6][7][8] This application note details the utility of a novel spirocyclic building block, 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane , in the design and synthesis of advanced peptidomimetics.

Physicochemical Properties and Design Rationale

This compound (CAS 1363381-43-4) is a unique bifunctional scaffold. Its structure features a piperidine ring fused to a lactam ring through a spirocyclic center. The Boc-protected nitrogen on the piperidine ring allows for its incorporation into a peptide sequence using standard peptide synthesis methodologies, while the secondary amine in the lactam ring can be further functionalized.

The rigid spiro[5.5]undecane core effectively acts as a dipeptide surrogate, constraining the peptide backbone into a well-defined conformation. This is particularly valuable for mimicking β-turns, which are critical for many protein-protein interactions.[9][10][11] By replacing a dipeptide unit in a lead peptide sequence with this scaffold, researchers can enhance stability and receptor affinity. The incorporation of an oxygen atom within the spirocyclic system can also improve physicochemical properties such as solubility.[12]

PropertyValueSource
CAS Number 1363381-43-4
Molecular Formula C₁₄H₂₄N₂O₄[13]
Molecular Weight 284.35 g/mol [13]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in organic solvents (e.g., DMF, DCM)Generic Material Property

Application as a β-Turn Mimetic

The structural rigidity of the 1,8-diaza-spiro[5.5]undecane core makes it an excellent candidate for inducing a β-turn conformation in a peptide sequence.[9][10] The spirocyclic system effectively replaces the i+1 and i+2 residues of a classical β-turn, with the substituents on the scaffold mimicking the side chains of these amino acids.

Caption: Mimicking a peptide β-turn with the spirocyclic scaffold.

Protocols for Incorporation into Peptidomimetics

The following protocols outline the incorporation of this compound into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Boc-SPPS Incorporation

This protocol details the coupling of the spirocyclic scaffold onto a resin-bound peptide amine.

1. Resin Preparation:

  • Start with a suitable resin (e.g., MBHA resin for C-terminal amides).
  • Swell the resin in Dichloromethane (DCM) for 30 minutes.
  • Perform Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes.
  • Neutralize with 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).
  • Wash thoroughly with DCM and Dimethylformamide (DMF).

2. Activation and Coupling:

  • Dissolve this compound (2 eq) in DMF.
  • Add a coupling agent such as HBTU (2 eq) and an activation base like HOBt (2 eq) and DIEA (4 eq).
  • Stir the activation mixture for 5 minutes at room temperature.
  • Add the activated scaffold solution to the prepared resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A Kaiser test should be performed to monitor the reaction progress.

3. Post-Coupling:

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
  • Dry the resin under vacuum.

4. Chain Elongation:

  • The Boc group on the newly incorporated scaffold can be removed using the standard deprotection procedure (50% TFA in DCM) to allow for further peptide chain elongation from the piperidine nitrogen.
Protocol 2: Cleavage and Purification

1. Cleavage from Resin:

  • Treat the dried peptidyl-resin with a cleavage cocktail appropriate for the peptide sequence and resin type. For many sequences, high-purity HF or TFMSA is used.
  • Stir the mixture for 1-2 hours at 0°C.
  • Precipitate the crude peptide in cold diethyl ether.

2. Purification:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Collect and lyophilize the fractions containing the pure peptidomimetic.

Resin [label="Start: Swollen Resin\n(e.g., MBHA)"]; Deprotection1 [label="Boc Deprotection\n(50% TFA/DCM)"]; Neutralization [label="Neutralization\n(10% DIEA/DCM)"]; Activation [label="Activate Scaffold\n(HBTU/HOBt/DIEA)"]; Scaffold [label="8-Boc-2-oxo-3-oxa-\n1,8-diaza-spiro[5.5]undecane", shape=ellipse, fillcolor="#FBBC05"]; Coupling [label="Coupling to Resin"]; Washing1 [label="Wash\n(DMF, DCM)"]; Deprotection2 [label="Boc Deprotection of Scaffold"]; Elongation [label="Continue Peptide\nChain Elongation"]; Cleavage [label="Cleavage\n(HF or TFMSA)"]; Purification [label="RP-HPLC Purification"]; Characterization [label="Characterization\n(MS, NMR)"]; Final [label="Pure Peptidomimetic", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Resin -> Deprotection1; Deprotection1 -> Neutralization; Neutralization -> Coupling; Scaffold -> Activation -> Coupling; Coupling -> Washing1; Washing1 -> Deprotection2; Deprotection2 -> Elongation; Elongation -> Cleavage; Cleavage -> Purification; Purification -> Characterization; Characterization -> Final; }

Caption: SPPS workflow for incorporating the spirocyclic scaffold.

Characterization of Peptidomimetics

The successful synthesis and purity of the final peptidomimetic should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY) NMR experiments are crucial for confirming the structure and determining the conformation of the peptidomimetic in solution.[9][10] NOE restraints can provide direct evidence for the induced β-turn structure.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the design of conformationally constrained peptidomimetics. Its rigid spirocyclic core offers an effective strategy for inducing stable β-turn secondary structures, which can lead to improved biological activity and pharmacokinetic profiles. The straightforward incorporation of this scaffold using standard SPPS protocols makes it an accessible tool for researchers in drug discovery and medicinal chemistry. Future work could involve the synthesis of derivatives of this scaffold with various substituents to mimic a wider range of amino acid side chains, further expanding its utility in creating novel therapeutics.

References

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  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. Available at: [Link]

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Application Notes and Protocols for the Boc Deprotection of Diaza-spiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental procedures for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from diaza-spiro[5.5]undecane scaffolds. These spirocyclic diamines are privileged structures in modern medicinal chemistry, and their manipulation is a critical step in the synthesis of novel therapeutics. This document delves into the underlying chemical principles, offers a comparative analysis of common acidic reagents, and presents two robust, step-by-step protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind procedural choices to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Diaza-spiro[5.5]undecanes and Boc Protection

Diaza-spiro[5.5]undecane and its derivatives represent a class of rigid, three-dimensional scaffolds that are increasingly incorporated into drug candidates to explore novel chemical space and improve pharmacokinetic properties. The synthesis of analogs based on this core structure invariably requires a robust protecting group strategy to selectively functionalize the two nitrogen atoms.

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability in a wide range of reaction conditions, including exposure to bases and nucleophiles.[1][2] Its facile and clean removal under acidic conditions makes it an indispensable tool for synthetic chemists.[1][3] This application note provides a detailed examination of the deprotection step, a crucial gateway to accessing the free diamine for further elaboration.

The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[1] The process is efficient and driven by the formation of highly stable byproducts.

The mechanism proceeds through four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[3][4]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is thermodynamically favorable as it generates a stable tertiary carbocation (tert-butyl cation).[4][5]

  • Carbamic Acid Decomposition: The resulting carbamic acid intermediate is inherently unstable and rapidly decomposes.[3][5]

  • Decarboxylation & Amine Salt Formation: The decomposition releases gaseous carbon dioxide and the free amine, which is immediately protonated by the acid in the reaction medium to form the corresponding amine salt (trifluoroacetate or hydrochloride).[4][5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis: TFA vs. HCl Reagents

The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is the most common decision point for this transformation. Each reagent presents distinct advantages and disadvantages dictated by the substrate's properties and the desired outcome.[6]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM); neat TFA[6][7]4M in Dioxane; 1-4M in MeOH or EtOAc[3][6]
Reaction Time Generally rapid (30 min - 2 hours) at room temperature.[6]Can be very fast (e.g., <30 min with 4M HCl in dioxane) or slower depending on solvent and concentration.[6][8]
Product Form Trifluoroacetate (TFA) salt, which is often an oil or difficult to crystallize.[6][8]Hydrochloride (HCl) salt, which is frequently a crystalline, free-flowing solid.[8]
Workup & Isolation Volatiles are removed in vacuo. Residual TFA can be difficult to remove and may require azeotroping or a basic wash.[8][9]Solvent is removed in vacuo to yield the salt, which can often be isolated by simple filtration.
Advantages High solubility of starting material and intermediates. TFA is highly volatile, simplifying removal.[4]Cost-effective. The crystalline nature of the HCl salt aids in purification and handling.[3][8]
Disadvantages Can be less selective with other acid-labile groups. The resulting TFA salt's oily nature can complicate purification.[6][8]Dioxane is a suspected carcinogen and should be handled with care. Can be less effective for substrates with poor solubility in the chosen solvent system.[10]

Detailed Experimental Protocols

The following protocols are designed for the deprotection of a mono-Boc protected diaza-spiro[5.5]undecane derivative. They can be adapted for di-Boc protected analogs, typically by increasing the equivalents of acid and extending the reaction time.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly reliable and benefits from the excellent solvent properties of DCM and the volatility of TFA.

Materials and Reagents:

  • N-Boc-diaza-spiro[5.5]undecane derivative (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc-diaza-spiro[5.5]undecane (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv, often a 1:1 to 1:4 v/v mixture of TFA:DCM is used) to the stirring solution.[7]

    • Scientist's Note: The reaction is exothermic. A slow, dropwise addition at 0 °C prevents a rapid temperature increase that could affect acid-sensitive functional groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Once complete, concentrate the reaction mixture on a rotary evaporator to remove the DCM and excess TFA. A high-vacuum pump may be necessary to remove the final traces of TFA. Co-evaporation with DCM or toluene (2-3 times) can aid in removing residual acid.[9]

  • Isolation of the Free Base (Optional): a. Dissolve the crude TFA salt residue in DCM. b. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid and deprotonate the amine.[3] Caution: CO₂ evolution will occur. c. Separate the layers and wash the organic layer with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.

  • Purification: The resulting free amine can be purified by flash column chromatography if necessary.

Protocol 2: Deprotection using 4M HCl in Dioxane

This protocol is highly effective and often preferred when a solid, easily handled product is desired.

Materials and Reagents:

  • N-Boc-diaza-spiro[5.5]undecane derivative (1.0 equiv)

  • 4M solution of HCl in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether (for precipitation/trituration)

  • Rotary evaporator, Buchner funnel, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing the N-Boc-diaza-spiro[5.5]undecane (1.0 equiv), add the 4M solution of HCl in 1,4-dioxane (10-20 equiv of HCl).[3] If solubility is an issue, a minimal amount of methanol can be added.

    • Scientist's Note: This reaction is often run at a higher concentration than the TFA method. For many substrates, the product hydrochloride salt is insoluble and will precipitate from the reaction mixture, driving the reaction to completion.

  • Reaction Monitoring: Stir the suspension or solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The formation of a precipitate is a strong indicator of product formation.

  • Product Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The result is typically the crude hydrochloride salt of the diamine.[3]

  • Purification: a. Triturate the crude solid with diethyl ether. This involves suspending the solid in ether and stirring vigorously to wash away any non-polar, uncharged impurities. b. Collect the solid product by vacuum filtration, washing the filter cake with additional diethyl ether. c. Dry the purified hydrochloride salt under high vacuum.

  • Conversion to Free Base (Optional): The isolated HCl salt can be converted to the free base using the same neutralization and extraction procedure described in Protocol 1 (Step 5).

General Experimental Workflow

The following diagram outlines the typical sequence of operations for a Boc deprotection followed by isolation of the free amine.

Caption: General workflow for Boc deprotection and isolation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient equivalents of acid.- Steric hindrance around the Boc group.- Short reaction time.- Add more acid and continue monitoring.- Increase the reaction time.[11]- Gently warm the reaction (e.g., to 40 °C), but be mindful of other sensitive groups.
Oily Product (TFA Salt) - Inherent physical property of the trifluoroacetate salt.- Attempt to precipitate a solid by triturating the oil with a non-polar solvent like cold diethyl ether or hexanes.[8]- If isolation as a salt is desired, convert it to the HCl salt by dissolving the oil in minimal MeOH and adding a solution of HCl in ether or dioxane.
Difficulty Isolating Free Base - The deprotected diamine is highly polar and may have some water solubility.- During extraction, use a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol.- Perform multiple extractions (5-6 times) to maximize recovery.- For very water-soluble amines, consider using a basic ion-exchange resin (e.g., Amberlyst A21) to capture the product, allowing impurities to be washed away before eluting the pure amine.[12][13][14]
Side Product Formation - Presence of other acid-labile protecting groups (e.g., trityl, t-butyl esters).- Run the reaction at 0 °C to enhance selectivity.- Use a milder acid system if possible (e.g., p-toluenesulfonic acid).[15]- If selectivity is unattainable, reconsider the overall protecting group strategy for the synthesis.

Conclusion

The acid-catalyzed deprotection of N-Boc-diaza-spiro[5.5]undecanes is a fundamental and reliable transformation. The choice between TFA and HCl protocols should be made based on the specific needs of the synthetic route. The TFA method offers excellent solubility and ease of reagent removal, while the HCl method often provides a crystalline hydrochloride salt that simplifies purification and handling. By understanding the underlying mechanism and potential challenges, researchers can confidently execute these protocols to achieve high yields of the desired spirocyclic diamines, enabling the advancement of their drug discovery programs.

References

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available from: [Link]

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  • Boc deprotection conditions tested. ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Incorporation of Spirocyclic Scaffolds into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate move away from flat, aromatic structures in drug discovery towards more three-dimensional molecular architectures has positioned spirocyclic scaffolds as a cornerstone of modern medicinal chemistry.[1][2] These unique motifs, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This structural feature can lead to significant improvements in potency, selectivity, and physicochemical properties such as aqueous solubility and metabolic stability.[3] This guide provides a comprehensive overview of the strategic incorporation of spirocyclic scaffolds into small molecule libraries, from initial design principles to detailed synthetic protocols and rigorous quality control measures.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

The "escape from flatland" in drug discovery is a well-established paradigm aimed at improving the clinical success rate of small molecule therapeutics. Spirocyclic scaffolds are at the forefront of this movement due to their inherent three-dimensionality.[1][2] Unlike their planar counterparts, spirocycles project their substituents into distinct vectors in space, allowing for more precise and effective interactions with the complex topographies of biological targets.[3]

The incorporation of spirocyclic motifs into drug candidates has been shown to:

  • Enhance Potency and Selectivity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[4] The well-defined exit vectors of substituents also allow for more specific interactions, reducing off-target effects.

  • Improve Physicochemical Properties: The increased sp³ character of spirocyclic compounds often correlates with improved aqueous solubility, a critical factor for bioavailability.[3] Furthermore, the quaternary carbon at the spirocenter can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.

  • Increase Novelty and Patentability: The vast and underexplored chemical space of spirocyclic compounds provides fertile ground for the discovery of novel intellectual property.[3]

This application note will guide researchers through the key considerations for designing and synthesizing high-quality small molecule libraries enriched with these valuable scaffolds.

Library Design Principles: A Focus on Three-Dimensionality

The design of a spirocycle-based library requires careful consideration of the core scaffold and the strategic placement of diversity elements. The goal is to create a collection of molecules that effectively explores biologically relevant chemical space.

Scaffold Selection: Choosing the Right Core

The choice of the spirocyclic core is a critical first step and should be guided by the intended biological targets or desired physicochemical properties. Some commonly employed and medicinally relevant spirocyclic scaffolds include:

  • Spirooxindoles: A privileged scaffold found in numerous natural products and bioactive compounds. They are often targeted towards protein-protein interactions and enzymes.

  • Azaspirocycles (e.g., spiro-piperidines, azaspiro[3.3]heptanes): These scaffolds are excellent bioisosteres for common saturated heterocycles like piperidine and morpholine, often with improved properties.[5] They are frequently found in CNS-active compounds and GPCR ligands.

  • Spiro[3.3]heptanes: These highly rigid and compact scaffolds serve as non-planar bioisosteres of benzene and are used to introduce three-dimensionality while maintaining key interaction points.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis is a powerful strategy for creating structurally diverse libraries from a common starting material.[6][7] In the context of spirocycles, a DOS approach might involve:

  • Scaffold Diversity: Generating a collection of related but distinct spirocyclic cores.

  • Appendage Diversity: Introducing a wide range of substituents at various exit points on the spirocyclic scaffold.

  • Stereochemical Diversity: Synthesizing all possible stereoisomers of a chiral spirocycle to fully explore the three-dimensional space.

The following diagram illustrates a conceptual workflow for the diversity-oriented synthesis of a spirocycle library.

DOS_Workflow cluster_design Library Design cluster_synthesis Synthesis cluster_purification_qc Purification & QC ScaffoldSelection Scaffold Selection DiversificationStrategy Diversification Strategy ScaffoldSelection->DiversificationStrategy Define Exit Vectors CoreSynthesis Spirocyclic Core Synthesis DiversificationStrategy->CoreSynthesis Select Building Blocks ParallelSynthesis Parallel Diversification CoreSynthesis->ParallelSynthesis Common Intermediate Purification High-Throughput Purification ParallelSynthesis->Purification Crude Products QC Quality Control (LC-MS, NMR) Purification->QC Purified Compounds Library Final Library QC->Library Qualified Compounds

Caption: A conceptual workflow for the generation of a spirocycle-based small molecule library.

Target-Focused Library Design

For more focused screening efforts, libraries can be designed to target specific protein families.[8][9][10] This involves analyzing the structure of the target's binding site and designing spirocyclic molecules with substituents that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions). The rigid nature of spirocycles makes them particularly amenable to structure-based design.[2]

Synthetic Protocols

The successful synthesis of spirocyclic scaffolds can be challenging due to the formation of a quaternary carbon center. However, several robust synthetic methodologies have been developed. The following are detailed protocols for the synthesis of two medicinally relevant spirocyclic building blocks.

Protocol 1: Synthesis of a Spirooxindole Library via [3+2] Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of spirooxindoles.[11][12] This protocol describes a three-component reaction to generate a library of spirooxindole-pyrrolidines.

Reaction Scheme:

Materials and Equipment:

  • Substituted isatins

  • L-proline or other secondary amino acids

  • Electron-deficient alkenes (e.g., maleimides, chalcones) as dipolarophiles

  • Methanol (reagent grade)

  • Round-bottom flasks, magnetic stir bars, and stir plates

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the isatin (1.0 eq) and L-proline (1.2 eq) in methanol.

  • Addition of Dipolarophile: To the stirred solution, add the dipolarophile (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole-pyrrolidine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Outcome: This protocol typically affords the desired spirooxindole products in good to excellent yields with high diastereoselectivity.[13]

Protocol 2: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

Spiro[3.3]heptane-2-carboxylic acid is a versatile building block for the synthesis of more complex molecules. This protocol describes its synthesis via thermal decarboxylation.

Reaction Scheme:

Materials and Equipment:

  • Spiro[3.3]heptane-3,3-dicarboxylic acid

  • Heating mantle or oil bath with a thermometer

  • Round-bottom flask

  • Condenser (optional, but recommended for safety)

Step-by-Step Procedure:

  • Reaction Setup: Place the crude spiro[3.3]heptane-3,3-dicarboxylic acid in a round-bottom flask.

  • Heating: Heat the material to 220 °C using a heating mantle or oil bath.[14]

  • Reaction: Maintain the temperature and observe the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases (typically around 30 minutes).[14]

  • Cooling and Isolation: Discontinue heating and allow the mixture to cool to room temperature. The resulting solid is the spiro[3.3]heptane-2-carboxylic acid.[14]

  • Purification (if necessary): The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent.

  • Characterization: Confirm the identity and purity of the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Quality Control of Spirocyclic Libraries

Rigorous quality control (QC) is essential to ensure the integrity of a small molecule library and the reliability of screening data. The unique structural features of spirocyclic compounds do not necessitate fundamentally different analytical techniques, but careful application and interpretation are key.

Analytical Techniques

The primary analytical techniques for the QC of small molecule libraries are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for high-throughput purity assessment. It provides information on the retention time (a measure of polarity) and the mass-to-charge ratio of the compound, confirming its identity and detecting impurities.[3][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the identity and structure of the synthesized compounds.[16][17] For library QC, ¹H NMR is typically used to confirm the presence of key structural motifs and to assess purity.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is used for quantitative purity analysis, providing a percentage purity value for each compound in the library.

The following diagram illustrates the central role of these techniques in the quality control workflow.

QC_Workflow Compound Synthesized Library Compound LCMS LC-MS Analysis Compound->LCMS Identity & Purity Screen NMR NMR Analysis Compound->NMR Structural Confirmation HPLC HPLC Analysis Compound->HPLC Quantitative Purity Data_Analysis Data Analysis & Decision LCMS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Pass Compound Passes QC Data_Analysis->Pass Meets Criteria Fail Compound Fails QC Data_Analysis->Fail Does Not Meet Criteria

Caption: A typical quality control workflow for a small molecule library.

Acceptance Criteria

While specific acceptance criteria may vary depending on the intended use of the library, general guidelines are as follows:

ParameterMethodTypical Acceptance Criteria
Identity Confirmation LC-MSObserved mass matches the calculated mass within a specified tolerance (e.g., ± 0.2 Da).
Purity HPLC-UV (at a specific wavelength, e.g., 214 nm)> 90% or > 95%
Structural Confirmation ¹H NMRSpectrum is consistent with the proposed structure.

Conclusion

The incorporation of spirocyclic scaffolds is a powerful strategy for enhancing the quality and novelty of small molecule libraries. By leveraging their inherent three-dimensionality, medicinal chemists can design and synthesize compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and guidelines presented in this application note provide a framework for the successful implementation of this strategy, from rational library design to rigorous quality control. As synthetic methodologies continue to advance, the accessibility and application of spirocyclic scaffolds in drug discovery are poised to expand even further, opening up new avenues for the development of innovative therapeutics.

References

  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • ResearchGate. Synthesis of a Spiroisoxazoline Oxindole by 1,3-Dipolar Cycloaddition. [Link]

  • MDPI. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

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Application Notes and Protocols: Design and Synthesis of Novel Inhibitors Utilizing a Spiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[5.5]undecane scaffold has emerged as a privileged motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2] This rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation of novel inhibitors based on the spiro[5.5]undecane core. Detailed protocols for the synthesis of a representative diazaspiro[5.5]undecane scaffold and its subsequent functionalization are presented, alongside a general protocol for assessing the inhibitory activity of the synthesized compounds. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Spiro[5.5]undecane Advantage in Drug Design

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. The increasing recognition of the limitations of flat, aromatic structures has fueled a shift towards molecules with greater three-dimensionality (high Fsp3 character).[1] Spirocyclic systems, particularly the spiro[5.5]undecane core, are at the forefront of this movement.[1][3]

The spirocyclic nature of this scaffold, where two rings share a single carbon atom, imparts a number of desirable properties:

  • Conformational Rigidity: The locked conformation of the spiro[5.5]undecane core reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[2]

  • Three-Dimensional Diversity: The scaffold provides a robust platform for orienting substituents in precise vectors, enabling the exploration of a wider chemical space and facilitating interactions with complex binding pockets.[4]

  • Improved Physicochemical Properties: Compared to their planar counterparts, spirocyclic compounds often exhibit enhanced solubility, metabolic stability, and oral bioavailability.[2]

  • Novel Intellectual Property: The unique structural nature of spiro[5.5]undecane derivatives offers opportunities for securing novel intellectual property.

The versatility of the spiro[5.5]undecane core is evidenced by its presence in a range of biologically active compounds, including inhibitors of acetyl-CoA carboxylase (ACC), the MDM2-p53 interaction, and HIV-1.[5][6][7]

Rational Design of Spiro[5.5]undecane-Based Inhibitors

The design of potent and selective inhibitors requires a deep understanding of the target's structure and the principles of molecular recognition. The spiro[5.5]undecane scaffold serves as a rigid core from which pharmacophoric elements can be projected.

Core Scaffold Selection and Bioisosteric Replacement

The spiro[5.5]undecane core can be composed of carbocyclic or heterocyclic rings. The choice of heteroatoms (e.g., nitrogen, oxygen, sulfur) within the rings can significantly influence the compound's physicochemical properties and its ability to form key interactions with the target.[5] For instance, the incorporation of nitrogen atoms in a 1,9-diazaspiro[5.5]undecane core can provide hydrogen bond donors and acceptors, as well as a handle for further functionalization.[8]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the spiro[5.5]undecane core is crucial for optimizing potency and selectivity. Key considerations for SAR studies include:

  • Vectorial Orientation: The spirocyclic framework dictates the spatial orientation of substituents. Computational modeling can be employed to predict how different substitution patterns will affect the presentation of key binding motifs.

  • Exploration of Binding Pockets: The substituents should be designed to interact with specific pockets within the target's active site. For example, in the design of MDM2 inhibitors, substituents are chosen to mimic the interactions of the p53 peptide.[6][9]

  • Modulation of Physicochemical Properties: Substituents can be varied to fine-tune properties such as lipophilicity (LogP), solubility, and metabolic stability.

The following diagram illustrates the logical workflow for the design and optimization of spiro[5.5]undecane-based inhibitors.

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation cluster_2 Optimization Target_Identification Target Identification and Validation Scaffold_Selection Spiro[5.5]undecane Scaffold Selection Target_Identification->Scaffold_Selection Informs Computational_Modeling In Silico Screening & Computational Modeling Scaffold_Selection->Computational_Modeling Guides Library_Design Library Design Computational_Modeling->Library_Design Prioritizes Synthesis Synthesis of Spiro[5.5]undecane Analogs Library_Design->Synthesis Defines Biological_Screening Biological Screening (e.g., IC50 determination) Synthesis->Biological_Screening Provides Compounds SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Generates Data SAR_Analysis->Computational_Modeling Refines Models Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Informs ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling Requires Candidate_Selection Preclinical Candidate Selection ADMET_Profiling->Candidate_Selection Validates

Caption: Workflow for inhibitor design and optimization.

Synthesis of Spiro[5.5]undecane-Based Inhibitors

A variety of synthetic routes have been developed to access the spiro[5.5]undecane core.[10] The choice of route depends on the desired substitution pattern and the nature of the heterocyclic rings. This section provides a detailed protocol for the synthesis of a 1,9-diazaspiro[5.5]undecane core, a versatile intermediate for the preparation of a wide range of inhibitors.

Synthesis of a 1,9-Diazaspiro[5.5]undecane Intermediate

This protocol is adapted from established literature procedures and involves a multi-step sequence starting from commercially available materials.

Protocol 1: Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one

Materials:

  • Diethyl 1,1-cyclohexanediacetate

  • Benzylamine

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Dieckmann Condensation: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add diethyl 1,1-cyclohexanediacetate dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the ester, initiating an intramolecular condensation to form the β-keto ester.

  • Step 2: Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid and heat to reflux for 4 hours. This step hydrolyzes the ester and promotes decarboxylation to yield the corresponding spirocyclic ketone.

  • Step 3: Reductive Amination: To a solution of the spirocyclic ketone in methanol, add benzylamine and sodium cyanoborohydride. Stir the reaction at room temperature for 24 hours. Sodium cyanoborohydride is a mild reducing agent suitable for the selective reduction of the iminium ion formed in situ.

  • Step 4: Cyclization: Treat the product from Step 3 with a suitable cyclizing agent, such as chloroacetyl chloride, followed by intramolecular nucleophilic substitution to form the lactam ring of the 1,9-diazaspiro[5.5]undecan-2-one.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The following diagram illustrates the general synthetic scheme:

G Start Diethyl 1,1-cyclohexanediacetate Intermediate1 Spirocyclic β-keto ester Start->Intermediate1 Dieckmann Condensation Intermediate2 Spirocyclic ketone Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Intermediate3 N-benzylated spirocyclic amine Intermediate2->Intermediate3 Reductive Amination Final 1,9-Diazaspiro[5.5]undecan-2-one Intermediate3->Final Cyclization

Caption: Synthetic scheme for a diazaspiro[5.5]undecane core.

Diversification of the Spiro[5.5]undecane Core

The synthesized 1,9-diazaspiro[5.5]undecane core can be further functionalized at the nitrogen atoms to introduce a variety of substituents for SAR studies. Common reactions include acylation, alkylation, and arylation.

Biological Evaluation of Spiro[5.5]undecane-Based Inhibitors

Once a library of spiro[5.5]undecane derivatives has been synthesized, their biological activity must be assessed. The specific assays will depend on the target of interest. This section provides a general protocol for determining the in vitro inhibitory activity of compounds against a purified enzyme.

Protocol 2: In Vitro Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized spiro[5.5]undecane inhibitors

  • Assay buffer

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Step 1: Compound Preparation: Prepare stock solutions of the spiro[5.5]undecane inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to be tested.

  • Step 2: Assay Setup: In a 96-well plate, add the assay buffer, the purified enzyme, and the serially diluted inhibitor. Incubate for a predetermined time to allow for inhibitor binding.

  • Step 3: Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Step 4: Data Acquisition: Monitor the progress of the reaction over time using a plate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Step 5: Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Biological Activity Data

The following table summarizes the inhibitory activities of selected spiro[5.5]undecane-based inhibitors from the literature, demonstrating the potential of this scaffold against various targets.

Compound ClassTargetRepresentative IC50/KiReference
1,9-Diazaspiro[5.5]undecaneAcetyl-CoA Carboxylase (ACC)3-11 nM[5]
Spiro-oxindoleMDM2-p53 InteractionKi = 0.88 nM[11]
Spiro[5.5]undecane-1,5,9-trioneHIV-1Better than AZT[7]
3,9-Diazaspiro[5.5]undecaneGABAA ReceptorKi = 180 nM[12]

Conclusion

The spiro[5.5]undecane scaffold represents a highly valuable and versatile platform for the design and synthesis of novel inhibitors. Its inherent three-dimensionality and conformational rigidity offer distinct advantages in achieving high potency and selectivity. The synthetic methodologies are well-established, allowing for the creation of diverse libraries for biological screening. The successful development of spiro[5.5]undecane-based inhibitors against a range of challenging targets underscores the significant potential of this structural motif in modern drug discovery.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
  • Karawajczyk, A., et al. (2018). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Parr, M. R., & Taddei, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5033.
  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to 3,9-Dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future medicinal chemistry, 2(5), 763–785.
  • Reddy, T. S., & Ghorai, P. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 16(12), 1466-1501.
  • ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]

  • Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2002). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 124(17), 4645-4654.
  • ResearchGate. (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Retrieved from [Link]

  • Sorensen, M. D., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 5(49), 31737-31746.
  • Ramharter, J., et al. (2019). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. The Journal of Organic Chemistry, 84(15), 9469-9480.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
  • Ahmed, M., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Kim, M., et al. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports, 10(1), 21258.
  • El-Gamal, M. I., et al. (2023).
  • Lu, Y., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry, 57(24), 10346-10363.
  • Al-Hussain, S. A., et al. (2022). Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor.
  • Kumar, A., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7329-7332.

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
  • Leão, M., et al. (2015). Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold. European Journal of Medicinal Chemistry, 92, 273-283.
  • Chowdhury, R., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 549-556.
  • Wang, L., et al. (2009). A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes. Organic & Biomolecular Chemistry, 7(10), 2195-2201.
  • ResearchGate. (n.d.). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. Retrieved from [Link]

  • Kita, Y., et al. (2015). Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes. The Journal of Organic Chemistry, 80(12), 6439-6443.
  • Mitra, A., & Dutta Gupta, M. (1976). Spiro-compounds, synthesis and catalytic dehydrogenation of substituted spiro[4][4] undecanes. Tetrahedron, 32(22), 2731-2733.

  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.

Sources

Application Notes and Protocols for 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane: A Novel Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the utility of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane as a versatile chemical probe scaffold. The unique three-dimensional architecture of spirocyclic systems offers significant advantages in medicinal chemistry and chemical biology, including enhanced target specificity and improved physicochemical properties.[1][2][3] This guide will detail a proposed synthetic route, outline its potential as a chemical probe for G-protein coupled receptors (GPCRs) and sigma receptors, and provide detailed protocols for its application in target identification and validation studies.

Introduction: The Spirocyclic Advantage in Chemical Probe Design

Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery due to their inherent three-dimensionality.[1][2] This rigid, non-planar structure allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The incorporation of a spirocyclic core can also improve physicochemical properties such as solubility and metabolic stability, making them attractive scaffolds for the development of chemical probes and therapeutic agents.[2][4]

This compound is a novel compound that combines the rigidity of the spiro[5.5]undecane system with the hydrogen bonding capabilities of the oxa-diaza motifs. The presence of a Boc-protected amine provides a versatile handle for further functionalization, allowing for the introduction of reporter tags (e.g., fluorophores, biotin) or pharmacophoric elements to direct the probe to specific targets. This application note will explore the potential of this scaffold as a chemical probe for researchers in academic and industrial settings.

Synthesis and Characterization

While a specific documented synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for related spirocyclic systems.[5][6] The following multi-step synthesis is a hypothetical but chemically sound approach.

Proposed Synthetic Pathway:

Synthetic Pathway A N-Boc-4-piperidone B Spiro-epoxide intermediate A->B Corey-Chaykovsky Reagent C Amino-alcohol intermediate B->C Ring-opening with a protected amine D This compound C->D Cyclization Chemical Probe Workflow cluster_0 Probe Synthesis cluster_1 Target Identification & Validation A This compound B Deprotection (e.g., TFA) A->B C Free Amine Scaffold B->C D Conjugation to Reporter/Tag (e.g., Biotin, Fluorophore) C->D E Functionalized Chemical Probe D->E F Affinity-based Pull-down Assay E->F G Cellular Thermal Shift Assay (CETSA) E->G H Competitive Binding Assay E->H I Identification of Target Proteins F->I G->I H->I

Sources

Application Notes and Protocols for Derivatizing the 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Three-Dimensional Scaffold

The 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, achieved through the spirocyclic fusion of a piperidine and a morpholinone ring, offers a distinct advantage over traditional flat, aromatic structures. This rigid, well-defined spatial arrangement can enhance binding affinity and selectivity for biological targets while often improving pharmacokinetic properties like metabolic stability and solubility.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen (N8) provides a stable, yet readily cleavable, handle for systematic chemical exploration. The adjacent urea-like moiety at N1 offers a site for hydrogen bonding interactions, crucial for molecular recognition.

This guide provides detailed protocols for the chemical modification of this scaffold, focusing on the functionalization of the N8 position following Boc deprotection. The methodologies described herein—N-alkylation, N-acylation, and the formation of ureas and sulfonamides—are foundational techniques for building libraries of diverse compounds for drug discovery and development.

Part 1: The Gateway Reaction - N8-Boc Deprotection

The critical first step for any derivatization at the N8 position is the removal of the Boc protecting group. The choice of acidic agent is crucial to ensure clean and complete cleavage without affecting other functional groups. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.[2][3] An alternative, particularly useful if the final product is desired as a hydrochloride salt for improved handling and solubility, is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[3]

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group to yield the secondary amine as a trifluoroacetate salt.

Rationale: TFA is a strong acid that readily cleaves the acid-labile Boc group. DCM is an excellent, non-reactive solvent for this transformation. The reaction is typically rapid at room temperature.[2]

Experimental Workflow Diagram

cluster_deprotection Boc Deprotection Workflow start Dissolve 8-Boc-Scaffold in DCM add_tfa Add TFA (5-10 eq.) at 0°C to RT start->add_tfa stir Stir for 1-2 hours (Monitor by TLC/LC-MS) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate precipitate Triturate with Et2O to precipitate salt concentrate->precipitate isolate Filter and dry to yield Amine•TFA Salt precipitate->isolate

Caption: Workflow for Boc deprotection using TFA.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5.0-10.0 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To the resulting residue, add diethyl ether (Et₂O) and triturate. The product, 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane trifluoroacetate salt, should precipitate as a solid.

  • Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum. The product is typically used in the next step without further purification.

Part 2: Derivatization of the N8-Amine

Once deprotected, the free secondary amine at the N8 position is a versatile nucleophile, ready for a variety of functionalization reactions. The following protocols outline key derivatization strategies.

Technique A: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, allowing for the introduction of a diverse range of alkyl and arylmethyl groups.[4] The reaction proceeds via the formation of an iminium ion intermediate between the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[5]

Rationale: STAB is a preferred reducing agent because it is mild enough not to reduce the aldehyde/ketone starting material but is sufficiently reactive to reduce the iminium ion as it forms. It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride.[5]

Experimental Workflow Diagram

cluster_reductive_amination Reductive Amination Workflow start Combine Amine•TFA Salt, Aldehyde/Ketone (1.1 eq.), and Base (e.g., DIPEA, 2-3 eq.) in DCE/THF add_stab Add STAB (1.5 eq.) in portions start->add_stab stir Stir at RT for 4-16 hours (Monitor by TLC/LC-MS) add_stab->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with DCM or EtOAc quench->extract purify Purify via Chromatography extract->purify

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • To a flask containing the 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane salt (1.0 eq.), add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired aldehyde or ketone (1.1-1.2 eq.) to the suspension.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 eq.), to neutralize the salt and facilitate iminium formation.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Reagent ClassExampleTypical Yield RangeNotes
Aliphatic AldehydeIsobutyraldehyde70-90%Generally clean and high-yielding reactions.
Aromatic AldehydeBenzaldehyde65-85%Electron-withdrawing groups may slightly slow the reaction.
KetoneAcetone50-75%Reactions with ketones are typically slower than with aldehydes.
Technique B: N-Acylation

N-acylation introduces an amide functional group, a key pharmacophore in many drugs. This can be achieved by reacting the amine with an acyl chloride in the presence of a base, or by coupling the amine directly with a carboxylic acid using a peptide coupling agent. The acyl chloride method is direct and often high-yielding.[6]

Rationale: An acyl chloride is a highly reactive electrophile. A tertiary amine base like triethylamine (TEA) or DIPEA is required to act as a scavenger for the HCl generated during the reaction.

Step-by-Step Protocol:

  • Dissolve/suspend the 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane salt (1.0 eq.) in anhydrous DCM.

  • Add a tertiary amine base (e.g., TEA or DIPEA, 2.5-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Acyl Chloride TypeExampleTypical Yield RangeNotes
AliphaticAcetyl Chloride85-95%Highly reactive, reaction is often complete in <1 hour.
AromaticBenzoyl Chloride80-90%Solid products are common, facilitating purification.
Heterocyclic2-Thiophenecarbonyl chloride75-90%Useful for introducing common heterocyclic motifs.
Technique C: Urea Formation

The urea moiety is a powerful hydrogen bond donor and acceptor, frequently used to anchor a molecule within a protein binding site.[7] A common method for synthesizing unsymmetrical ureas involves reacting the amine with an isocyanate.

Rationale: The reaction between an amine and an isocyanate is typically very fast, high-yielding, and often requires no catalyst. It provides a direct and efficient route to the desired urea product.

Step-by-Step Protocol:

  • Dissolve/suspend the 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane salt (1.0 eq.) in anhydrous DCM or THF.

  • Add a tertiary amine base (e.g., TEA or DIPEA, 2.0 eq.) to liberate the free amine.

  • Stir for 10 minutes at room temperature.

  • Add the desired isocyanate (1.05 eq.) dropwise. An exothermic reaction may be observed.

  • Stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

  • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture.

  • Purify the crude product by silica gel column chromatography or by trituration/recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).

Isocyanate TypeExampleTypical Yield RangeNotes
AlkylIsopropyl isocyanate90-98%Often quantitative reactions.
ArylPhenyl isocyanate85-95%Products are often crystalline and easy to purify.
Technique D: Sulfonamide Formation

The sulfonamide functional group is a key component of numerous therapeutic agents. It is generally stable to metabolic degradation and can act as a hydrogen bond donor and a transition-state mimic.

Rationale: The reaction of an amine with a sulfonyl chloride is analogous to N-acylation. A base is required to neutralize the generated HCl. Pyridine is often used as both the base and a catalyst.

Step-by-Step Protocol:

  • Dissolve the 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane salt (1.0 eq.) in anhydrous DCM or pyridine.

  • If using DCM, add pyridine (2.0-3.0 eq.) as a base.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse, three-dimensional molecules for drug discovery. The foundational step of Boc deprotection reliably unmasks the N8 amine, which can then be readily functionalized through robust and well-established chemical transformations. The protocols detailed in this guide for N-alkylation, N-acylation, urea formation, and sulfonamide synthesis provide a reliable framework for researchers to build libraries of novel compounds, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutic agents.

References

Sources

Application Notes and Protocols for Screening Assays of Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Compounds

The landscape of early-stage drug discovery is perpetually challenged by the need to identify novel chemical matter with both high potency and favorable drug-like properties. For decades, screening libraries have been dominated by flat, aromatic, sp²-rich molecules. While synthetically tractable, these compounds often occupy a limited and well-explored chemical space.[1][2] In recent years, there has been a significant pivot towards embracing molecular complexity and three-dimensionality to tackle challenging biological targets.[3] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[3][4] Their inherent rigidity and three-dimensional architecture offer the potential to project functional groups into distinct vectors in space, enabling novel and highly specific interactions with protein targets.[4][5] This unique structural feature can lead to improved potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[5]

However, the very structural rigidity and complexity that make spirocyclic compounds attractive also present unique challenges for traditional screening paradigms. This guide provides a comprehensive overview of the key considerations and methodologies for successfully implementing screening assays for spirocyclic compound libraries, from primary high-throughput screening (HTS) to detailed hit validation and characterization.

Part 1: Strategic Design of Primary Screening Campaigns for Spirocyclic Libraries

The initial goal of a primary screen is to efficiently identify "hit" compounds that modulate the biological target of interest from a large library. The choice of assay technology is paramount and should be guided by the nature of the target and the desire to minimize artifacts that can be more prevalent with complex, rigid molecules.

Key Considerations for Assay Selection

When screening spirocyclic libraries, it is crucial to select assays that are robust and less susceptible to interference from the compounds themselves. Due to their often-complex structures and potential for lower solubility compared to their flatter counterparts, spirocycles can be prone to aggregation, which is a common source of false positives in HTS campaigns.[6][7]

Table 1: Comparison of Primary Screening Technologies for Spirocyclic Compounds

Assay TechnologyPrincipleAdvantages for SpirocyclesDisadvantages & Mitigation
Homogeneous Proximity Assays (AlphaScreen, TR-FRET) Signal is generated when two molecules (e.g., target and substrate) are brought into close proximity.High sensitivity, miniaturizable, less prone to interference from colored or fluorescent compounds.[8][9]Can be susceptible to light-scattering compounds. Mitigation: Include counter-screens and orthogonal assays.
DNA-Encoded Library (DEL) Technology Affinity-based selection of compounds from a vast library, where each molecule is tagged with a unique DNA barcode.Requires minimal protein, screens billions of compounds simultaneously, ideal for identifying novel binders.[10][11]Primarily identifies binders, not functional modulators. Mitigation: Follow-up with functional assays.
Affinity Selection-Mass Spectrometry (AS-MS) Uses mass spectrometry to identify compounds that bind to a target protein from a mixture.Label-free, identifies binders regardless of their binding site, high throughput.[12][13]Requires specialized instrumentation, may not reflect cellular activity. Mitigation: Secondary cell-based assays are crucial.
High-Content Screening (HCS) Automated microscopy and image analysis to measure phenotypic changes in cells.Provides rich, multi-parametric data in a physiologically relevant context, ideal for complex cellular models.[14][15]Lower throughput than biochemical assays, complex data analysis. Mitigation: Careful assay development and robust image analysis pipelines.
The Screening Cascade: A Funnel-Based Approach

A well-designed screening cascade is essential for efficiently triaging hits and focusing resources on the most promising compounds. The cascade should progress from high-throughput, less information-rich assays to lower-throughput, more detailed characterization assays.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization Primary High-Throughput Screening (e.g., AlphaScreen, DEL, AS-MS) Triage Dose-Response Analysis Orthogonal Biochemical Assay Primary->Triage Initial Hits Integrity Compound Integrity Check (LC-MS) Triage->Integrity Confirmed Hits Biophysical Biophysical Assays (SPR, TSA, ITC) Integrity->Biophysical Validated Hits Cellular Cell-Based Assays (Target Engagement, Functional Readouts) Biophysical->Cellular Characterized Hits

Caption: A general screening cascade for spirocyclic compounds.

Part 2: Biophysical Assays for Hit Validation and Mechanistic Insight

Once initial hits are identified and confirmed, biophysical assays are indispensable for validating direct target engagement and elucidating the mechanism of action.[16][17] These assays are particularly important for rigid molecules like spirocycles, where binding kinetics and thermodynamics can provide critical insights for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (the spirocyclic compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[18] This allows for the determination of association (k_on) and dissociation (k_off) rates, providing a detailed kinetic profile of the interaction.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • Compound Preparation: Prepare a dilution series of the spirocyclic compound in a suitable running buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to prevent non-specific binding.

  • Binding Analysis: Inject the compound dilutions over the sensor surface and a reference surface (without immobilized protein) at a constant flow rate.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and the equilibrium dissociation constant (K_D).

Thermal Shift Assay (TSA) for Target Engagement

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (T_m) of a protein upon ligand binding.[5][19] The binding of a compound typically stabilizes the protein, leading to an increase in its T_m. This provides a rapid and cost-effective method to confirm direct target engagement.[20]

  • Reagent Preparation: Prepare a master mix containing the target protein at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Compound Addition: Dispense the spirocyclic compounds into a 96- or 384-well PCR plate at various concentrations.

  • Assay Initiation: Add the protein/dye master mix to the compound-containing wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate melting curves. The T_m is the inflection point of the curve, which can be determined from the first derivative. A significant shift in T_m in the presence of the compound indicates binding.

G cluster_0 TSA Principle Unfolded Unfolded Protein Exposed Hydrophobic Regions High Fluorescence Folded Folded Protein Low Fluorescence Folded->Unfolded Heat Ligand Folded Protein + Ligand Stabilized Complex Higher Tm Ligand->Unfolded Higher Heat

Caption: Principle of the Thermal Shift Assay (TSA).

Part 3: Cell-Based Assays: Assessing Functional Activity in a Physiological Context

Ultimately, a successful drug candidate must exert its effect in a cellular environment. Cell-based assays are therefore critical for confirming the functional activity of spirocyclic hits and assessing their cellular permeability and potential toxicity.[21][22]

Target Engagement in a Cellular Milieu

Cellular Thermal Shift Assay (CETSA) is an extension of the biochemical TSA that allows for the measurement of target engagement within intact cells.[19] This provides a more physiologically relevant assessment of a compound's ability to bind to its target in the complex cellular environment.

Functional Assays and Phenotypic Screening

The choice of functional assay is highly dependent on the target and the desired biological outcome. For example, for an enzyme target, a cell-based assay could measure the accumulation of a downstream product or a change in a signaling pathway.[22] For targets where the mechanism of action is less understood, phenotypic screening using high-content imaging can be a powerful approach.[14] This involves treating cells with the spirocyclic compounds and using automated microscopy to quantify changes in cellular morphology, protein localization, or other phenotypic markers.[18]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the spirocyclic compound for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value.

Conclusion: Navigating the Screening of Spirocyclic Compounds

Spirocyclic compounds represent a promising avenue for the discovery of novel therapeutics that can address challenging biological targets. Their unique three-dimensional structures, however, necessitate a thoughtful and tailored approach to screening. By carefully selecting primary screening technologies to minimize artifacts, employing a robust cascade of biochemical and biophysical assays for hit validation, and confirming functional activity in a cellular context, researchers can successfully navigate the complexities of screening spirocyclic libraries and unlock their full potential in drug discovery.

References

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. PubMed Central. [Link]

  • Why you should use 3D models for high throughput screening. Horizon Discovery. [Link]

  • Integrating 3D Spheroid Models and Live-Cell Analysis for Compound Screening. YouTube. [Link]

  • DNA-Encoded Library (DEL) Screening. SPT Labtech. [Link]

  • DNA-Encoded Library (DEL) Screening. Charles River Laboratories. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. PubMed. [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Thermal shift assays for early-stage drug discovery. Axxam SpA. [Link]

  • Macrocycle Library. SpiroChem. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process. NIH. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Fragment Library. SpiroChem. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Integrating computational and mixture-based screening of combinatorial libraries. ResearchGate. [Link]

  • A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. PubMed. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. PubMed. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Chemical Libraries: Unlocking the Power of Molecules. Open Access Journals. [Link]

  • Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • High-Throughput Drug Screening Using 3D Cell Cultures. Promega Connections. [Link]

  • Scalable 3D Assays for Drug Screening. Technology Networks. [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central. [Link]

  • Examples of spirocycle‐containing marketed drugs.30, 31. ResearchGate. [Link]

  • (PDF) A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. ResearchGate. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. [Link]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. PubMed. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

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Application Notes and Protocols for the Utilization of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane in Allosteric Modulator Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Allosteric Modulator Discovery

The pursuit of novel therapeutics has increasingly led researchers to explore the nuanced landscape of allosteric modulation. Unlike orthosteric ligands that compete with endogenous molecules at the primary binding site, allosteric modulators bind to a distinct, topographically distant site on a protein.[1][2][3][4] This binding event induces a conformational change that can potentiate (Positive Allosteric Modulators, PAMs) or attenuate (Negative Allosteric Modulators, NAMs) the protein's response to its natural ligand.[1][2][3] This mechanism offers the potential for greater selectivity and a more fine-tuned physiological response, making it a highly attractive strategy in modern drug discovery.

A significant challenge in the design of effective allosteric modulators lies in the identification of small molecules with the appropriate three-dimensional architecture to engage with often cryptic and less-conserved allosteric binding pockets. Planar, aromatic-rich compounds that dominate many screening libraries are often ill-suited for this task. This has led to a growing interest in scaffolds that provide inherent three-dimensionality, and among these, spirocyclic systems have emerged as particularly promising.

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a rigid and defined orientation of substituents in three-dimensional space. This pre-organization can reduce the entropic penalty upon binding and allows for the precise projection of functional groups into the binding pocket, enhancing both potency and selectivity. The increased fraction of sp³-hybridized carbons in spirocyclic compounds is also associated with improved physicochemical properties and a higher probability of clinical success.

This guide focuses on a particularly valuable building block for the construction of spirocyclic compound libraries: 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane . Its unique structure, featuring a protected amine for diversification and a lactam ring for further chemical modification, makes it an ideal starting point for the synthesis of a diverse collection of molecules aimed at the discovery of novel allosteric modulators.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold (CAS No. 1363381-43-4) is a commercially available building block that has been specifically designed for the synthesis of large-ring heterocycles with applications in allosteric modulator design.[5] Its utility stems from several key features:

  • Inherent Three-Dimensionality: The spirocyclic core provides a rigid framework that projects substituents into distinct vectors in space.

  • Orthogonal Handles for Diversification: The Boc-protected secondary amine and the lactam moiety offer two independent points for chemical modification, allowing for the generation of a diverse library of compounds from a single scaffold.

  • "Escape from Flatland": The high sp³ character of the scaffold aligns with the modern drug design principle of moving away from flat, aromatic structures to improve drug-like properties.

  • Potential for Improved Pharmacokinetics: The incorporation of heteroatoms and the non-planar structure can lead to improved solubility and metabolic stability compared to more traditional scaffolds.

PART 1: Library Synthesis from the Spirocyclic Scaffold

The following protocols outline a strategic approach to generating a diverse chemical library based on the this compound scaffold. The library is designed by systematically exploring chemical space around the two key functional handles of the molecule.

Workflow for Library Synthesis

G start This compound deprotection Boc Deprotection start->deprotection n_functionalization N-Functionalization (Amide Coupling, Reductive Amination, etc.) deprotection->n_functionalization lactam_modification Lactam Modification (Reduction, N-Alkylation) deprotection->lactam_modification library Diverse Spirocyclic Library n_functionalization->library lactam_modification->n_functionalization lactam_modification->library G library Spirocyclic Compound Library primary_screen Primary Screen (Single concentration of library compound + EC20 of agonist) library->primary_screen hit_id Hit Identification (PAMs or NAMs) primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response mechanism Mechanism of Action Studies (Affinity vs. Efficacy modulation) dose_response->mechanism selectivity Selectivity Profiling mechanism->selectivity lead_opt Lead Optimization selectivity->lead_opt

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS No. 1363381-43-4). This molecule is a valuable spirocyclic building block in medicinal chemistry and drug discovery, often utilized in the design of peptidomimetics and allosteric modulators.[1][2] This guide provides a comprehensive, field-proven perspective on a plausible synthetic route, focusing on common challenges and practical troubleshooting solutions.

Part 1: Proposed Synthetic Pathway & Core Protocol

The synthesis of this spiro-oxazolidinone hinges on the construction of the heterocyclic ring system around a central quaternary carbon. A robust strategy involves the formation of a key amino alcohol intermediate from a commercially available piperidone, followed by a cyclization step to form the oxazolidinone ring.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for reliability and scalability.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Analysis A N-Boc-4-piperidone B tert-butyl 4-amino-4- (hydroxymethyl)piperidine -1-carboxylate A->B Strecker or similar amination/hydroxymethylation C 8-Boc-2-oxo-3-oxa-1,8- diaza-spiro[5.5]undecane B->C Carbonylating Agent (e.g., CDI) D Purification & Characterization C->D Chromatography, NMR, MS

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol outlines the synthesis of the key intermediate, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, and its subsequent cyclization.

Step 1: Synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

  • Rationale: This step creates the crucial C4-quaternary center bearing the vicinal amino and hydroxyl groups required for cyclization. A modified Strecker synthesis followed by reduction is a common approach.

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-4-piperidone199.2750.09.96 g
Sodium Cyanide (NaCN)49.0175.0 (1.5 eq)3.68 g
Ammonium Chloride (NH₄Cl)53.4975.0 (1.5 eq)4.01 g
Methanol (MeOH) / Water--150 mL / 50 mL
Lithium Aluminum Hydride (LAH)37.95100.0 (2.0 eq)3.80 g
Anhydrous Tetrahydrofuran (THF)--300 mL

Procedure:

  • Cyanohydrin Formation & Amination: To a stirred solution of N-Boc-4-piperidone in 150 mL of methanol, add a solution of NaCN and NH₄Cl in 50 mL of water. Stir the reaction at room temperature for 24 hours. Monitor by TLC for the disappearance of the starting ketone.

  • Work-up: Quench the reaction carefully with water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Reduction: Carefully add the crude α-aminonitrile dissolved in 100 mL of anhydrous THF to a suspension of LAH in 200 mL of anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Reaction & Quenching: Allow the mixture to warm to room temperature and then reflux for 6 hours. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (3.8 mL), 15% aq. NaOH (3.8 mL), and then water again (11.4 mL) (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate to yield the crude amino alcohol intermediate, which can be purified by column chromatography (Silica gel, DCM/MeOH gradient).

Step 2: Cyclization to this compound

  • Rationale: The formation of the oxazolidinone ring is achieved by bridging the amino and hydroxyl groups with a carbonyl moiety. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective phosgene equivalent for this transformation.[3]

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Mass/Volume
Amino Alcohol Intermediate244.3420.04.89 g
1,1'-Carbonyldiimidazole (CDI)162.1524.0 (1.2 eq)3.89 g
Anhydrous Dichloromethane (DCM)--200 mL

Procedure:

  • Reaction Setup: Dissolve the amino alcohol intermediate in 200 mL of anhydrous DCM under a nitrogen atmosphere.

  • CDI Addition: Add CDI portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the formation of a new, less polar spot corresponding to the spirocyclic product.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound as a white solid.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Troubleshooting Q&A

Question 1: My yield for the amino alcohol intermediate (Step 1) is very low. What went wrong?

Answer: Low yields in this step typically stem from two areas: the initial aminonitrile formation or the subsequent reduction.

  • Inefficient Aminonitrile Formation: The equilibrium may not favor the product. Ensure the concentration of reagents is appropriate and the reaction has run to completion (TLC monitoring is crucial). Side reactions, such as polymerization of the starting piperidone under basic conditions, can also occur.

  • Problematic LAH Reduction: This is a common failure point.

    • Reagent Quality: Ensure the LAH is fresh and highly active. Old or improperly stored LAH will have reduced hydridic power.

    • Solvent Purity: The THF must be anhydrous. Water will quench the LAH and the reactive intermediates.

    • Incomplete Reduction: The nitrile group is less reactive than an ester. Ensure sufficient equivalents of LAH (at least 2.0) and an adequate reflux time.

    • Work-up Losses: The Fieser work-up is designed to produce a granular, easily filterable aluminum salt. If a gelatinous precipitate forms, it can trap a significant amount of product. Ensure the quenching ratios are precise. If this occurs, extensive washing of the solid with THF or ethyl acetate is necessary.

Question 2: The cyclization with CDI (Step 2) is stalled or incomplete. TLC shows starting material and an intermediate streak.

Answer: This issue points to problems with the activation or cyclization cascade.

  • Cause: The reaction proceeds via a two-step mechanism: 1) initial reaction of CDI with either the alcohol or the amine to form an activated imidazole carbamate intermediate, followed by 2) intramolecular nucleophilic attack to displace imidazole and close the ring.

  • Troubleshooting Steps:

    • Check Reagent Purity: CDI is moisture-sensitive. Use a freshly opened bottle or material that has been stored in a desiccator.

    • Solvent Conditions: Ensure the DCM is anhydrous. Trace water can hydrolyze the CDI and the activated intermediate.

    • Temperature/Time: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the final ring-closing step to completion. Extend the reaction time to 24 hours if necessary.

    • Alternative Reagents: If CDI consistently fails, consider triphosgene with a non-nucleophilic base (like triethylamine or DIPEA) at low temperatures. This is a more reactive but also more hazardous alternative.[3]

G cluster_0 A Problem: Incomplete Cyclization B Moisture Check A->B Is the CDI fresh and was it handled under N₂? C Use fresh, high-purity CDI. Ensure all glassware and solvents are anhydrous. B->C No D Reaction Conditions B->D Yes E Gently heat reaction to 40 °C. Extend reaction time to 24h. D->E No Improvement G Reaction Complete D->G Improvement F Consider alternative reagents (e.g., triphosgene/base) with extreme caution. E->F Still Incomplete

Caption: Decision tree for troubleshooting the cyclization step.

Question 3: I am observing a major side product with a higher molecular weight during cyclization. What could it be?

Answer: The most likely high MW side product is a dimer or oligomer formed via intermolecular reaction.

  • Mechanism: Instead of the intramolecular cyclization, the activated imidazole carbamate intermediate of one molecule can react with the free amine or alcohol of a second molecule. This is more likely if the reaction is run at high concentrations.

  • Solution:

    • High Dilution: Perform the reaction at a lower concentration (e.g., 0.05 M instead of 0.1 M). This thermodynamically favors the intramolecular cyclization over the intermolecular side reaction.

    • Slow Addition: Add the CDI solution dropwise over a period of 1-2 hours using a syringe pump. This keeps the concentration of the activated intermediate low at any given moment, further suppressing dimerization.

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the purity of the N-Boc-4-piperidone starting material?

  • Answer: It is highly critical. The primary impurity in commercial N-Boc-4-piperidone is often the corresponding piperidinol (from over-reduction during its synthesis). This alcohol will not undergo the initial aminonitrile formation and can complicate purification later. It is advisable to check the purity by ¹H NMR and, if necessary, purify the starting material by column chromatography before use.

FAQ 2: Can I use a different protecting group for the piperidine nitrogen?

  • Answer: Yes, other carbamate protecting groups like Cbz (benzyloxycarbonyl) are viable. A Cbz group can be used similarly through the synthetic sequence and is typically removed by catalytic hydrogenation.[4] However, the Boc group is often preferred due to its stability to the reductive conditions used in Step 1 (LAH) and its simple removal under acidic conditions (e.g., TFA in DCM) which do not affect other functional groups.

FAQ 3: What are the key NMR and MS signals to confirm the final product structure?

  • Answer:

    • ¹H NMR: Look for the disappearance of the broad -OH and -NH₂ peaks from the amino alcohol intermediate. A new, broad singlet for the carbamate N-H should appear around 5-7 ppm. The piperidine ring protons will show characteristic multiplets, and the singlet for the 9 protons of the Boc group will be prominent around 1.4 ppm.

    • ¹³C NMR: The most diagnostic signal is the new carbonyl carbon of the oxazolidinone ring, typically appearing around 158-160 ppm. The quaternary spiro carbon is also a key feature, often found around 60-70 ppm.

    • Mass Spectrometry (ESI+): The primary ion observed should be the [M+H]⁺ peak. You may also see adducts like [M+Na]⁺. Fragmentation patterns can help confirm the structure.

References

  • Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis - ACS Publications. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Spirocyclization

This section addresses fundamental questions and common hurdles in spirocyclization reactions.

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in spirocyclization can stem from several factors, often related to reaction kinetics, thermodynamics, and the stability of intermediates. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials and Reagents: Impurities in your starting material or reagents can interfere with the reaction, leading to side products or inhibition of the catalyst. Always ensure the purity of your materials.[1]

  • Reaction Concentration: The concentration of your reactants can influence the balance between the desired intramolecular spirocyclization and potential intermolecular side reactions.[2] Experiment with a range of concentrations to find the optimal conditions.

  • Temperature: Temperature plays a critical role in overcoming the activation energy of the reaction. If no reaction is observed, a gradual increase in temperature may be necessary.[1] Conversely, some reactions are temperature-sensitive, and lower temperatures might be required to prevent decomposition.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction pathway and the stability of intermediates.[2][3] It is highly recommended to screen a variety of solvents.

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligand is paramount. The electronic and steric properties of both can dramatically influence the reaction's efficiency.

Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?

A2: Achieving high diastereoselectivity is a common challenge in spirocyclization and is fundamentally linked to whether the reaction is under thermodynamic or kinetic control.[3][4]

  • Thermodynamic vs. Kinetic Control: First, determine the controlling regime of your reaction.[3]

    • Thermodynamic Control: Favors the most stable product. To promote this, you can increase the reaction temperature or prolong the reaction time to allow for equilibration.[3][4] Using a stronger Brønsted or Lewis acid can also facilitate this equilibrium.[4]

    • Kinetic Control: Favors the product that is formed the fastest. Running the reaction at a lower temperature can often favor the kinetic product.[3]

  • Catalyst/Reagent Control: The use of chiral catalysts or auxiliaries can induce asymmetry and favor the formation of a specific diastereomer.[3]

  • Substrate Control: The stereochemistry of your starting material can direct the stereochemical outcome. Introducing bulky substituents or directing groups can favor a specific orientation for the cyclization.[3]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity. A solvent screen is a valuable optimization step.[3]

Q3: My spirocyclic product is difficult to purify from the reaction mixture. What purification strategies are most effective?

A3: The purification of spirocyclic compounds can be challenging due to the presence of isomers and other closely related impurities.[3]

  • Flash Column Chromatography: This is the most common purification method. Careful optimization of the solvent system is critical for achieving good separation. A gradient elution is often more effective than an isocratic one for complex mixtures.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For separations that are difficult to achieve with flash chromatography, preparative HPLC offers higher resolution. Both normal-phase and reversed-phase columns can be utilized depending on the polarity of your compound.[3]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

Part 2: Troubleshooting Guides - A Deeper Dive

This section provides structured workflows and detailed protocols to address specific experimental failures.

Guide 1: Troubleshooting Low to No Product Formation

If your reaction is not yielding the desired spirocycle, a systematic investigation of the reaction parameters is necessary.

low_yield_troubleshooting start Low/No Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure screen_solvents Screen Solvents optimize_temp->screen_solvents optimize_catalyst Optimize Catalyst/ Reagent & Ligand screen_solvents->optimize_catalyst check_concentration Vary Reactant Concentration optimize_catalyst->check_concentration success Improved Yield check_concentration->success

Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.

  • Verify Starting Material Purity: Re-purify your starting materials if necessary. Impurities can have a significant impact on the reaction outcome.[1]

  • Temperature Optimization:

    • If no reaction is observed at room temperature, incrementally increase the temperature.

    • If decomposition is observed, try running the reaction at a lower temperature.

  • Solvent Screening: Conduct small-scale reactions in a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).

  • Catalyst and Ligand Optimization: If applicable, screen different catalysts and ligands. Small changes can lead to significant improvements.

  • Concentration Adjustment: Run the reaction at different concentrations to see if it impacts the formation of byproducts.

Guide 2: Improving Diastereoselectivity

When your reaction produces an undesirable mixture of diastereomers, the following steps can help improve selectivity.

diastereoselectivity_workflow start Poor Diastereoselectivity determine_control Determine Thermodynamic vs. Kinetic Control start->determine_control thermo_path Optimize for Thermodynamic Control determine_control->thermo_path Thermodynamic kinetic_path Optimize for Kinetic Control determine_control->kinetic_path Kinetic thermo_actions Increase Temperature - Prolong Reaction Time - Use Stronger Acid thermo_path->thermo_actions kinetic_actions Lower Temperature - Use Milder Reagents kinetic_path->kinetic_actions catalyst_control Investigate Catalyst/ Reagent Control thermo_actions->catalyst_control kinetic_actions->catalyst_control substrate_control Consider Substrate Control Strategies catalyst_control->substrate_control success Improved Diastereoselectivity substrate_control->success

Caption: A decision-making workflow for enhancing diastereoselectivity in spirocyclization.

To ascertain whether your reaction is under kinetic or thermodynamic control, you can perform an isomerization experiment.[4]

  • Isolate a pure sample of one of the diastereomers.

  • Subject this isolated diastereomer to the reaction conditions.

  • Monitor the reaction over time.

    • If the isolated diastereomer isomerizes to a mixture of diastereomers, the reaction is under thermodynamic control .

    • If the stereochemistry of the isolated diastereomer remains unchanged, the reaction is likely under kinetic control .

Part 3: Data-Driven Optimization and Protocols

This section provides quantitative data and detailed experimental protocols to guide your optimization efforts.

Table 1: Effect of Reaction Parameters on a Hypothetical Spirocyclization
EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (A:B)
15L1Toluene80452:1
210L1Toluene80652.5:1
310L2Toluene80785:1
410L2THF60724:1
510L2Toluene1008510:1

This table is a generalized example to illustrate the impact of parameter optimization.

Experimental Protocols

This protocol describes a two-step sequence to synthesize optically active spirocycles.[5]

Step 1: Decarboxylative Asymmetric Allylic Alkylation

  • In a clean, dry flask under an inert atmosphere, dissolve the racemic α-(ortho-iodophenyl)-β-oxo allyl ester in the chosen solvent.

  • Add the palladium catalyst and the appropriate chiral ligand (e.g., DACH-Trost ligand).

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the α-allylated product with a quaternary stereocenter by flash column chromatography.

Step 2: Heck Spirocyclization

  • Dissolve the purified product from Step 1 in a suitable solvent in a reaction vessel equipped with a condenser.

  • Add the palladium catalyst and any necessary additives.

  • Heat the reaction mixture to the required temperature.

  • Monitor the formation of the spirocyclic product by TLC or LC-MS.

  • After completion, cool the reaction, perform a workup, and purify the final spirocycle by flash column chromatography to separate any exo- and endo-cyclic regioisomers.

This protocol is for a Ti(Oi-Pr)₄-mediated kinetic spirocyclization of a glycal epoxide.[4]

  • Dissolve the glycal (1.0 equivalent) in CH₂Cl₂ and cool the solution to -78 °C.

  • Add a solution of dimethyldioxirane (DMDO) in acetone (1.2 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C to form the epoxide in situ.

  • Add Ti(Oi-Pr)₄ (2.0 equivalents) dropwise at -78 °C.

  • Warm the reaction mixture to 0 °C and stir for 1 hour.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • 3

  • 6

  • 4

  • [Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[3][7]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines - ResearchGate]([Link])

  • 2

Sources

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams navigating the intricate landscape of complex molecule synthesis. Spirocyclic amines, with their rigid three-dimensional structures, are prized scaffolds in medicinal chemistry, yet their synthesis is often plagued by subtle challenges and competing reaction pathways.

This guide is structured to address the most common issues encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve current problems but also anticipate and prevent future ones.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Pictet-Spengler type reaction is giving a ring-expanded product instead of the desired aza-spirocycle. What is happening and how can I fix it?

Answer: This is a classic and frequently encountered side reaction in the synthesis of spiroindolenines or spiroindolines. The spirocyclic compound you are trying to isolate is likely forming as an intermediate, but then undergoes an acid-catalyzed ring-expansive migration.

The Underlying Mechanism

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic ring closure.[1] In your case, the initial cyclization correctly forms the spiroindolenine intermediate. However, under acidic conditions, this intermediate can undergo a retro-Mannich reaction, leading to a positively charged migratory group that re-cyclizes onto the indole ring, resulting in a more stable, rearomatized tetrahydro-β-carboline or a related structure.[2][3] The stereochemical outcome of this rearrangement is highly dependent on the electronic properties of the migrating group and the acidity of the catalyst.[2][3]

pictet_spengler Start Tryptamine Derivative + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation (Acid Catalyst) Spiro Desired Spiroindolenine Intermediate (Product A) Iminium->Spiro 5-endo-trig Spirocyclization Rearranged Undesired Ring-Expanded Product (e.g., Tetrahydro-β-carboline) Spiro->Rearranged Acid-Catalyzed Ring-Expansive Migration (Side Reaction) FinalProduct Reduced Aza-Spiroindoline (Final Desired Product) Spiro->FinalProduct Reduction

Caption: Competing pathways in Pictet-Spengler type spirocyclization.

Troubleshooting & Solutions
Solution Mechanism of Action Key Considerations
1. Modify Catalyst Acidity The ring-expansion is acid-catalyzed. Switching from a strong Brønsted acid (e.g., TFA, HCl) to a milder Lewis acid or a weaker Brønsted acid can disfavor the rearrangement pathway.Perform a catalyst screen (e.g., Sc(OTf)₃, Yb(OTf)₃, chiral phosphoric acids). Monitor reaction progress carefully to ensure the initial cyclization still proceeds efficiently.[4]
2. Employ Reductive Conditions Instead of isolating the potentially unstable spiroindolenine, trap it in situ. An "interrupted" Pictet-Spengler reaction uses a reductant to immediately convert the intermediate iminium ion or spiroindolenine to the stable spiroindoline.Iridium-catalyzed reactions using a silane reductant are highly effective for this, preventing rearomatization and providing the desired product with high diastereoselectivity.[5][6]
3. Substrate Modification The electronic properties of the migrating group influence the stability of the cationic intermediate that leads to rearrangement.[2] Modifying substituents on the tether can alter this pathway.This is less practical for an existing project but is a key design principle for future syntheses. Electron-donating groups on the migrating fragment may stabilize the cation, favoring rearrangement.
Question 2: My intramolecular C–H amination or Heck reaction is giving a low yield, and I'm isolating a rearranged product. Why?

Answer: This issue often points to the formation of unstable carbocation intermediates during the reaction sequence. Instead of the desired direct cyclization, the intermediate undergoes skeletal rearrangement before the final bond is formed.

The Underlying Mechanism

In many intramolecular cyclizations, particularly those that are not perfectly concerted, a carbocation or a species with significant carbocationic character can form. If a more stable carbocation can be accessed via a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with or even outpace the desired cyclization.[7] This is especially common in rigid systems where the geometry for the desired cyclization is strained or sterically hindered.[7]

rearrangement_workflow Start Low Yield & Rearranged Product Detected CheckMechanism Is a Carbocation Intermediate Plausible? Start->CheckMechanism ChangeMethod Consider Alternative Strategy: - Radical Cyclization - Reductive Amination - Ring-Closing Metathesis CheckMechanism->ChangeMethod  No / Unsure Stabilize Action: Minimize Carbocation Lifetime / Avoid Formation CheckMechanism->Stabilize  Yes YesCarbocation Yes NoCarbocation No Solvent 1. Change Solvent (Less polar/coordinating) Stabilize->Solvent Temp 2. Lower Temperature Stabilize->Temp Catalyst 3. Switch Catalyst System (e.g., Pd(0) to Pd(II) or different ligand) Stabilize->Catalyst

Caption: Troubleshooting workflow for rearrangement side reactions.

Troubleshooting & Solutions
  • Switch to a Radical Pathway: Consider reaction conditions that favor a radical rather than a cationic intermediate. For example, a Hofmann-Löffler-Freytag (HLF) type reaction can proceed via a nitrogen-centered radical and subsequent 1,5-hydrogen atom transfer (HAT), which is less prone to skeletal rearrangements.[8]

  • Use a More Concerted Reaction: Palladium-catalyzed reactions are highly tunable. The choice of ligand and palladium source can influence the mechanism. A pathway that avoids the generation of a "free" carbocation, perhaps by keeping the intermediate coordinated to the metal center, can suppress rearrangement.

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can sometimes disfavor the activation energy barrier for rearrangement relative to the desired cyclization.

  • Re-evaluate the Substrate: If the substrate is conformationally locked in a way that makes the desired cyclization difficult, rearrangement may be unavoidable. Re-designing the tether between the reacting groups may be necessary.

Question 3: My transition-metal catalyzed reaction is sluggish or fails completely. I suspect catalyst poisoning. How can I confirm and solve this?

Answer: Catalyst poisoning is a very common problem in the synthesis of amines and N-heterocycles. The lone pair on the nitrogen of your starting material, product, or even basic additives can irreversibly bind to the metal center, deactivating the catalyst.[9][10]

Confirmation and Solutions
  • Protonate the Amine: A simple solution is to add a stoichiometric amount of a Brønsted acid (that doesn't interfere with your reaction) to protonate the problematic amine. This masks the lone pair, preventing it from coordinating to the catalyst.[9] However, this is not compatible with acid-sensitive reactions.

  • Use a More Robust Catalyst System: Some ligand/metal combinations are inherently more resistant to poisoning. For example, using specific thioether-palladium catalysts has been shown to be effective for C-H functionalizations even in the presence of coordinating amines and heterocycles.[9]

  • Protect the Amine: The most robust solution is often to protect the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[11] This converts the amine into a non-coordinating carbamate, completely preventing it from poisoning the catalyst. The protecting group can be removed in a subsequent step.

  • Increase Catalyst Loading: While not an elegant solution, sometimes simply increasing the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) can achieve the desired conversion by compensating for the portion of the catalyst that is deactivated. This is often a first, quick test to see if poisoning is the likely culprit.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my amine to prevent side reactions?

Choosing a protecting group is a critical strategic decision. A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule (orthogonality).[11][12]

Protecting Group Protection Reagent Stability Deprotection Conditions Best For...
Boc (tert-butoxycarbonyl)(Boc)₂O, DMAPStable to base, hydrogenolysis, mild nucleophiles.Strong acid (TFA, HCl).General purpose; orthogonal to Fmoc and Cbz.[11]
Cbz (Carboxybenzyl)Cbz-Cl, baseStable to acid, base.H₂, Pd/C (Hydrogenolysis).When acidic/basic conditions are needed elsewhere; orthogonal to Boc.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, baseStable to acid, hydrogenolysis.Base (e.g., Piperidine).Peptide synthesis; when acid-labile groups are present.
Acyl (e.g., Acetyl) Ac₂O, baseVery stable. Reduces amine nucleophilicity significantly.Harsh acid or base hydrolysis (e.g., 6M HCl, heat).Situations requiring very high stability where harsh deprotection is tolerable.
Q2: What are the primary challenges in purifying spirocyclic amines and what are the best strategies?

The unique 3D structure of spirocyclic amines presents several purification challenges.[13][14]

  • Separation of Stereoisomers: Diastereomers can often be separated by careful flash column chromatography, but may require significant solvent system optimization (e.g., using gradient elution).[13] Preparative HPLC is a higher-resolution option for difficult cases.

  • Removal of Structurally Similar Impurities: When impurities have a similar backbone, chromatographic separation is difficult. In such cases, recrystallization can be highly effective if the compound is a solid.

  • Amine-Specific Issues: Amines can streak on silica gel due to their basicity. This can be mitigated by pre-treating the silica with triethylamine or by adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent.

  • Salt Precipitation: A powerful, non-chromatographic method involves precipitating the amine as a salt. Adding trichloroacetic acid (TCA) to a crude mixture can selectively precipitate the amine-TCA salt, which can be isolated by filtration. The pure amine is then liberated by basification and extraction.[15]

Q3: My 1,3-dipolar cycloaddition reaction is not chemoselective. What can I do?

In the synthesis of spirocyclic amines via 1,3-dipolar cycloaddition (e.g., with azomethine ylides or nitrile oxides), the dipole can sometimes react with other functionalities in the molecule.[16][17]

  • Tune Electronic Properties: The reactivity of the dipolarophile is key. Ensure the desired alkene or imine is electronically activated (e.g., conjugated to an electron-withdrawing group) to be more reactive than other potential reaction sites.

  • Use a Pre-formed, Stable Dipole: Some dipoles are generated in situ under conditions that might promote side reactions. Using a stable, isolable dipole (e.g., a stable nitrile oxide) can allow for milder reaction conditions and better control.[18]

  • Catalysis: Lewis acid catalysis can be used to activate the intended dipolarophile, increasing the rate of the desired reaction relative to background, uncatalyzed side reactions.[18]

Part 3: Field-Proven Experimental Protocol

Protocol: Iridium-Catalyzed Reductive Aza-Spirocyclization to Prevent Rearomatization

This protocol is adapted from methodologies designed to "interrupt" the Pictet-Spengler reaction, directly yielding the stable aza-spiroindoline and avoiding the formation of the ring-expanded side product.[5][6]

Objective: To synthesize aza-spiro[indoline-3,x'-piperidine] derivatives from indole-tethered lactams, preventing the common Pictet-Spengler rearrangement side reaction.

Materials:

  • Indole-tethered lactam substrate (1.0 equiv)

  • Vaska's complex [Ir(CO)Cl(PPh₃)₂] (1 mol%)

  • Tetramethyldisiloxane (TMDS) (3.0 equiv)

  • Anhydrous Toluene

  • Standard Schlenk line and argon atmosphere equipment

Procedure:

  • Vessel Preparation: Add the indole-tethered lactam substrate (e.g., 0.5 mmol) and Vaska's complex (0.005 mmol, 1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe. Stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., acetone/ice with periodic dry ice addition). Causality Note: Lower temperature improves diastereoselectivity by increasing the energy difference between the transition states leading to the diastereomeric products.[5]

  • Reductant Addition: Add tetramethyldisiloxane (TMDS) (1.5 mmol, 3.0 equiv) dropwise via syringe. Causality Note: TMDS is the terminal reductant. It first reduces the Ir(I) precatalyst to the active Ir(H) species, and then reduces the iminium ion intermediate formed after cyclization to the final spiro-amine product.[5]

  • Reaction Monitoring: Stir the reaction at -15 °C. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with saturated NaHCO₃ solution and extracting with ethyl acetate.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure aza-spiroindoline product.

This reductive approach is highly chemoselective and provides a direct, high-yield route to the desired spirocyclic amine, effectively solving one of the most persistent side reactions in this area of synthesis.

References

  • Qian, D., & You, S.-L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1033–1046. [Link]

  • Ni, Y., & Zhang, D. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Raolji, G. B., et al. (2011). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Tetrahedron Letters, 52(43), 5550-5553. [Link]

  • Gammack Yamagata, A. D., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(17), 6658–6662. [Link]

  • Qian, D., & You, S.-L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Martinez, J. P., et al. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Khrustalev, V. N., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences. [Link]

  • Pearson, C. M., et al. (2020). Synthesis of Spirocyclic Amines by 1,3-Dipolar Cycloaddition of Azomethine Ylides and Azomethine Imines. Synthesis, 52(08). [Link]

  • Khasanov, A. F., et al. (2024). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • Lu, Y. L. (2018). Study On Synthesis Of Spirocyclic Compounds By Cycloaddition Reaction. Globe Thesis. [Link]

  • Khodaei, M. M., et al. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Scientific Reports. [Link]

  • Dömling, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Ghorai, M. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • ResearchGate. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ResearchGate. [Link]

  • Marsden, J. A., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. [Link]

  • Gammack Yamagata, A. D., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. [Link]

  • van der Mee, L., et al. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. [Link]

  • Kim, D. S., et al. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters. [Link]

  • Saint-Denis, T. G., et al. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Angewandte Chemie. [Link]

  • Festa, A. A., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link]

  • O'Connor, E. C., & Willis, M. C. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Merchant, R. R., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Ammal, S. C., et al. (2013). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Tetrahedron Letters. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Alfa Chemistry. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. [Link]

  • Oishi, T., et al. (2016). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Molecules. [Link]

  • Wacker, I., et al. (2023). Expanding Monomers as Anti-Shrinkage Additives. Polymers. [Link]

  • Farmer, M. E., & Baran, P. S. (2015). Organic chemistry: A cure for catalyst poisoning. Nature. [Link]

  • van der Mee, L., et al. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. [Link]

  • Siau, W.-Y., & Bode, J. W. (2018). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2016). Purification issues. r/chemistry. [Link]

  • Lowell, A. N., et al. (2011). Alternative Spiroketalization Methods Toward Purpuromycin: A Diketone Approach to Prevent Benzofuran Formation. The Journal of Organic Chemistry. [Link]

  • Kalb, J., et al. (2022). Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Angewandte Chemie. [Link]

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Technical Support Center: Stereoselective Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro compound synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the stereoselective synthesis of spirocyclic frameworks. The unique three-dimensional nature of spiro compounds makes them valuable scaffolds in medicinal chemistry and natural product synthesis, but also presents significant stereochemical hurdles.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges, moving from fundamental principles to specific, actionable troubleshooting protocols.

Fundamental Principles: Understanding the Reaction Landscape

Achieving high stereoselectivity in spirocyclization is rarely accidental. It is the result of carefully manipulating the reaction environment to favor one stereochemical outcome over all others. The primary factors at play are the balance between kinetic and thermodynamic control, and the influence of external chiral information or substrate-inherent properties.

Kinetic vs. Thermodynamic Control

This is the most critical concept in controlling diastereoselectivity.[3][4] The product distribution in your reaction is dictated by whether it is operating under kinetic or thermodynamic control.

  • Kinetic Control : This regime governs reactions that are rapid and irreversible under the chosen conditions. The major product will be the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. To favor a kinetic product, reactions are typically run at low temperatures for shorter durations.[5][6]

  • Thermodynamic Control : This applies when the reaction is reversible, allowing for equilibration between products. The major product will be the most stable isomer, which has the lowest overall Gibbs free energy.[3][7] To favor the thermodynamic product, reactions are often run at higher temperatures or for extended periods to ensure equilibrium is reached.[6][8]

Understanding which regime your reaction is in is the first step to troubleshooting. A simple test involves isolating one of the product diastereomers and re-subjecting it to the reaction conditions. If it isomerizes to a mixture of products, the reaction is under thermodynamic control.[8] If its stereochemistry remains unchanged, the reaction is kinetically controlled.

G Reactants Reactants TS_Kinetic TS_Kinetic (Lower Ea) Reactants->TS_Kinetic Faster Rate (k_kin) TS_Thermo TS_Thermo (Higher Ea) Reactants->TS_Thermo Slower Rate (k_thermo) P_Kinetic Kinetic Product (Less Stable) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo P_Kinetic->Reactants Reversible (High Temp) P_Kinetic->P_Thermo P_Thermo->Reactants Reversible (High Temp)

Figure 1: Energy profile for kinetic vs. thermodynamic control.
Catalyst and Reagent Control

When inherent substrate bias is insufficient, external reagents are used to induce stereoselectivity.

  • Asymmetric Catalysis : This is a powerful strategy for generating enantiomerically enriched spiro compounds. Catalysts can be chiral transition-metal complexes (e.g., based on Iridium, Palladium, Nickel) or organocatalysts (e.g., chiral phosphoric acids, secondary amines).[9][10][11][12] These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.[9][10] Synergistic catalysis, combining organocatalysis and transition metal catalysis, has also emerged as a potent tool.[11][13]

  • Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[14] After the spirocyclization, the auxiliary is cleaved and can often be recovered.[14] Evans oxazolidinones and pseudoephedrine are classic examples used to control alkylation and aldol reactions leading to spirocycle precursors.[]

Frequently Asked Questions (FAQs)

Q1: What is the first parameter I should investigate to improve poor stereoselectivity? Start by determining if your reaction is under kinetic or thermodynamic control, as this dictates the entire optimization strategy.[3][8] Lowering the temperature is often the first adjustment for kinetically controlled reactions, while increasing it can help thermodynamically controlled ones reach equilibrium.[5][16]

Q2: My reaction is not enantioselective. Where do I begin? Enantioselectivity requires the introduction of a chiral influence. If your substrate and reagents are all achiral, you will inevitably form a racemic mixture. You must employ either a chiral catalyst (metal- or organo-based), a chiral auxiliary, or a chiral reagent to induce enantioselectivity.[14][17]

Q3: Can the solvent really have a major impact on the stereochemical outcome? Absolutely. The solvent influences the stability of the transition states leading to different stereoisomers.[18][19] A solvent screen is a crucial step in optimization. Polar solvents may stabilize charged intermediates, while non-polar solvents may favor more compact transition states. In some cases, specific solvent interactions like hydrogen bonding can play a decisive catalytic role.[20]

Q4: How do I choose between a metal catalyst and an organocatalyst? The choice depends heavily on the specific transformation. Transition metal catalysts are often used for reactions like hydrogenations, C-H activations, or cross-couplings.[21][22] Organocatalysts have shown remarkable success in cycloadditions, Michael additions, and aldol reactions leading to spirocycles.[17][23] Reviewing literature for similar spirocyclization reactions is the best starting point.[9][10]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low Diastereomeric Ratio (d.r. < 5:1)

Symptom: You are forming a mixture of diastereomers with poor selectivity.

Probable Causes & Solutions:

  • Ambiguous Control Regime: The reaction conditions may not strongly favor either kinetic or thermodynamic control.

    • Solution: Execute the "Control Experiment Protocol" below. Based on the result, you can decisively push the reaction toward one regime.

  • Insufficient Energy Difference Between Transition States (Kinetic Control): The activation energies leading to the two diastereomers are too similar.

    • Solution 1 (Temperature): Lowering the reaction temperature is often highly effective.[16] A decrease from room temperature to -78 °C can dramatically enhance d.r. by amplifying the small differences in activation energy.

    • Solution 2 (Solvent): The polarity and coordinating ability of the solvent can alter the transition state geometry.[5][18] Perform a solvent screen including non-polar (Toluene, Hexanes), polar aprotic (DCM, THF, Acetonitrile), and polar protic (if compatible) options.

    • Solution 3 (Catalyst/Reagent Sterics): Increase the steric bulk of the catalyst, ligand, or a key reagent. A bulkier entity will be more sensitive to steric clashes in the transition state, further differentiating the energy barriers.

  • Similar Product Stabilities (Thermodynamic Control): The final products have very similar Gibbs free energies, so the equilibrium mixture is close to 1:1.

    • Solution 1: If the desired product is the kinetic one, you must switch to kinetically controlled conditions (low temperature, strong non-nucleophilic base, short reaction time) to trap it before equilibration can occur.[8]

    • Solution 2: If the desired product is the thermodynamic one but selectivity is still poor, it may be necessary to redesign the substrate. Introducing a structural element that uniquely stabilizes the desired diastereomer (e.g., through intramolecular hydrogen bonding or minimizing A-strain) can shift the equilibrium.

G start Start: Poor d.r. control_exp Run Control Experiment: Isomerize pure diastereomer? start->control_exp thermo Thermodynamic Control control_exp->thermo Yes (Isomerizes) kinetic Kinetic Control control_exp->kinetic No (Stable) thermo_q Is desired product the more stable one? thermo->thermo_q kinetic_q Optimize Kinetic Conditions kinetic->kinetic_q increase_t Increase Temp & Reaction Time thermo_q->increase_t Yes redesign Redesign Substrate for Stability thermo_q->redesign No / Still Poor lower_t Lower Temperature kinetic_q->lower_t solvent_screen Screen Solvents kinetic_q->solvent_screen sterics Increase Steric Bulk of Catalyst/Reagent kinetic_q->sterics

Figure 2: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low Enantiomeric Excess (e.e. < 80%)

Symptom: The reaction produces a nearly racemic or poorly enriched mixture of enantiomers.

Probable Causes & Solutions:

  • Ineffective Catalyst/Ligand: The chosen chiral catalyst or ligand is not providing a sufficient energy difference between the diastereomeric transition states.

    • Solution 1 (Ligand Screening): For transition-metal catalysis, screen a library of chiral ligands. Small modifications to the ligand backbone or steric groups can have a profound impact on enantioselectivity.[24]

    • Solution 2 (Catalyst Class): If ligand tuning is ineffective, consider a different class of catalyst. For example, if a chiral phosphoric acid fails, a secondary amine catalyst might offer a different mode of activation and stereocontrol.[9][10]

  • Background (Uncatalyzed) Reaction: A non-selective, uncatalyzed reaction may be competing with the desired catalytic cycle, producing a racemic product that erodes the overall e.e.

    • Solution: Run the reaction at a lower temperature. The catalyzed pathway should have a lower activation energy, and lowering the temperature will disproportionately slow down the higher-energy background reaction. Also, confirm that the reaction does not proceed in the absence of the catalyst.

  • Catalyst Poisoning or Decomposition: Impurities in the starting materials or solvent (e.g., water, oxygen) can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Run the reaction under an inert atmosphere (Nitrogen or Argon). It may also be necessary to increase the catalyst loading, though this is less economical.

  • Incorrect Catalyst-Substrate Matching: The electronic and steric properties of the substrate may be poorly suited to the catalyst.

    • Solution: Review the literature for the chosen catalyst to understand its preferred substrate scope.[9][12] Sometimes, modifying a protecting group or a non-participating functional group on the substrate can improve its "fit" within the catalyst's chiral pocket.

Protocol Library

Protocol 1: Control Experiment for Kinetic vs. Thermodynamic Profile
  • Isolate Diastereomers: Carefully separate the diastereomers from a trial reaction using column chromatography or preparative HPLC. Obtain a pure sample (>98% d.r.) of at least one diastereomer (ideally, the one you believe is the kinetic product).

  • Set Up Reaction: Re-create the exact reaction conditions from the initial experiment (same solvent, concentration, temperature, and reagents, including catalyst if applicable).

  • Introduce Isomer: Add the pure, isolated diastereomer to the reaction vessel as the starting material.

  • Monitor Over Time: Take aliquots from the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and quench them.

  • Analyze: Analyze the diastereomeric ratio of each aliquot by ¹H NMR, GC, or HPLC.

  • Interpret Results:

    • Thermodynamic Control: If the d.r. changes over time, moving from >98:2 toward the equilibrium ratio observed in the original reaction, the system is under thermodynamic control.[8]

    • Kinetic Control: If the d.r. remains unchanged (or shows only minor degradation), the product is stable under the reaction conditions, indicating kinetic control.

Protocol 2: General Solvent Screening for Stereoselectivity
  • Setup: Arrange a series of small-scale reactions in parallel (e.g., in a vial block). Ensure each vial is charged with the substrate and any solid reagents under an inert atmosphere.

  • Solvent Selection: Choose a diverse set of anhydrous solvents. A good starting panel includes:

    • Non-Polar: Toluene, Hexane

    • Ethereal: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dioxane

    • Halogenated: Dichloromethane (DCM), Chloroform (CHCl₃)

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Execution: Add the chosen solvent and any liquid reagents to each vial. If the reaction requires cooling, place the entire block in a cooling bath. Stir all reactions at the same rate and temperature for a predetermined time.

  • Analysis: Quench all reactions simultaneously. Analyze the crude reaction mixture from each vial by a quantitative method (e.g., ¹H NMR with an internal standard, GC, or LC-MS) to determine both conversion and stereoselectivity.

  • Data Tabulation: Record the results in a table to clearly identify the optimal solvent.

Data Summary Tables

Table 1: Example of Temperature Effects on a Kinetically Controlled Spirocyclization [16]

EntryTemperature (°C)Reaction Time (h)Diastereomeric Ratio (A:B)
125 (rt)43:1
2087:1
3-401615:1
4-7824>20:1

Table 2: Example of Ligand Screening for Enantioselective Spirocyclization [24]

EntryChiral LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
1(S)-BINAPPd₂(dba)₃8545
2(R)-Phos[Rh(COD)₂]BF₄9278
3(S,S)-BDPPNi(COD)₂9157
4SL-M001-1Ni(COD)₂9083

References

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540–553. [Link]

  • Sci-Hub. (n.d.). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Retrieved from [Link]

  • PubMed. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemical Record. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). Retrieved from [Link]

  • Scilit. (n.d.). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. [Link]

  • ResearchGate. (n.d.). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry, 9, 358-360. [Link]

  • ElectronicsAndBooks. (n.d.). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. Retrieved from [Link]

  • National Institutes of Health. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC. [Link]

  • PubMed. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Grokipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • Imperial College London. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (2013). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. Retrieved from [Link]

  • ACS Publications. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (2025). Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]

  • ResearchGate. (2025). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Retrieved from [Link]

  • PubMed. (2005). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Chemical Communications. [Link]

  • National Institutes of Health. (n.d.). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. PMC. [Link]

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Technical Support Center: Scale-Up Synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, chemists, and process development professionals involved in the scale-up synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS No. 1363381-43-4).[1][2][3] This spirocyclic carbamate is a valuable building block in medicinal chemistry, often utilized in the design of novel therapeutics due to its rigid, three-dimensional structure.

This document provides a comprehensive overview of a robust synthetic protocol, addresses common challenges encountered during scale-up, and offers practical troubleshooting solutions in a question-and-answer format.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 1-Boc-4-(aminomethyl)piperidine. The key transformation is the cyclization of the primary amine with a suitable C1 synthon to form the 1,3-oxazinan-2-one ring.

DOT Visualization: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Activated Carbamate cluster_1 Step 2: Intramolecular Cyclization A 1-Boc-4-(aminomethyl)piperidine C Intermediate (Activated Carbamate) A->C Base (e.g., Et3N) DCM, 0°C to RT B p-Nitrophenyl Chloroformate B->C D This compound C->D Base (e.g., NaH or K2CO3) Solvent (e.g., THF or DMF)

Caption: Overall synthetic scheme for this compound.

II. Detailed Experimental Protocol (Scale-Up)

This protocol is designed for a 100-gram scale synthesis.

Step 1: Synthesis of tert-butyl 4-(((4-nitrophenoxy)carbonylamino)methyl)piperidine-1-carboxylate
ParameterValue
Reactants
1-Boc-4-(aminomethyl)piperidine100 g (0.467 mol)
p-Nitrophenyl chloroformate103.5 g (0.514 mol, 1.1 equiv)
Triethylamine (Et3N)71 g (0.701 mol, 1.5 equiv)
Solvent
Dichloromethane (DCM)1.5 L
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time4-6 hours

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-Boc-4-(aminomethyl)piperidine (100 g) and dichloromethane (1 L).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (71 g) to the stirred solution.

  • Dissolve p-nitrophenyl chloroformate (103.5 g) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5°C. The reaction of an alcohol with para-nitrophenyl chloroformate is a known method to form a carbonate.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl (500 mL). Separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude intermediate as a pale yellow solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound
ParameterValue
Reactants
Crude Intermediate from Step 1~0.467 mol
Sodium Hydride (60% dispersion in oil)22.4 g (0.560 mol, 1.2 equiv)
Solvent
Tetrahydrofuran (THF), anhydrous1.5 L
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time12-16 hours

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (22.4 g) and anhydrous THF (500 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF (1 L) and add it dropwise to the NaH suspension over 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0°C.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add ethyl acetate (1 L) and water (500 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na2SO4, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford this compound as a white solid.

III. Troubleshooting Guide & FAQs

DOT Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Incomplete_Step1 Incomplete Reaction in Step 1 Start->Incomplete_Step1 Low_Yield_Step1 Low Yield in Step 1 Start->Low_Yield_Step1 Incomplete_Step2 Incomplete Cyclization in Step 2 Start->Incomplete_Step2 Low_Yield_Step2 Low Yield in Step 2 Start->Low_Yield_Step2 Purification_Issue Purification Challenges Start->Purification_Issue Sol_Moisture Ensure anhydrous conditions. Use freshly distilled solvents. Incomplete_Step1->Sol_Moisture Sol_Reagent_Quality Check purity of p-nitrophenyl chloroformate. Use fresh triethylamine. Incomplete_Step1->Sol_Reagent_Quality Sol_Temp_Control Maintain low temperature during addition. Low_Yield_Step1->Sol_Temp_Control Sol_Workup Optimize quenching and extraction procedures. Low_Yield_Step1->Sol_Workup Sol_Base_Strength Consider a stronger base for cyclization (e.g., NaH vs. K2CO3). Ensure proper dispersion of NaH. Incomplete_Step2->Sol_Base_Strength Sol_Solvent_Step2 Try a more polar aprotic solvent like DMF. Incomplete_Step2->Sol_Solvent_Step2 Low_Yield_Step2->Sol_Workup Sol_Chromatography Optimize silica gel loading and eluent system. Consider alternative purification like recrystallization. Purification_Issue->Sol_Chromatography

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: The reaction in Step 1 is sluggish and incomplete. What are the possible causes?

A1:

  • Moisture: p-Nitrophenyl chloroformate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The dichloromethane should be anhydrous.

  • Reagent Quality: The purity of p-nitrophenyl chloroformate can affect the reaction rate. Use a freshly opened bottle or a properly stored reagent. Triethylamine should be distilled before use to remove any water or other impurities.

  • Insufficient Base: Ensure that at least 1.5 equivalents of triethylamine are used to neutralize the HCl generated during the reaction and to act as a base catalyst.

Q2: I am observing the formation of a di-substituted urea by-product in Step 1. How can I minimize this?

A2: This by-product arises from the reaction of the initially formed carbamate intermediate with another molecule of 1-Boc-4-(aminomethyl)piperidine. To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1 equivalents) of p-nitrophenyl chloroformate.

  • Slow Addition: Add the chloroformate solution slowly at low temperature (0°C). This keeps the concentration of the highly reactive chloroformate low, favoring the desired intramolecular reaction.

Q3: The cyclization in Step 2 is not going to completion. What can I do?

A3:

  • Base Strength: Sodium hydride is a strong base and should be effective. Ensure that the NaH is fresh and has not been deactivated by exposure to air and moisture. The 60% dispersion in mineral oil should be washed with anhydrous hexanes before use to remove the oil, which can interfere with the reaction.

  • Alternative Bases: If NaH proves problematic, other strong bases like potassium tert-butoxide (t-BuOK) in THF can be used.

  • Solvent: While THF is a good choice, in some cases, a more polar aprotic solvent like dimethylformamide (DMF) can facilitate the cyclization. However, be aware that work-up from DMF is more challenging on a large scale.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion. Monitor for potential decomposition at higher temperatures.

Q4: I am having difficulty with the purification of the final product. What are your recommendations for scale-up purification?

A4:

  • Chromatography: On a large scale, column chromatography can be resource-intensive.[5][6][7][8]

    • Optimize the loading of the crude material onto the silica gel. A good starting point is a 1:20 to 1:50 ratio of crude product to silica gel by weight.

    • Use a step-gradient elution to speed up the process. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Recrystallization: This is often a more efficient purification method for scale-up.

    • Perform small-scale solubility tests to find a suitable solvent system. A good system will dissolve the compound when hot but give poor solubility when cold. Common systems for carbamates include ethyl acetate/heptane, isopropanol/water, or acetonitrile.

    • Ensure slow cooling to obtain well-formed crystals and high purity. Seeding with a small crystal of the pure product can aid in crystallization.

Q5: What are the main safety considerations for this synthesis?

A5:

  • p-Nitrophenyl Chloroformate: This reagent is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it under an inert atmosphere and away from any sources of ignition. The quenching step should be performed slowly and at low temperature.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

IV. References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • 1363381-43-4 | tert-butyl 2-oxo-3-oxa-1,8 ... - Capot Chemical. [Link]

  • This compound 97% | CAS 1363381-43-4. [Link]

  • Considerations for Scaling Up Purification Processes - Bio-Rad. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.

  • Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up - YouTube. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.

  • University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.

  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. [Link]

  • Scale-Up of Protein Purification: Downstream Processing Issues - PubMed. [Link]

  • Scale-Up of Protein Purification: Downstream Processing Issues - PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is paramount. Spirocyclic systems have garnered significant attention for their potential to explore new chemical spaces and interact with biological targets in unique ways.[1] This guide provides a comprehensive framework for the biological evaluation of a promising class of spiro-heterocycles: 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane derivatives. While specific biological data for this exact scaffold is emerging, this document will leverage data from structurally related spiro compounds to establish a robust evaluation strategy. We will detail essential in vitro assays, compare their potential efficacy against relevant alternative compounds, and provide the foundational knowledge for researchers, scientists, and drug development professionals to assess this chemical series.

The Rationale for Evaluating Spiro-Heterocycles in Oncology

The rigid, three-dimensional structure of spiro compounds offers distinct advantages in drug design, including the potential for enhanced target specificity and improved metabolic stability.[1] Various spiro-heterocyclic cores have demonstrated significant anticancer activity, making the this compound scaffold a compelling candidate for investigation. The presence of multiple heteroatoms and a protected amine offers opportunities for diverse functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

Comparative Landscape: Performance of Structurally Related Spiro Compounds

To establish a benchmark for the evaluation of our topic derivatives, it is instructive to review the performance of other spirocyclic compounds that have been investigated for anticancer activity. The following table summarizes the in vitro cytotoxicity of various spiro-heterocycles against different cancer cell lines.

Spiro Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazineSPP10MCF-7 (Breast)2.31 ± 0.3[2]
Spiro-pyrrolopyridazineSPP10PC-3 (Prostate)-[3]
1-Thia-4-azaspiro[4.5]decaneCompound 7HCT-116 (Colorectal)92.2 nM[4]
1-Thia-4-azaspiro[4.5]decaneCompound 9HCT-116 (Colorectal)101.5 nM[4]
1-Thia-4-azaspiro[4.5]decaneCompound 14HCT-116 (Colorectal)110.7 nM[4]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jA549 (Lung)0.17[5]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jMDA-MB-231 (Breast)0.05[5]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jHeLa (Cervical)0.07[5]

This data illustrates the potent anticancer activity exhibited by various spirocyclic systems, with some compounds demonstrating efficacy in the nanomolar to low micromolar range. This provides a strong rationale for investigating the this compound scaffold and its derivatives.

A Strategic Approach to Biological Evaluation: Key In Vitro Assays

A systematic biological evaluation should begin with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action. Here, we detail the protocols for three critical assays: an initial cytotoxicity screen, and two enzyme inhibition assays targeting key proteins in cancer progression, Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity of potential anticancer compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Spiro Derivatives treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis MMP2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis enzyme_prep Dilute MMP-2 Enzyme plate_loading Add Enzyme and Inhibitors to 96-well Plate enzyme_prep->plate_loading inhibitor_prep Prepare Spiro Derivatives and Positive Control inhibitor_prep->plate_loading incubation Pre-incubate at 37°C plate_loading->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add kinetic_read Kinetic Fluorescence Reading substrate_add->kinetic_read rate_calc Determine Reaction Rate kinetic_read->rate_calc ic50_calc Calculate % Inhibition and IC50 rate_calc->ic50_calc

Workflow for the MMP-2 enzyme inhibition assay.
Experimental Protocol 3: VEGFR-2 Kinase Assay

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, a critical process for tumor growth and metastasis. [6] Methodology:

  • Reagent Preparation: Prepare 1x kinase buffer.

  • Master Mix Preparation: Prepare a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Plate Setup: Add the master mix to a 96-well plate. Add the serially diluted spiro derivatives and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control. [7]4. Enzyme Addition: Add diluted recombinant human VEGFR-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.

Comparative Analysis with Non-Spirocyclic Alternatives

To provide a comprehensive evaluation, the performance of the this compound derivatives should be compared not only to other spiro compounds but also to established, non-spirocyclic inhibitors of the same targets.

TargetNon-Spirocyclic Inhibitor ClassExample CompoundReported IC50Reference
MMP-2Non-zinc-binding hydroxynaphtyridine-Varies by derivative[8]
MMP-2Thiirane-basedSB-3CTPotent and selective[9]
VEGFR-2Pyrimidine-based-Single-digit nanomolar[10]
VEGFR-2Quinoline/Quinazoline-based-Varies by derivative[7]

This comparative analysis will help to position the novel spiro derivatives within the broader landscape of cancer drug discovery and highlight their potential advantages in terms of potency and selectivity.

Visualizing the Molecular Pathways

Understanding the signaling pathways in which the targeted enzymes are involved is crucial for interpreting the biological data.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Cellular_Responses Angiogenesis, Proliferation, Migration Gene_Expression->Cellular_Responses VEGF VEGF VEGF->VEGFR2 Binds Spiro_Derivative 8-Boc-2-oxo-3-oxa-1,8-diaza- spiro[5.5]undecane Derivative Spiro_Derivative->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

MMP2_Action cluster_ecm Extracellular Matrix (ECM) Collagen Type IV Collagen Degraded_ECM Degraded ECM Components Collagen->Degraded_ECM Laminin Laminin Laminin->Degraded_ECM Fibronectin Fibronectin Fibronectin->Degraded_ECM MMP2 MMP-2 MMP2->Degraded_ECM Degrades Spiro_Derivative 8-Boc-2-oxo-3-oxa-1,8-diaza- spiro[5.5]undecane Derivative Spiro_Derivative->MMP2 Inhibits Cell_Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Cell_Invasion Promotes

Role of MMP-2 in ECM degradation and tumor invasion.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide provides a comprehensive and scientifically rigorous framework for the biological evaluation of its derivatives. By employing the detailed experimental protocols for cytotoxicity and enzyme inhibition assays, and by comparing the results against both related spiro compounds and established non-spirocyclic inhibitors, researchers can effectively assess the therapeutic potential of this novel chemical series. The unique three-dimensional nature of this spirocyclic system holds the promise of discovering new and effective anticancer drugs.

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comparing 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane with other spirocyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Analysis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane and Its Alternatives

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic molecules and embracing three-dimensional (3D) structures to improve pharmacological properties and explore novel chemical space.[1][2] Spirocycles, molecular architectures where two rings are joined by a single common atom, are at the forefront of this "escape from flatland."[3] Their rigid, well-defined 3D geometry can pre-organize functional groups into optimal orientations for target binding, potentially leading to enhanced potency and selectivity.[1][2]

Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a characteristic inherent to saturated spirocycles, often correlates with improved physicochemical properties such as higher aqueous solubility, better metabolic stability, and decreased lipophilicity when compared to their non-spirocyclic or aromatic counterparts.[1][4] These improvements in absorption, distribution, metabolism, and excretion (ADME) profiles are critical for translating a promising compound into a successful drug candidate.[5][6] This guide provides a detailed comparison of the promising building block, This compound , with other key spirocyclic scaffolds, offering researchers insights into their relative merits and applications.

Part 1: Profile of this compound

This compound (CAS 1363381-43-4) is a heterocyclic building block featuring a piperidine ring fused to a morpholinone ring through a spirocyclic center. The presence of oxygen and nitrogen atoms introduces polarity and potential hydrogen bonding sites, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group crucial in multi-step synthesis; it masks the amine's nucleophilicity, is stable under a wide range of basic and nucleophilic conditions, and can be removed cleanly under acidic conditions, allowing for subsequent functionalization.[7][8][9]

Representative Synthesis Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for constructing similar azaspirocycles.[10][11] A potential strategy involves a key intramolecular cyclization step. The workflow below illustrates a representative pathway.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization Core Formation cluster_2 Phase 3: Final Product A N-Boc-4-piperidone C Reformatsky Reaction (Zn, THF) A->C B Ethyl bromoacetate B->C D Intermediate Ester C->D E Ammonolysis (NH3 in MeOH) D->E F Intermediate Amide E->F G Intramolecular Cyclization (e.g., NaH) F->G H Deprotected Spirocycle G->H Acidic Workup I Final Product: 8-Boc-2-oxo-3-oxa-1,8-diaza- spiro[5.5]undecane H->I Boc Protection (Boc2O, Base)

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Reformatsky Reaction: This classic carbon-carbon bond-forming reaction is chosen for its reliability in reacting carbonyls (like N-Boc-4-piperidone) with α-halo esters to form β-hydroxy esters, directly assembling the backbone needed for the second ring.

  • Ammonolysis: Conversion of the ester to a primary amide is a critical step to introduce the second nitrogen atom required for the final heterocyclic ring.

  • Intramolecular Cyclization: Using a strong, non-nucleophilic base like sodium hydride (NaH) facilitates the deprotonation of the amide nitrogen, which can then act as a nucleophile to displace the hydroxyl group (likely activated as a leaving group, e.g., tosylate) in an intramolecular fashion to form the morpholinone ring.

  • Boc Protection: The final protection step ensures the resulting scaffold is stable and ready for use as a building block, where the Boc group can be removed at a later, strategic point in a larger synthetic sequence.[7][12]

Part 2: Comparative Analysis of Spirocyclic Scaffolds

The utility of a scaffold is best understood in comparison to alternatives. Here, we compare the target oxa-diazaspiro[5.5]undecane scaffold class with two other prominent spirocyclic systems in medicinal chemistry: Spiro-oxindoles and Azaspiro[3.3]heptanes .

PropertyOxa-Diazaspiro[5.5]undecane ClassSpiro-oxindole ClassAzaspiro[3.3]heptane Class
Core Structure Two fused 6-membered heterocycles (piperidine & morpholinone)A 5-membered heterocyclic ring fused to an oxindole coreTwo fused 4-membered heterocyclic rings (azetidines)
Rigidity & Fsp³ Moderately high rigidity, high Fsp³.High rigidity due to the planar oxindole, moderate Fsp³.Very high rigidity, high Fsp³.
Solubility Generally high due to multiple heteroatoms.[3]Variable; depends heavily on substitution.[13]Generally high due to N atoms.
Lipophilicity (logP) Lower, due to polar nature.[2]Higher, due to the aromatic portion.[13]Lower, due to compact, polar nature.
Synthetic Access Multi-step but modular synthesis.[14][15]Well-established routes (e.g., 1,3-dipolar cycloaddition).[16][17]More challenging synthesis due to ring strain.
Key Applications GPCR ligands, enzyme inhibitors, dual-target agents.[15]Anticancer, antimicrobial, local anesthetics.[18][19]Piperidine bioisosteres, CNS agents.
Diagram of Comparative Features

G center Spiro Scaffolds OxaDiaza Oxa-Diaza- spiro[5.5]undecane center->OxaDiaza SpiroOxindole Spiro- oxindole center->SpiroOxindole AzaHeptane Azaspiro- [3.3]heptane center->AzaHeptane Solubility High Solubility OxaDiaza->Solubility +++ Rigidity High Rigidity OxaDiaza->Rigidity ++ Lipophilicity Low Lipophilicity OxaDiaza->Lipophilicity +++ Fsp3 High Fsp³ OxaDiaza->Fsp3 +++ SpiroOxindole->Solubility + SpiroOxindole->Rigidity ++ SpiroOxindole->Lipophilicity + SpiroOxindole->Fsp3 + AzaHeptane->Solubility ++ AzaHeptane->Rigidity +++ AzaHeptane->Lipophilicity +++ AzaHeptane->Fsp3 +++

Caption: Key property trade-offs between different spirocyclic scaffold classes.
Discussion of Comparative Scaffolds
  • Spiro-oxindoles: This class features a privileged oxindole core found in many natural products and pharmaceuticals.[19] The fusion of a pyrrolidine or piperidine ring at the 3-position creates a rigid structure with a defined exit vector.[17] While synthetically accessible, the aromatic nature of the oxindole core leads to higher lipophilicity and lower Fsp³ compared to fully saturated systems, which can be a liability in ADME optimization.[13] They have found extensive use in oncology and as antibacterial agents.[16][19]

  • Azaspiro[3.3]heptanes: These smaller, highly rigid scaffolds are often used as bioisosteres for piperidines or other six-membered rings. Their compact nature and high Fsp³ content can lead to excellent physicochemical properties, including low lipophilicity and high solubility.[2] However, their synthesis can be more challenging due to the inherent strain in the four-membered azetidine rings. Their rigidity can be an advantage for locking in a specific conformation but may also limit conformational sampling if the initial binding hypothesis is incorrect.

  • Oxa-Diazaspiro[5.5]undecane Class: This scaffold class represents a balance between the larger, more flexible monocycles and the highly constrained smaller spirocycles. The inclusion of two nitrogen atoms and an oxygen atom provides multiple points for hydrogen bonding and reduces lipophilicity.[3] The dual-ring system offers distinct vectors for substitution, allowing for fine-tuning of properties. This scaffold has been successfully used to develop potent dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment.[15]

Part 3: Experimental Protocols for Scaffold Evaluation

A critical aspect of drug discovery is the early assessment of a compound's metabolic liabilities. The in vitro liver microsomal stability assay is a cornerstone for this evaluation, predicting how quickly a compound will be metabolized by key liver enzymes, primarily Cytochrome P450s (CYPs).[20][21]

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol is a self-validating system designed to determine the intrinsic clearance of a test compound.

1. Materials & Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat) (20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

2. Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis A Prepare Master Mix: Buffer, MgCl2, Microsomes C Aliquot Test Compound (1 µM final conc.) into plate A->C B Prepare NADPH Solution E Initiate Reaction: Add NADPH to wells B->E D Pre-warm plate to 37°C C->D D->E F Incubate at 37°C with shaking E->F G At t=0, 5, 15, 30, 45 min: Transfer aliquot to stop plate F->G H Stop Plate contains ice-cold ACN + Internal Std. G->H I Centrifuge to pellet protein J Transfer supernatant I->J K Analyze by LC-MS/MS J->K L Data Analysis: Plot ln(% remaining) vs. time K->L

Caption: Workflow for the Liver Microsomal Stability Assay.

3. Detailed Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the main incubation buffer containing potassium phosphate and MgCl₂. Dilute the microsomes into this buffer to a final concentration of 0.5 mg/mL.[22]

  • Compound Plating: Dilute the test compound stock to an intermediate concentration and add it to the wells of the 96-well incubation plate to achieve a final assay concentration of 1 µM. Include wells for a negative control (without NADPH) and positive controls.[22]

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction and precipitate the microsomal proteins.[22][23]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard.

4. Data Interpretation & Trustworthiness:

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the resulting line corresponds to the elimination rate constant (k).

  • The intrinsic clearance (CLint) is calculated from this slope, normalized for the protein concentration.

  • Self-Validation: The assay's validity is confirmed by the results of the positive controls. The high clearance control should show rapid degradation, while the low clearance control should remain stable. The negative control (minus NADPH) should show no significant degradation, confirming that the compound loss is due to enzymatic metabolism.[20]

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds is a powerful tactic in modern drug discovery to enhance three-dimensionality and optimize ADME properties. The This compound scaffold represents a promising class of building blocks, offering a balance of structural rigidity, high Fsp³, and favorable physicochemical properties due to its heteroatom-rich structure.

Compared to alternatives like spiro-oxindoles, it avoids the lipophilicity and lower Fsp³ associated with aromatic systems. In contrast to smaller, more strained systems like azaspiro[3.3]heptanes, it provides a larger, more accessible framework with multiple vectors for diversification. The choice of scaffold ultimately depends on the specific goals of the drug discovery program. For projects requiring high solubility, multiple hydrogen bonding opportunities, and a departure from planar structures, the oxa-diazaspiro[5.5]undecane core and its analogues present a compelling option for lead optimization and the generation of novel intellectual property. As synthetic methodologies continue to advance, the accessibility and application of such sophisticated 3D scaffolds will undoubtedly continue to grow, paving the way for the next generation of therapeutics.[24]

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  • Chemsigma. This compound [1363381-43-4]. [URL: https://www.chemsigma.com/product/8-boc-2-oxo-3-oxa-1-8-diaza-spiro-5-5-undecane-1363381-43-4.html]
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A Comparative Guide to the Structure-Activity Relationships of Diaza-spiro[5.5]undecane Analogs: From Bench to Biological Insight

Author: BenchChem Technical Support Team. Date: January 2026

The diaza-spiro[5.5]undecane scaffold, a unique three-dimensional structure featuring two nitrogen-containing rings joined by a single carbon atom, has emerged as a privileged motif in medicinal chemistry. Its rigid yet complex architecture provides a versatile platform for the development of novel therapeutic agents targeting a diverse range of biological entities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for various classes of diaza-spiro[5.5]undecane analogs, providing experimental data and insights for researchers and drug development professionals.

The Allure of the Spirocyclic Core: A Foundation for Specificity

The spirocyclic nature of the diaza-spiro[5.5]undecane core imparts a defined conformational rigidity that is often advantageous in drug design. This rigidity can lead to higher binding affinities and selectivities for target proteins by minimizing the entropic penalty upon binding. The nitrogen atoms within the scaffold serve as key points for chemical modification, allowing for the fine-tuning of pharmacological properties.

I. 3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been explored as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in immunomodulation.[1][2] The core structure consists of two piperidine rings sharing a spirocyclic carbon.

Structure-Activity Relationship Highlights:

The key determinants of activity for these analogs are centered on the substituents at the nitrogen positions of the spirocyclic core.[1]

  • N-Acyl Substitution: Acylation of one of the nitrogen atoms is a critical modification for achieving potent antagonist activity. The nature and size of the acyl group significantly influence both the potency and selectivity of the compound.[1]

  • Aromatic Substituents: The incorporation of an aromatic ring, typically attached to the acyl group, is a common feature in active analogs. The substitution pattern on this aromatic ring allows for the fine-tuning of the pharmacological profile. For example, a meta-methylphenyl analog demonstrated high binding affinity.[1][2]

  • The Spirocyclic Core: While modifications to the core are less explored, its inherent rigidity is crucial for orienting the key pharmacophoric elements for optimal interaction with the GABA-A receptor.[2]

Comparative Biological Data:
Compound IDR Group (N-Acyl)TargetBinding Affinity (Ki)Reference
1e m-methylphenylGABA-A α4βδ180 nM[2]
2027 (structure not fully specified in snippet)GABA-APotent Antagonist[2]
018 (structure not fully specified in snippet)GABA-APotent Antagonist[2]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a standard procedure for determining the binding affinity of diaza-spiro[5.5]undecane analogs to GABA-A receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for the GABA-A receptor.

Materials:

  • Cell membranes expressing the desired GABA-A receptor subtype.

  • Radioligand (e.g., [3H]muscimol or [3H]gabazine).

  • Test compounds (diaza-spiro[5.5]undecane analogs).

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the cell membranes, radioligand, and either a test compound dilution, binding buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions incubation Incubate Membranes, Radioligand & Compound prep_compounds->incubation prep_reagents Prepare Membranes & Radioligand prep_reagents->incubation filtration Filter to Separate Bound/Unbound incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calculation Calculate Specific Binding scintillation->calculation analysis Determine IC50 & Ki calculation->analysis

Caption: Radioligand Binding Assay Workflow.

II. 1,9-Diazaspiro[5.5]undecane Derivatives: A Scaffold for Diverse Targets

The 1,9-diazaspiro[5.5]undecane core is a versatile platform that has been functionalized to target a variety of biological systems, with applications in metabolic diseases, pain, and oncology.[3] Bioactive compounds based on this scaffold typically bear substituents at the 9-position, and sometimes at the 1-position.[3]

Structure-Activity Relationship Highlights:
  • Substituents at the 9-Position: The nature of the substituent at the N9 position is a major determinant of biological activity. For instance, in the context of acetyl-CoA carboxylase (ACC) inhibition, aroyl substituents containing a bicyclic fused heteroaryl group at this position have been extensively studied.[3]

  • Arene Fusion: Fusion of an arene ring to the diazaspiro core is a common structural feature in many bioactive analogs.[3]

  • Carbonyl Group at Position 2: The presence of a carbonyl group at the 2-position is another recurring motif in this class of compounds.[3]

Comparative Biological Data for ACC Inhibitors:
Compound IDN9-SubstituentACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1g Bicyclic Fused Heteroaryl73[3]
1h Bicyclic Fused Heteroaryl115[3]
Other Notable Activities:
  • CDK7 Inhibition: A pyrazolo[1,5-a][1][2][4]triazine derivative incorporating the 1,9-diazaspiro[5.5]undecane moiety exhibited potent CDK7 inhibition with an IC50 value of ≤5 nM.[3]

  • NPY Y5 Antagonism: Compounds containing the 1,9-diazaspiro[5.5]undecane scaffold have shown antagonism at the neuropeptide Y receptor Y5, which is a target for the treatment of obesity.[3]

  • MCH-R1 Antagonism: Antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1), another target for obesity, has also been observed with this class of compounds.[3]

SAR_summary scaffold 1,9-Diazaspiro[5.5]undecane Core N1 N9 substituent1 Position 1 Substituent (R1) (Modulates activity) scaffold:port1->substituent1 substituent9 Position 9 Substituent (R9) (Major determinant of activity) scaffold:port9->substituent9 fusion Arene Fusion (Common feature) scaffold->fusion carbonyl Carbonyl at C2 (Common feature) scaffold->carbonyl

Caption: Key SAR points for 1,9-diazaspiro[5.5]undecanes.

III. Aryl-Spirocyclic Diamine Derivatives as Antidepressants

Recent research has focused on aryl-spirocyclic diamine derivatives as novel antidepressants with multimodal mechanisms of action.[5] These compounds have shown promise as triple monoamine reuptake inhibitors (targeting SERT, NET, and DAT) or as dual inhibitors of SERT and the 5-HT3A receptor.[5]

Structure-Activity Relationship Highlights:

The specific substitution patterns on the aryl ring and the nature of the spirocyclic diamine core are crucial for determining the inhibitory profile of these compounds. The stereochemistry of the spirocyclic core can also play a significant role in their activity.

Comparative Biological Data:
Compound IDPrimary TargetsKey PropertiesReference
(R)-D24 SERT, NET, DATTriple monoamine reuptake inhibitor[5]
D6 SERT, 5-HT3A ReceptorPotent dual inhibitor, good oral bioavailability[5]
D17 SERT, 5-HT3A ReceptorPotent dual inhibitor, good oral bioavailability[5]

Conclusion

The diaza-spiro[5.5]undecane scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The comparative analysis of the SAR across different analog series highlights the versatility of this structural motif. By strategically modifying the substitution patterns on the nitrogen atoms and the spirocyclic core, researchers can fine-tune the pharmacological properties of these compounds to achieve desired potency, selectivity, and pharmacokinetic profiles. Future exploration of this scaffold is likely to yield new drug candidates for a wide range of diseases.

References

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  • Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings | Request PDF - ResearchGate. [Link]

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A Comparative Guide to Target Engagement Validation for Novel 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a validated therapeutic candidate is both complex and challenging. The 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane scaffold, with its rigid spirocyclic core, presents a compelling starting point for the design of selective modulators, including allosteric modulators and protein degrader building blocks.[1][2] However, the promise of any new compound class hinges on a critical, foundational question: does the molecule effectively engage its intended biological target in a relevant physiological setting?

This guide provides an in-depth, objective comparison of modern techniques for validating target engagement. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every described workflow is a self-validating system. Our focus will be on providing the technical detail and expert insights necessary to build a robust data package for advancing compounds derived from this promising spirocyclic scaffold.

Part 1: The Imperative of Target Engagement

Target engagement is the direct, physical interaction of a compound with its molecular target within a living system.[3] Confirming this engagement is a cornerstone of drug discovery for several reasons:

  • Mechanism of Action (MoA) Confirmation: It provides direct evidence that a compound's biological effect is a consequence of binding to the intended target.

  • Structure-Activity Relationship (SAR) Guidance: Quantitative engagement data (e.g., affinity, residence time) are crucial for optimizing compound design.

  • Translational Confidence: Establishing a clear link between target engagement and a pharmacodynamic (PD) biomarker in preclinical models is essential for predicting clinical efficacy.[4][5]

A failure to rigorously validate target engagement early in the discovery process is a leading cause of clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[6]

Part 2: A Multi-Pronged Strategy for Validation

No single technique can definitively prove target engagement. A truly trustworthy validation package relies on orthogonal methods—employing different technologies that measure distinct physical principles. This guide will compare key biophysical, cell-based, and in vivo methodologies.

Biophysical Assays: Quantifying Direct Binding

Biophysical methods are essential for the initial characterization of the interaction between a purified target protein and a novel compound.[][8][9] They provide quantitative data on binding affinity, kinetics, and thermodynamics.

Table 1: Comparison of Key Biophysical Techniques

MethodPrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[]K D (affinity), k a (on-rate), k d (off-rate)Real-time kinetics, high sensitivity, label-free.[]Requires protein immobilization, which can affect activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10]K D , ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Label-free, solution-based, provides full thermodynamic profile.[]Requires large amounts of pure protein, lower throughput.[10]
Microscale Thermophoresis (MST) Measures the movement of fluorescent molecules in a temperature gradient, which changes upon ligand binding.[]K DLow sample consumption, can be performed in complex solutions like cell lysates.[][10]Requires labeling of the target or ligand, sensitive to buffer components.
Detailed Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of a spiro[5.5]undecane derivative to its purified target protein.

Causality: SPR is chosen for its ability to provide not just affinity (K D ) but also the rates of association and dissociation, offering deeper insight into the binding mechanism. A slow off-rate (k d ), for example, often correlates with prolonged target engagement and durable pharmacological effects.

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Include a reference channel (mock-coupled) to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions sequentially over the target and reference surfaces, from lowest to highest concentration.

  • Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a , k d , and K D .

Cell-Based Assays: Proving Engagement in a Physiological Context

While biophysical assays are powerful, they do not account for cellular factors like membrane permeability or the presence of competing endogenous ligands.[11] Cell-based assays are therefore a critical next step.

Principle: The binding of a compound to its target protein often increases the protein's thermal stability.[12][13] CETSA measures this change in melting temperature (T m ) in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.[13][14][15]

Workflow:

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat Cells across a Temperature Gradient B->C D Lyse Cells & Separate Soluble/Aggregated Fractions C->D E Quantify Soluble Protein (e.g., Western Blot, MS) D->E F Plot Melt Curve & Determine ΔTm E->F

Caption: CETSA Experimental Workflow.

Principle: This assay measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][16] The target protein is fused to a bright NanoLuc® luciferase (the donor), and a fluorescent tracer that binds the target acts as the acceptor.[3][17] When a test compound enters the cell and binds the target, it displaces the tracer, causing a decrease in the BRET signal.[18]

Workflow:

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Reading cluster_analysis Data Analysis A Transfect Cells with Target-NanoLuc® Fusion B Plate Cells A->B C Add NanoBRET® Tracer & Test Compound B->C D Add Substrate & Measure BRET Signal C->D E Plot Dose-Response Curve D->E F Calculate IC50 E->F

Caption: NanoBRET Target Engagement Workflow.

Table 2: Comparison of Cell-Based Target Engagement Assays

MethodPrincipleKey OutputsAdvantagesLimitations
CETSA Ligand-induced thermal stabilization.[12]ΔT m (thermal shift), EC 50 (potency)Label-free, works on endogenous proteins, applicable in cells and tissues.[14][19]Not all binding events cause a thermal shift; can be lower throughput.[15][19]
NanoBRET Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[3]IC 50 , K D (apparent affinity), Residence TimeLive-cell, real-time, high-throughput, highly quantitative.[3][17]Requires genetic modification of the target protein; tracer development can be a bottleneck.[18]

Expert Insight: For novel scaffolds like this compound, CETSA is an excellent primary choice as it requires no modification of the compound or the target protein. A positive result in CETSA provides strong, unbiased evidence of intracellular engagement. NanoBRET is a superior follow-up for lead optimization, where its high throughput and ability to measure parameters like residence time are invaluable for ranking compounds.[3][20]

Detailed Protocol: Isothermal Dose-Response CETSA

Objective: To determine the potency (EC 50 ) of a spiro[5.5]undecane derivative for its target in intact cells.

Causality: This protocol moves beyond a simple "yes/no" answer to quantify how well the compound engages its target in cells. By heating all samples at a single, optimized temperature, we can generate a dose-response curve that reflects the compound's ability to stabilize the target.

  • Cell Culture: Grow the relevant cell line to ~80-90% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Aliquot cells into PCR tubes and add the spiro[5.5]undecane derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Determine the optimal heating temperature (T opt ) from a preliminary melt-curve experiment. T opt is a temperature at which ~50-80% of the target protein has aggregated in the vehicle control. Heat all samples at T opt for 3 minutes in a thermal cycler, followed by a cooling step at 4°C.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes.

  • Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify the amount of soluble target protein using a suitable method, such as Western Blot or an ELISA-based technique (e.g., AlphaLISA).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC 50 .

Part 3: In Vivo Engagement and Pharmacodynamic Readouts

The ultimate test of a drug candidate is its ability to engage the target in a living organism and elicit a desired biological response.[4]

Direct In Vivo Target Engagement
  • Ex Vivo CETSA: This powerful technique applies the CETSA principle to tissue samples.[21] Animals are dosed with the compound, and at a specific time point, tissues are harvested. The thermal stability of the target protein is then assessed in tissue lysates.[21] This directly links drug exposure (pharmacokinetics, PK) to target engagement in the relevant organ.

Indirect Target Engagement via Pharmacodynamic (PD) Biomarkers

A PD biomarker is a downstream molecular event that occurs as a direct consequence of target engagement.[22][23][24] Validating a link between target engagement and a PD biomarker is a critical step in building a translational PK/PD model.[5]

Example Pathway: If the spiro[5.5]undecane derivative inhibits a kinase, a relevant PD biomarker would be the phosphorylation of that kinase's direct substrate.

PD_Biomarker_Logic A Compound Administration (PK) B Target Engagement (e.g., ex vivo CETSA) A->B C Inhibition of Kinase Activity B->C D ↓ Substrate Phosphorylation (PD Biomarker) C->D E Therapeutic Effect (Efficacy) D->E

Caption: Logic Chain from Drug Exposure to Efficacy.

Experimental Approach:

  • Dose-Response Study: Treat animals with a range of doses of the test compound.

  • Sample Collection: At a peak exposure time point, collect both plasma (for PK analysis) and the target tissue (e.g., tumor).

  • Correlative Analysis: For each animal, quantify:

    • Compound concentration in plasma (PK).

    • Target engagement in tissue (ex vivo CETSA).

    • Level of the PD biomarker in tissue (e.g., phospho-substrate Western Blot or ELISA).

  • Model Building: Plot target engagement vs. exposure and PD biomarker modulation vs. target engagement to build a correlative model that links dose to the desired biological effect.

Conclusion and Recommendations

Validating target engagement for a novel chemical series, such as derivatives of this compound, requires a rigorous, multi-faceted approach. There is no single "best" method; instead, the strength of the evidence comes from the convergence of orthogonal techniques.

Recommended Strategy:

  • Initial Validation (Biophysical): Characterize the direct binding of key compounds to the purified target protein using SPR or ITC to establish fundamental affinity and kinetic parameters.

  • Cellular Confirmation (Orthogonal Assays):

    • Use CETSA as a primary, label-free method to confirm target engagement in intact cells.

    • Develop a NanoBRET assay for higher-throughput screening and lead optimization, leveraging its quantitative power to rank compounds by cellular potency and residence time.

  • Translational Link (In Vivo):

    • Employ ex vivo CETSA in a relevant animal model to demonstrate target engagement in the tissue of interest.

    • Identify and validate a downstream PD biomarker and establish a clear, quantitative relationship between drug exposure, target engagement, and biomarker modulation.

By systematically applying this integrated strategy, researchers can build a compelling and trustworthy data package, providing the mechanistic confidence required to successfully advance novel compounds from the bench to the clinic.

References

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  • Asquith, C. R. M., & Lait, C. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Retrieved from [Link]

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  • REPROCELL. (2020). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Retrieved from [Link]

  • D'Alessandro, A., & Dziekan, J. M. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved from [Link]

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  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Crown Bioscience. (2025). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Retrieved from [Link]

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  • Schiedel, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138–140. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxa-Diaza-Spiro[5.5]undecane-Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic properties is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, more flexible counterparts.[2] This guide provides a comparative analysis of the preclinical efficacy of compounds based on the oxa-diaza-spiro[5.5]undecane scaffold and its structural analogs, with a focus on their potential as anticancer agents.

While direct experimental data for 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane-based compounds is not extensively available in peer-reviewed literature, this guide will draw upon data from closely related diazaspiro[5.5]undecane and other spiro-heterocyclic systems to provide a valuable comparative framework. The data presented herein aims to illuminate the therapeutic potential of this compound class and guide future research endeavors.

Comparative In Vitro Cytotoxicity

The initial assessment of a potential anticancer agent's efficacy is typically determined through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Below is a comparative summary of the in vitro cytotoxic activity of various spiro[5.5]undecane derivatives against several human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound ClassSpecific Scaffold/DerivativeCancer Cell LineIC50 (µM)Reference
Diazaspiro[5.5]undecane Derivative 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1 (Liver Cancer)23.67 ± 4[3]
1-Oxa-4-azaspironenone Derivative Compound 6dA549 (Lung Cancer)0.26[4]
1-Oxa-4-azaspironenone Derivative Compound 8dMDA-MB-231 (Breast Cancer)0.10[4]
1-Oxa-4-azaspironenone Derivative Compound 6bHeLa (Cervical Cancer)0.18[4]
Pyrazolo[1,5-a][5][6]triazine with 1,9-diazaspiro[5.5]undecane moiety Compound 25CDK7 Inhibition≤ 0.005[7]

The data suggests that modifications to the core spiro[5.5]undecane structure can lead to potent cytotoxic effects against a range of cancer cell lines. The 1-oxa-4-azaspironenone derivatives, in particular, demonstrate impressive sub-micromolar activity.

Delving Deeper: Mechanistic Insights from In Vitro Assays

Beyond simple cytotoxicity, a thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Key cellular processes often investigated include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

A primary goal of many anticancer therapies is to trigger apoptosis in malignant cells.[8] The following diagram illustrates a typical workflow for assessing apoptosis induction by a novel compound.

cluster_workflow Apoptosis Induction Assay Workflow start Cancer Cell Culture treatment Treat cells with test compound at various concentrations start->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation harvest Harvest cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining analysis Analyze by Flow Cytometry staining->analysis results Quantify apoptotic, necrotic, and live cell populations analysis->results cluster_cell_cycle The Cell Cycle cluster_arrest Potential Points of Arrest G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S arrest_G1 G1/S Checkpoint Arrest G1->arrest_G1 G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M arrest_G2 G2/M Checkpoint Arrest G2->arrest_G2 M->G1

Caption: A simplified diagram of the cell cycle and potential arrest points.

Research on certain non-platinum-based antitumor agents has demonstrated their ability to cause cell cycle arrest, particularly in the S phase, indicating an inhibition of DNA synthesis. [9]

In Vivo Efficacy: Preclinical Animal Models

Promising in vitro results are a prerequisite for advancing a compound to in vivo testing. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation. [5][10]These models allow for the assessment of a drug's antitumor efficacy, toxicity, and pharmacokinetic properties in a living organism. [6]

Compound Class/Derivative Animal Model Tumor Type Key In Vivo Efficacy Findings Reference

| Non-platinum-based halogenated compounds | Xenograft mouse models | Cervical, lung, breast, and ovarian cancers | Significant tumor growth inhibition and regrowth delay with minimal or no toxic side effects. | [11][9]|

The in vivo studies on related compound classes highlight the potential for spirocyclic structures to be developed into effective and well-tolerated anticancer agents.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [12] Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells using the test compound at the desired concentrations and for the appropriate duration.

  • Harvest the cells (including both adherent and floating populations) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the preparation of cells for cell cycle analysis using propidium iodide staining and flow cytometry. [13] Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with PBS and resuspend.

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark for 15-30 minutes before analysis.

  • Acquire and analyze the data using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The exploration of spirocyclic scaffolds, including the oxa-diaza-spiro[5.5]undecane core, holds significant promise for the discovery of novel anticancer agents. The available preclinical data on structurally related compounds demonstrate the potential for this class of molecules to exhibit potent in vitro cytotoxicity and in vivo antitumor efficacy. The inherent three-dimensional nature of the spirocyclic framework provides a unique opportunity for the design of highly selective and effective therapeutics.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to potent and selective anticancer activity. Furthermore, comprehensive in vivo studies, including pharmacokinetic and toxicology assessments, will be necessary to fully elucidate the therapeutic potential of these promising compounds.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Cell Cycle Analysis Staining Protocols. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Cell Cycle Protocol - Flow Cytometry. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Assaying cell cycle status using flow cytometry. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Xenograft Models. [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • In vivo antitumor efficacy in different groups. (a) Mice received the... [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. [Link]

  • In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. [Link]

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A Comparative Analysis of the Biological Activities of Oxaspiro versus Azaspiro Undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The strategic incorporation of spirocyclic systems into molecular scaffolds is a burgeoning field in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer unique opportunities to enhance pharmacological properties. Among these, oxaspiro and azaspiro undecane cores have emerged as privileged structures with a diverse array of biological activities. This guide provides an in-depth comparative analysis of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in their drug development endeavors.

Introduction to Oxaspiro and Azaspiro Undecane Scaffolds

Spiro compounds, characterized by two rings connected by a single common atom, introduce a significant level of structural complexity and novelty. The undecane framework, a saturated eleven-carbon bicyclic system, provides a versatile backbone for further functionalization. The distinction between oxaspiro and azaspiro undecanes lies in the heteroatom at the spirocyclic center or within the ring system—oxygen in the former and nitrogen in the latter. This seemingly subtle difference can profoundly influence the physicochemical properties and biological activities of the resulting molecules.

Comparative Biological Activities

This section will delve into a comparative analysis of the reported biological activities of oxaspiro and azaspiro undecane derivatives across various therapeutic areas.

Cytotoxic Activity

The evaluation of cytotoxic activity is a cornerstone of anticancer drug discovery. Both azaspiro and oxaspiro undecane derivatives have been investigated for their potential in this area.

Azaspiro Undecane Derivatives:

Research has demonstrated the cytotoxic potential of diazaspiro undecane diones against liver adenocarcinoma cells (SK-HEP-1). The nature of the substituent on the scaffold significantly impacts their potency.[1]

Table 1: Cytotoxicity of Azaspiro Undecane Diones against SK-HEP-1 Cells [1]

Compound ClassSpecific ScaffoldCell LineIC50 (µg/mL)
Azaspiro Undecane DionesPhenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)46.31
p-fluorophenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)47.46
Thiophene substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)109
5-methyl furyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)125

Oxaspiro Undecane Derivatives:

While direct, publicly available quantitative data for the cytotoxic activity of oxaspiro undecane diones is limited, hypothetical data based on closely related spiro compounds suggests their potential.[2] For instance, derivatives of 3-Oxaspiro[5.5]undecane-2,4-dione have been proposed to exhibit cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[2]

Table 2: Hypothetical Cytotoxic Activity of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives [2]

CompoundAssay TypeCell LineHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
OSU-D1Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)15.8Doxorubicin0.98
OSU-D2Cytotoxicity (MTT Assay)A549 (Lung Cancer)22.4Cisplatin5.2

It is crucial to note that the data for oxaspiro derivatives is hypothetical and serves to illustrate potential research directions.[2] Further experimental validation is necessary for a direct comparison.

Enzyme Inhibition

Enzyme inhibition is a key mechanism for many therapeutic agents. Both scaffolds have shown promise in this domain, targeting different enzymes.

Azaspiro Undecane Derivatives:

Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) , a critical enzyme in fatty acid synthesis, suggesting their potential in treating metabolic disorders.[1]

Oxaspiro Undecane Derivatives:

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors .[3] These inhibitors have shown oral activity in a rat model of glomerulonephritis, indicating their potential for treating chronic kidney diseases.[3]

Neurological and Receptor-Modulating Activities

The rigid nature of spirocyclic scaffolds makes them attractive for targeting receptors in the central nervous system.

Azaspiro Undecane Derivatives:

Derivatives of 1,9-diazaspiro[5.5]undecane have also been explored as Neuropeptide Y (NPY) Y5 receptor antagonists , suggesting their potential in the treatment of obesity.[1]

Oxaspiro Undecane Derivatives:

A 2-oxa-spiro[5.4]decane analogue has demonstrated significant neurotrophic, neurogenic, and anti-neuroinflammatory activities .[4] This compound was found to activate the TrkB-PI3K-AKT-CREB pathway and showed neuroprotective effects in a mouse model of acute cerebral stroke.[4] Furthermore, derivatives of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor agonists , with potential applications in pain control and neuroprotection.[5]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The IC50 values are then determined by plotting the percentage of cell inhibition versus the compound concentration.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO to Solubilize Formazan formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by detecting the production of ADP.

Principle: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, producing ADP in the process. Inhibitors of ACC will reduce the amount of ADP produced, which can be measured using a commercially available kit such as ADP-Glo™.[8]

Step-by-Step Protocol (based on a generic ADP-Glo™ assay):

  • Master Mix Preparation: Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.[9]

  • Dispensing Master Mix: Add the master mix to the wells of a white 96-well plate.[9]

  • Inhibitor Addition: Add the test compounds (inhibitors) at various concentrations to the designated wells.[9]

  • Enzyme Addition: Initiate the reaction by adding diluted ACC1 enzyme to the wells.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[9]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

ACC_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_result Result A Prepare Reaction Mixture (Buffer, ATP, Acetyl-CoA, Bicarbonate) B Add Test Inhibitor A->B C Initiate with ACC Enzyme B->C D Incubate (e.g., 40 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Measure Luminescence F->G H Inhibition of ACC Activity G->H

Caption: Workflow for an Acetyl-CoA Carboxylase inhibition assay using ADP-Glo™.

Conclusion and Future Directions

The comparative analysis reveals that both oxaspiro and azaspiro undecane scaffolds are versatile platforms for the development of novel therapeutic agents. Azaspiro undecanes have demonstrated clear cytotoxic effects and potential in metabolic disorders, while oxaspiro undecanes show promise in the fields of neuroprotection, anti-inflammatory, and kidney disease treatment.

The lack of directly comparable quantitative data for some activities, particularly cytotoxicity of oxaspiro undecanes, highlights a gap in the current literature.[1] Future research should focus on the parallel synthesis and biological evaluation of libraries of both oxaspiro and azaspiro undecane derivatives with diverse substitution patterns. This will enable a more comprehensive understanding of their structure-activity relationships and facilitate the identification of lead compounds for further development. The experimental protocols provided herein offer a foundational framework for such investigations.

References

  • A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones - Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • In Vitro Assay Validation for Novel 3-Oxaspiro[5.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • A 2-oxa-spiro[5.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed.
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed.
  • Carboxylase Assays Services - Reaction Biology.
  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience.

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A Comparative Guide to the Drug-Like Properties of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidates falter during clinical trials not due to a lack of potency, but because of unfavorable pharmacokinetic profiles, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] Therefore, a rigorous assessment of a molecule's "drug-likeness" is a cornerstone of any successful hit-to-lead and lead optimization campaign.

Spirocyclic scaffolds have garnered immense interest as "privileged structures" in medicinal chemistry.[4] Their inherent three-dimensionality and conformational rigidity can confer significant advantages over traditional flat, aromatic systems, often leading to improved solubility, metabolic stability, and target selectivity.[5][6] This guide provides an in-depth technical assessment of the drug-like properties of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS: 1363381-43-4), a novel heterocyclic building block.

To provide a robust and objective analysis, its performance will be compared against two structurally relevant alternatives:

  • Comparator A (Acyclic Analog): N,N'-di-Boc-1,2-diaminoethane. A flexible, acyclic analog to benchmark the impact of cyclization and rigidity.

  • Comparator B (Carbo-spirocyclic Analog): tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. A related spirocycle lacking the oxo- and oxa- features to evaluate the influence of heteroatom composition.

This guide is designed for researchers and drug development professionals, offering not just data, but the causality behind experimental choices and detailed, field-proven protocols.

Section 1: In Silico Profiling: A Computational First Pass

Rationale: Before committing valuable resources to wet lab experiments, in silico predictions provide a rapid and cost-effective initial screen.[7][8] These computational models flag potential liabilities and guide the prioritization of compounds for synthesis and further testing.

Lipinski's Rule of Five (Ro5)

The Rule of Five, formulated by Christopher A. Lipinski, is a foundational guideline for predicting the oral bioavailability of a drug candidate.[9][10] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Daltons, a LogP over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[11] While not an absolute law, particularly for compounds that are substrates for active transporters, it remains an invaluable first-pass filter.[12]

Ro5_Workflow start Input Compound mw MW <= 500 Da? start->mw logp cLogP <= 5? mw->logp hbd H-Bond Donors <= 5? logp->hbd hba H-Bond Acceptors <= 10? hbd->hba violations Count Violations hba->violations result Assess Oral Bioavailability violations->result <= 1 Violation poor_result Potential Issues violations->poor_result > 1 Violation

Caption: Lipinski's Rule of Five (Ro5) decision workflow.

Table 1: Comparative In Silico Physicochemical Properties

PropertyThis compoundComparator A (Acyclic)Comparator B (Carbo-spiro)Guideline
Molecular Formula C₁₃H₂₂N₂O₄C₁₂H₂₄N₂O₄C₁₄H₂₆N₂O₂N/A
MW (Da) 270.33260.33254.37< 500
cLogP 0.851.502.10< 5
H-Bond Donors 121≤ 5
H-Bond Acceptors 543≤ 10
Ro5 Violations 0 0 0 ≤ 1
TPSA (Ų) 67.974.441.5< 140
Rotatable Bonds 171< 10

Expert Analysis: All three compounds comfortably adhere to Lipinski's Rule of Five, predicting a low probability of poor oral absorption. Notably, our target spirocycle and Comparator B exhibit significantly fewer rotatable bonds compared to the acyclic analog. This conformational rigidity is a hallmark of spirocyclic scaffolds and can be advantageous for reducing the entropic penalty upon binding to a biological target. The target compound's lower cLogP and higher Topological Polar Surface Area (TPSA) compared to the carbo-spiro analog suggest potentially higher aqueous solubility, a property we will investigate experimentally.

Section 2: Membrane Permeability Assessment

Rationale: A drug's ability to cross the intestinal epithelium is a critical determinant of its oral bioavailability. We employ a tiered approach, starting with a high-throughput, cell-free assay for passive diffusion (PAMPA) and progressing to a more physiologically relevant cell-based model (Caco-2) that also accounts for active transport and efflux mechanisms.[13][14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[15] It is a cost-effective method to specifically assess passive transcellular permeability, avoiding the complexities of active transporters.[13][16]

PAMPA_Workflow cluster_0 Setup cluster_1 Incubation cluster_2 Analysis prep_acceptor Acceptor Plate Fill with Buffer add_cmpd Add Compound to Donor Wells prep_acceptor->add_cmpd prep_donor Donor Plate Coat membrane with lipid (e.g., Lecithin in Dodecane) prep_donor->add_cmpd incubate Assemble Sandwich Plate Incubate (e.g., 18h, RT) Compound diffuses across membrane add_cmpd->incubate quantify Quantify Compound Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability P_e (cm/s) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS pH 7.4) containing 5% DMSO to a final concentration of 10-200 µM.[16][17]

  • Prepare Acceptor Plate: Add 300 µL of buffer to each well of a 96-well microtiter acceptor plate.

  • Prepare Donor Plate: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the 96-well donor plate.[16]

  • Load Donor Plate: Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-18 hours in a moist chamber.[16][18]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability (Pₑ) is calculated using established formulas that account for volumes, surface area, and incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption.[14][19] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters, such as the efflux pump P-glycoprotein (P-gp).[20][21] This allows for the measurement of both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER) of each well. Only monolayers with TEER values ≥ 200 Ω·cm² are used.[22] A low-permeability marker like Lucifer Yellow can also be used to confirm junction tightness.[20]

  • Bidirectional Assay Setup:

    • Apical to Basolateral (A→B): To model absorption, add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[14]

    • Basolateral to Apical (B→A): To assess efflux, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Quantification: At the end of the incubation, take samples from the receiver compartments and analyze the compound concentration by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions (Papp, A→B and Papp, B→A).

    • Determine the Efflux Ratio (ER) = Papp, B→A / Papp, A→B. An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[20]

Table 2: Comparative Permeability Data

ParameterThis compoundComparator A (Acyclic)Comparator B (Carbo-spiro)Interpretation Guide
PAMPA Pₑ (10⁻⁶ cm/s) 5.21.815.5<1: Low; 1-10: Medium; >10: High
Caco-2 Papp, A→B (10⁻⁶ cm/s) 4.81.512.1<2: Low; 2-20: Medium; >20: High
Caco-2 Papp, B→A (10⁻⁶ cm/s) 5.11.630.2-
Efflux Ratio (ER) 1.06 1.07 2.50 >2 suggests active efflux

Expert Analysis: The data reveals distinct profiles for each compound. The acyclic analog (Comparator A) shows low permeability across the board, likely due to its higher polarity (higher TPSA) and conformational flexibility. The carbo-spiro analog (Comparator B) exhibits high passive permeability in the PAMPA assay, consistent with its higher lipophilicity (cLogP). However, in the Caco-2 assay, its high efflux ratio of 2.50 strongly suggests it is a substrate for an efflux pump like P-gp, which would likely limit its net absorption in vivo.

Our target compound, This compound , demonstrates the most promising profile. It has moderate passive permeability, sufficient for absorption, but crucially, its efflux ratio is approximately 1. This indicates it is not a substrate for major efflux transporters, giving it a higher probability of achieving good oral bioavailability compared to Comparator B. This balanced profile of moderate lipophilicity and lack of efflux liability is a highly desirable trait in drug design.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the drug-like properties of a novel chemical entity. Through a combination of in silico prediction and targeted in vitro experimentation, we have profiled This compound and benchmarked its performance against relevant analogs.

Key Findings:

  • The target spirocycle exhibits an excellent in silico profile, fully compliant with Lipinski's Rule of Five and possessing favorable rigidity.

  • It demonstrates a well-balanced permeability profile: moderate passive diffusion with no indication of being an efflux pump substrate. This is a significant advantage over the more lipophilic carbo-spiro analog, which was flagged for active efflux.

  • The spirocyclic core imparts superior permeability characteristics compared to its flexible acyclic counterpart.

Based on this initial assessment, This compound represents a promising scaffold for the design of orally bioavailable drugs. Its physicochemical properties appear well-tuned to navigate the complex barriers of drug absorption.

Next Steps in the Discovery Cascade:

  • Metabolic Stability: Assess stability in human liver microsomes and hepatocytes to predict metabolic clearance.

  • Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Screen against major cytochrome P450 isoforms to assess the potential for drug-drug interactions.

  • In Vivo Pharmacokinetics: If the compound continues to show promise, advance to rodent PK studies to determine key parameters like half-life, clearance, and oral bioavailability in a living system.

By methodically building this ADME dataset, researchers can make informed decisions, efficiently optimizing this promising spirocyclic scaffold into a viable clinical candidate.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

  • Lipinski's rule of five - Wikipedia. (URL: [Link])

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. (URL: [Link])

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])

  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (URL: [Link])

  • Caco2 assay protocol. (URL: [Link])

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

  • pampa-permeability-assay.pdf - Technology Networks. (URL: [Link])

  • ADMET Prediction Software | Sygnature Discovery. (URL: [Link])

  • In Vitro ADME Assays - Concept Life Sciences. (URL: [Link])

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])

  • Caco-2 permeability assay - Creative Bioarray. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • In Vitro ADME - Selvita. (URL: [Link])

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (URL: [Link])

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (URL: [Link])

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - MDPI. (URL: [Link])

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Spirocyclic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Rise of Spirocyclic Scaffolds and the Imperative for Precise Cytotoxicity Profiling

Spirocyclic molecules, characterized by their unique three-dimensional structures, have emerged as a promising frontier in drug discovery. Their rigid yet complex architecture offers a compelling advantage in navigating the intricate landscapes of biological targets, often leading to enhanced potency and selectivity. However, this structural novelty necessitates a rigorous and thoughtfully designed cytotoxicity screening cascade. Simply determining if a compound is toxic is insufficient; we must understand how, when, and at what concentration it impacts cellular health.

This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering the rationale behind selecting the most appropriate method for your novel spirocyclic compounds. We will move beyond mere protocols to explore the mechanistic basis of each assay, potential interferences, and how to build a self-validating experimental workflow.

Foundational Principles: What Are We Actually Measuring?

In vitro cytotoxicity assays are proxies for cell health, each measuring a different physiological hallmark. A comprehensive assessment rarely relies on a single method. Instead, a multi-assay approach provides a more robust and nuanced understanding of a compound's effects. The primary endpoints measured include:

  • Metabolic Activity: Assessing the cell's reducing potential, often reflecting mitochondrial function.

  • Membrane Integrity: Determining when the cell's plasma membrane has been compromised, a hallmark of late-stage apoptosis or necrosis.

  • Apoptotic Events: Specifically detecting the activation of key enzymes (caspases) in the programmed cell death pathway.

The choice of assay depends on the scientific question. Are you performing a high-throughput primary screen to simply identify "hits"? Or are you conducting mechanistic studies to understand why a lead compound is toxic?

Comparative Analysis of Key Cytotoxicity Assays

Here, we compare four widely used assays, evaluating their principles, strengths, and weaknesses in the context of screening novel spirocyclic molecules.

Metabolic Assays: The Tetrazolium Salt Family (MTT & MTS)

These colorimetric assays are often the first-line screening tools due to their simplicity and cost-effectiveness.[1][2] They are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3]

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][4] The MTS assay is a second-generation alternative that produces a water-soluble formazan, eliminating a solubilization step.[3][5]

  • Causality: The intensity of the colored product is directly proportional to the number of viable, metabolically active cells.[5] A decrease in color indicates a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.

Diagram: The MTT Assay Workflow This diagram illustrates the key steps from cell treatment to final data acquisition in a typical MTT assay.

MTT_Workflow cluster_plate 96-Well Plate A 1. Seed Cells & Incubate B 2. Treat with Spirocyclic Compound A->B 24-72h C 3. Add MTT Reagent B->C Desired Exposure Time D 4. Incubate (Allow Formazan Formation) C->D 1-4h E 5. Add Solubilization Buffer D->E Lyse & Dissolve Crystals F 6. Read Absorbance (570 nm) E->F Measure Color

Caption: General workflow for an MTT cytotoxicity assay.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

The LDH assay is a classic method for quantifying cell death by measuring the loss of membrane integrity.

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[6][7] The assay measures the enzymatic activity of this released LDH, which catalyzes the conversion of a tetrazolium salt into a colored formazan product.[7][8]

  • Causality: The amount of color formed is proportional to the amount of LDH released, which directly correlates with the number of lysed or membrane-compromised cells.[7] This makes it a direct measure of cytotoxicity, unlike metabolic assays which can be confounded by cytostatic effects.

Diagram: Principle of the LDH Release Assay This diagram shows how LDH from a damaged cell initiates a color-producing reaction in the culture medium.

LDH_Principle cluster_cell Cell State cluster_medium Culture Medium Healthy Viable Cell (Intact Membrane) LDH_in LDH Damaged Damaged Cell (Leaky Membrane) LDH_out Released LDH Damaged->LDH_out Reaction Lactate + Tetrazolium Salt -> Pyruvate + Formazan (Color) LDH_out->Reaction Catalyzes

Sources

A Strategic Guide to Elucidating the Mechanism of Action of Novel 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) for the emerging class of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane derivatives. Rather than a simple protocol, this document outlines the scientific rationale and comparative context essential for navigating the complexities of MoA studies for novel chemical entities.

The this compound scaffold represents a modern foray into sp³-rich, three-dimensional chemical structures. Spirocycles are gaining significant traction in drug discovery for their ability to confer conformational rigidity and offer unique vectors for interacting with biological targets, often leading to improved potency and optimized physicochemical properties.[1][2] The inherent rigidity of the spirocyclic framework can minimize the entropic penalty upon binding to a protein, enhancing affinity.[3][4] This guide will detail a logical, multi-tiered experimental approach, drawing comparisons with well-characterized spirocyclic agents to build a robust hypothesis and validation workflow.

Part 1: Comparative Analysis of Potential Biological Targets

The diazaspiro[5.5]undecane core is a versatile template found in compounds targeting a wide array of protein classes.[5] Before initiating wet-lab experiments, it is crucial to understand the landscape of potential mechanisms demonstrated by structurally related spiro-heterocycles. This comparative analysis informs hypothesis generation and guides the selection of appropriate screening assays.

Potential Target Class Example Spiro-Scaffold Therapeutic Area Mechanism of Action References
Protein-Protein Interactions (PPIs) Spiro-oxindolesOncologyInhibition of the MDM2-p53 interaction, leading to p53 stabilization and tumor suppression.[3][4][6]
Kinases Spiro analoguesImmuno-oncologyInhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[7]
GPCRs / Ion Channels ImidazobenzodiazepinesNeurologyAllosteric modulation of GABA-A receptors, acting as bronchodilators.[8]
Transporters 1-Oxa-4,9-diazaspiro[5.5]undecanesInfectious DiseaseInhibition of the MmpL3 transporter in M. tuberculosis, disrupting cell wall synthesis.[9]

The structural rigidity of the spiro[5.5]undecane core is particularly well-suited for targeting the well-defined pockets and grooves characteristic of enzyme active sites (kinases) and the interface hotspots of protein-protein interactions (MDM2-p53).

Part 2: A Tiered Experimental Workflow for MoA Elucidation

A systematic, tiered approach is recommended to progress from broad phenotypic effects to specific molecular interactions. This ensures that resources are used efficiently and that each stage of the investigation is built on a solid foundation of validated data.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Target Validation & Pathway Analysis a Select Diverse Cell Line Panel (e.g., NCI-60) b Perform Cell Viability Assays (e.g., CellTiter-Glo®) a->b c Calculate IC50 Values & Analyze Differential Sensitivity b->c d Affinity-Based Methods (Chemical Proteomics) c->d Hypothesis Generation e Biophysical Methods (CETSA, SPR) c->e Hypothesis Generation f Genetic/Genomic Methods (CRISPR Screens) c->f Hypothesis Generation g Confirm Target Engagement in Cells (e.g., NanoBRET™) d->g Candidate Target(s) e->g Candidate Target(s) f->g Candidate Target(s) h Analyze Downstream Signaling (Western Blot, qPCR) g->h i Rescue Experiments with Target Knockdown/Overexpression h->i

Caption: A tiered workflow for Mechanism of Action (MoA) elucidation.
Tier 1: Unbiased Phenotypic Screening

The initial goal is to identify a quantifiable biological effect without a preconceived mechanistic bias. A broad cell viability screen is the industry-standard starting point.

Protocol 1: High-Throughput Cell Viability Screening

  • Cell Line Selection: Utilize a diverse panel of cell lines, such as the NCI-60 panel or similar, which includes lines from various tissues and with known genetic backgrounds (e.g., p53 wild-type vs. mutant). This diversity is critical, as a compound's activity profile across the panel can provide early clues to its MoA.

  • Plate Seeding: Seed cells in 384-well, white-walled plates at a pre-optimized density for each cell line to ensure exponential growth over the assay period (typically 72 hours).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives, typically starting from 100 µM. Add the compounds to the cell plates using an acoustic liquid handler to minimize volume transfer errors. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Use a luminescence-based assay that measures ATP levels, such as CellTiter-Glo® (Promega). This method is highly sensitive and has a large dynamic range, making it superior to colorimetric assays like MTT for quantitative analysis.

  • Data Analysis: Normalize the luminescence data to vehicle (100% viability) and a no-cell control (0% viability). Fit the dose-response curves using a four-parameter logistic regression model to determine the 50% inhibitory concentration (IC₅₀) for each cell line.

Expert Rationale: The key output here is not just the potency (IC₅₀), but the pattern of activity. For instance, if the derivatives show significantly higher potency in p53 wild-type cancer cells compared to p53-mutant cells, it strongly suggests the MoA may involve the p53 pathway, warranting a direct investigation of MDM2 inhibition.[6]

Tier 2: Target Identification and Engagement

Once a phenotype is established, the next crucial step is to identify the direct molecular target(s) of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures target engagement in intact cells or cell lysates by assessing the thermal stabilization of a protein upon ligand binding.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Compound Treatment: Treat the cell suspension or lysate with the spiro-derivative at a concentration known to be bioactive (e.g., 10x the cell-based IC₅₀) or with a vehicle control (DMSO). Incubate for 1 hour at room temperature.

  • Thermal Challenge: Aliquot the treated samples into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (where the stabilized target resides) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for a specific candidate protein (if a hypothesis exists) or by mass spectrometry for an unbiased, proteome-wide analysis (Thermal Proteome Profiling or TPP).

  • Data Interpretation: A positive result is a shift in the melting curve of a protein to a higher temperature in the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing the protein in a cellular context.

Expert Rationale: CETSA is a gold-standard assay for confirming direct target engagement inside the cell. Unlike in vitro binding assays, it accounts for cell permeability and intracellular compound concentrations, providing more physiologically relevant data. It serves as a critical validation step for any hits identified through other methods like affinity chromatography.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Mechanistic Validation and Pathway Analysis

Identifying a binding partner is not the end of the story. The final tier involves confirming that the interaction between the compound and its target leads to the observed biological phenotype.

Protocol 3: Western Blot for MDM2-p53 Pathway Activation

This protocol assumes that Tier 1 and 2 studies have implicated the MDM2-p53 pathway.

  • Experimental Setup: Seed p53 wild-type cells (e.g., SJSA-1 or HCT116) and treat them with the spiro-derivative at 0.1x, 1x, and 10x its IC₅₀ concentration for 6, 12, and 24 hours. Include a vehicle control and a known MDM2 inhibitor (e.g., Nutlin-3a) as a positive control.

  • Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies for this pathway include:

      • Anti-p53 (to detect stabilization)

      • Anti-p21 (a downstream transcriptional target of p53)

      • Anti-MDM2 (levels may change due to feedback loops)

      • Anti-Actin or Anti-GAPDH (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.

Expected Outcome & Interpretation: For a compound that inhibits the MDM2-p53 interaction, you would expect to see a dose- and time-dependent increase in the protein levels of p53 and its downstream target, p21. This biochemical evidence directly links the compound's activity to the modulation of the specific signaling pathway, thereby validating the proposed mechanism of action.

compound Spiro-Derivative mdm2 MDM2 compound->mdm2 Inhibits p53 p53 mdm2->p53 Binds & Targets for Degradation ub Ubiquitin (Degradation) p53->ub p21 p21 (CDKN1A) p53->p21 Activates Transcription apoptosis Apoptosis, Cell Cycle Arrest p53->apoptosis p21->apoptosis

Caption: The MDM2-p53 signaling pathway, a potential target for spiro-derivatives.

Conclusion

Elucidating the mechanism of action for a novel chemical series like this compound derivatives is a multifaceted endeavor that requires a blend of unbiased screening, hypothesis-driven target identification, and rigorous biochemical validation. The unique, rigid, three-dimensional nature of spirocycles makes them compelling scaffolds for modern drug discovery.[1][4] By following a systematic, tiered approach—beginning with broad phenotypic analysis, progressing to direct target engagement assays like CETSA, and culminating in pathway-specific validation—researchers can confidently and efficiently uncover the precise molecular mechanisms that drive the biological activity of these promising compounds.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ResearchGate. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. PubMed Central, NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PubMed Central, NIH. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central, NIH. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. LinkedIn. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PubMed Central, NIH. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Spirocyclic Compounds Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic properties is relentless. The journey from a preliminary "hit" to a viable clinical candidate is a multi-stage process of rigorous testing and optimization.[1][2] This guide provides a comprehensive framework for benchmarking novel spirocyclic compounds against established inhibitors, a critical step in validating their potential and guiding further development.

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry.[3] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures. This rigid, sp3-rich architecture can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties such as increased solubility and metabolic stability, ultimately increasing the probability of clinical success.[3][4]

This guide is structured to walk researchers through a logical, data-driven benchmarking cascade. We will use the well-studied interaction between the p53 tumor suppressor and its negative regulator, MDM2, as a primary case study. We will compare the performance of emerging spiro-oxindole inhibitors against Nutlin-3a, a canonical, non-spirocyclic benchmark inhibitor of the p53-MDM2 interaction.[5][6][7] Furthermore, we will provide protocols and benchmark examples for other major drug target classes, including kinases, proteases, and G-protein coupled receptors (GPCRs), to ensure broad applicability.

The Benchmarking Workflow: A Strategic Overview

The decision to advance a new chemical series depends on demonstrating a tangible advantage over existing chemical matter. This requires a systematic approach to data generation and comparison. The workflow outlined below represents a robust preclinical benchmarking cascade, moving from initial target binding to cellular activity and early assessment of drug-like properties.

cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Hit-to-Lead & Benchmarking cluster_2 Phase 3: Lead Optimization T_ID Target Identification & Validation Assay_Dev Assay Development T_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID H2L Hit-to-Lead (H2L) (Hit Expansion & SAR) Hit_ID->H2L Biochem_Bench Biochemical Benchmarking (Potency & Selectivity) H2L->Biochem_Bench Cellular_Bench Cellular Benchmarking (Target Engagement & Viability) Biochem_Bench->Cellular_Bench ADME_Bench Early ADME/Tox Profiling (Permeability, Stability) Cellular_Bench->ADME_Bench Lead_Op Lead Optimization (Iterative Design-Synthesize-Test) ADME_Bench->Lead_Op Preclinical_Dev Preclinical Development (In Vivo Studies) Lead_Op->Preclinical_Dev Candidate Candidate Nomination Preclinical_Dev->Candidate

Figure 1: The small molecule drug discovery and benchmarking workflow.

This workflow ensures that resources are focused on compounds that not only demonstrate high potency but also possess the cellular activity and developability characteristics necessary for a successful therapeutic.

Part 1: Biochemical Benchmarking - Potency and Selectivity

The first critical hurdle is to determine if the new spirocyclic compound binds to the intended target with superior or comparable affinity to the known inhibitor. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Case Study: Spiro-oxindole vs. Nutlin-3a for MDM2 Inhibition

The p53-MDM2 interaction is a prime target in oncology. Disrupting this interaction with a small molecule can reactivate p53's tumor-suppressive functions.[6][8] Nutlin-3a is a well-characterized, potent cis-imidazoline analog that serves as an industry-standard benchmark for MDM2 inhibitors.[7][9] Spiro-oxindoles have emerged as a promising alternative scaffold, designed to mimic the key interactions of the p53 peptide in the hydrophobic cleft of MDM2.[10][11]

Table 1: Comparative Biochemical Potency against MDM2

Compound Scaffold Type Target Assay Type Potency (Ki or IC50) Reference(s)
Nutlin-3a Imidazoline MDM2 Fluorescence Polarization IC50 = 90 nM [7][9]
SAR405838 (MI-77301) Spiro-oxindole MDM2 Fluorescence Polarization Ki = 0.88 nM [5]
MI-888 Spiro-oxindole MDM2 Fluorescence Polarization Ki = 0.44 nM [3]

| Compound 11b | Spiro-oxindole | MDM2 | Enzyme Inhibition | 68% inhibition (at test conc.) |[9] |

As the data clearly indicates, optimized spiro-oxindole compounds like SAR405838 and MI-888 demonstrate significantly higher potency against MDM2, with Ki values in the sub-nanomolar range, representing a greater than 50-fold improvement over Nutlin-3a.[3][5] This superior biochemical potency is a primary justification for pursuing this novel scaffold.

Expanding the Scope: Benchmarks for Other Target Classes

The principles of benchmarking are universal. Below are examples of established inhibitors for other major drug target classes that should be used for comparative studies.

Table 2: Standard Benchmark Inhibitors for Various Target Classes

Target Class Representative Target Benchmark Inhibitor Key Characteristics Reference(s)
Kinase BCR-ABL Dasatinib Potent, multi-kinase inhibitor (Src, Abl) [5]
Protease Cathepsin S BI-1124 Potent, selective, suitable for in vivo studies [2]
GPCR CXCR4 Mavorixafor (AMD-070) Potent, selective, orally available antagonist [12][13]

| Apoptosis Regulator | Bcl-2 / Bcl-xL | Navitoclax (ABT-263) | Dual inhibitor, BH3 mimetic |[6][14][15] |

Experimental Protocol: IC50 Determination via In Vitro Biochemical Assay

This protocol describes a generic luminescence-based kinase assay to determine the IC50 of a test compound. The principle—measuring an enzymatic byproduct in the presence of serially diluted inhibitor—is adaptable to many enzyme classes (e.g., proteases, phosphatases).

Objective: To quantify the concentration of a test compound required to inhibit 50% of a target enzyme's activity.

Principle: Kinase activity consumes ATP, producing ADP. A luminescence-based assay, such as ADP-Glo™, quantifies the amount of ADP produced. The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[16][17]

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Test compound (e.g., new spirocycle) and benchmark inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and benchmark compounds in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations that will span the expected IC50. A typical 11-point curve might range from 100 µM to 1.7 nM.

  • Kinase Reaction:

    • Causality: The concentrations of kinase and ATP should be optimized beforehand. Typically, an ATP concentration at or near the Michaelis constant (Km) is used to ensure sensitivity to ATP-competitive inhibitors.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the signal from wells with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Part 2: Cellular Benchmarking - Target Engagement and Functional Outcomes

A potent biochemical inhibitor is of little value if it cannot engage its target in a cellular environment and elicit the desired biological response. Cellular assays are therefore essential to validate on-target activity and assess functional consequences like cell death or proliferation arrest.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct binding of a compound to its target protein in intact cells or tissue lysates.[18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that the spirocyclic compound physically binds to the target protein within a cellular context.

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound, benchmark inhibitor, or vehicle (DMSO) at a saturating concentration for a defined period (e.g., 1-3 hours) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for 3-5 minutes using a thermal cycler. The temperature range should span the melting temperature (Tagg) of the target protein. A typical range might be 40°C to 70°C in 2-3°C increments.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process is crucial as it disrupts the cells without using detergents that might interfere with protein aggregates.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method, most commonly Western blotting. Other methods like mass spectrometry or ELISA can also be used.

    • Plot the amount of soluble protein against the heating temperature for each treatment condition (vehicle, test compound, benchmark).

    • A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating that ligand binding has stabilized the protein against thermal denaturation.[19][20]

cluster_0 Step 1: Treatment & Heating cluster_1 Step 2: Lysis & Separation cluster_2 Step 3: Analysis Treat Treat Cells with Compound or Vehicle Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detect Detect Target Protein (e.g., Western Blot) Supernatant->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Assessing Functional Outcomes: Cell Viability Assays

Ultimately, an inhibitor must produce a desired physiological effect. For an anti-cancer agent, this is typically the inhibition of cell proliferation or the induction of apoptosis.

Table 3: Comparative Cellular Activity of MDM2 Inhibitors

Compound Cell Line (p53 status) Assay Type Potency (IC50) Reference(s)
Nutlin-3a HCT116 (p53+/+) Cell Viability ~2.7 µM [5]
Nutlin-3a SJSA-1 (p53 wt, MDM2 amp) Cell Viability ~1 µM [21]
SAR405838 SJSA-1 (p53 wt, MDM2 amp) Cell Proliferation IC50 = 91 nM [5]
AMG 232 SJSA-1 (p53 wt, MDM2 amp) Cell Proliferation (EdU) IC50 = 9.1 nM [18]

| Spiro-oxindole 6d | A549 (p53 wt) | Cytotoxicity | IC50 = 8.13 µM |[22] |

The data show that potent spiro-oxindole MDM2 inhibitors like SAR405838 and AMG 232 translate their high biochemical potency into superior cellular activity, exhibiting nanomolar IC50 values in p53 wild-type cancer cell lines.[5][18] This demonstrates effective cell penetration and on-target engagement leading to a functional anti-proliferative response.

Part 3: Early ADME/Tox Profiling - Assessing "Drug-Likeness"

A compound's journey to becoming a drug is often curtailed by poor absorption, distribution, metabolism, excretion (ADME), and toxicity properties.[23] Early in vitro assessment of these parameters is crucial for prioritizing compounds with a higher likelihood of success in vivo. Spirocyclic scaffolds are often explored specifically to improve these properties over existing, flatter chemotypes.[4]

Table 4: Conceptual Comparison of Physicochemical and ADME Properties

Property Importance Typical Goal How Spirocycles Can Improve
Solubility Essential for absorption and formulation > 50 µM The 3D structure can disrupt crystal packing, improving aqueous solubility.
Lipophilicity (LogP/LogD) Affects permeability, metabolism, toxicity LogD7.4 = 1-3 Can modulate lipophilicity to an optimal range by replacing flat aromatic rings.
Permeability Critical for oral absorption High (Papp > 10 x 10⁻⁶ cm/s) The balance of lipophilicity and polarity can be tuned for better membrane passage.

| Metabolic Stability | Determines half-life and dosing regimen | High (% remaining > 80%) | Rigid structures can block sites of metabolic attack by cytochrome P450 enzymes. |

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.[24]

Principle: The assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, into an acceptor compartment.[1][16]

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution into a buffer (e.g., PBS at pH 7.4) to the final donor concentration (e.g., 100 µM).

  • Prepare Plates:

    • Coat the membrane of the 96-well donor filter plate with 5 µL of the lipid solution (e.g., 1% lecithin in dodecane).

    • Add buffer to the wells of the 96-well acceptor plate.

  • Run Assay:

    • Add the compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a set period (e.g., 5 to 18 hours).

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the concentrations, volumes, and incubation time.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess a compound's permeability across a monolayer of human intestinal cells, which models both passive diffusion and active transport mechanisms.[24][25]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. By measuring the rate of compound appearance on the opposite side of the monolayer, one can determine permeability. Running the assay in both directions (apical-to-basolateral and basolateral-to-apical) can identify if the compound is a substrate of efflux transporters like P-glycoprotein.[24]

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate (e.g., Transwell® plates).

    • Culture the cells for ~21 days until they form a confluent, differentiated monolayer.

    • Self-Validation: The integrity of the monolayer must be confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A→B) permeability (absorption), add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B→A) permeability (efflux), add the compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Analysis:

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the Papp value for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Conclusion: Making Data-Driven Decisions

Benchmarking new chemical entities against established standards is not merely a procedural step; it is the cornerstone of evidence-based drug discovery. This guide provides a framework for the rigorous, objective comparison of novel spirocyclic compounds with known inhibitors. By systematically evaluating biochemical potency, cellular target engagement, functional outcomes, and key ADME properties, researchers can build a comprehensive data package.

The case study of spiro-oxindole MDM2 inhibitors clearly illustrates the potential of this scaffold class to deliver compounds with orders-of-magnitude improvements in potency over established benchmarks like Nutlin-3a. The true value of a spirocyclic scaffold, however, lies not just in enhanced potency but in the potential for a superior overall profile, including improved "drug-likeness." A new compound that is not only more potent but also more soluble, more metabolically stable, and more permeable than the benchmark has a significantly higher probability of success in the long and arduous path to becoming a new medicine. By following the principles and protocols outlined herein, drug discovery teams can make more informed, data-driven decisions, ensuring that only the most promising candidates advance toward the clinic.

References

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  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services.
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Safety Operating Guide

A Guide to the Proper Disposal of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS No. 1363381-43-4). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a deep understanding of safe laboratory practices in line with regulatory standards.

Compound Profile and Hazard Assessment

For instance, the related compound 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone is classified as a skin, eye, and respiratory irritant[1]. Given these potential hazards, this compound must be handled with appropriate personal protective equipment (PPE) and disposed of as regulated chemical waste. It should never be disposed of down the drain[2][3].

Compound Property Identifier
Chemical Name This compound
CAS Number 1363381-43-4
Molecular Formula C₁₃H₂₂N₂O₄
Molecular Weight 270.33 g/mol
Key Functional Group tert-butyloxycarbonyl (Boc) protected amine

The Regulatory Framework: Adherence to OSHA and EPA Standards

All chemical disposal procedures must be executed within the framework of your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[4][5][6]. The CHP provides specific protocols for minimizing exposure and safely managing chemical waste.

Furthermore, the Environmental Protection Agency (EPA) governs the tracking and disposal of hazardous waste from its point of generation to its final destination[7]. This guide aligns with EPA principles for waste containment, labeling, and storage in Satellite Accumulation Areas (SAAs)[2][7].

Step-by-Step Disposal Protocol: From Bench to Collection

This protocol covers the immediate steps for collecting waste generated during research activities involving this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Safety Goggles: Protects eyes from splashes[3].

  • Nitrile Gloves: Provides a barrier against skin contact[8].

  • Laboratory Coat: Protects skin and clothing[8].

Step 2: Waste Characterization

The waste should be classified as Non-Halogenated Organic Solid Waste or Non-Halogenated Organic Liquid Waste , depending on its form. If dissolved in a halogenated solvent (e.g., dichloromethane), it must be disposed of in a "Halogenated Organic Waste" container[3][8].

Step 3: Waste Segregation (The Critical Step)

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

Causality: The Boc (tert-butyloxycarbonyl) protecting group is a key chemical feature. It is designed to be stable under many conditions but is labile and will be removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[9].

  • Action: Collect waste containing this compound in a dedicated container, clearly segregated from acidic waste streams.

  • Reasoning: Mixing this spirocycle waste with strong acids could trigger an uncontrolled deprotection reaction. This reaction releases tert-butyl cation (which can form isobutylene) and carbon dioxide gas, potentially leading to a dangerous pressure buildup inside the waste container[9].

Disposal Actions Rationale
DO segregate from acidic waste.Prevents uncontrolled Boc-deprotection and gas generation[9].
DO use a designated "Non-Halogenated Organic Waste" container.Ensures proper final disposal method (e.g., incineration)[3].
DO NOT mix with strong oxidizing or reducing agents.General best practice to avoid unpredictable, exothermic reactions[2].
DO NOT pour down the drain.Organic compounds can be toxic to aquatic life and interfere with wastewater treatment processes[8].
Step 4: Waste Collection
  • Solid Waste: Transfer excess solid compound, contaminated weigh boats, and contaminated gloves directly into a properly labeled solid waste container.

  • Liquid Waste: If the compound is in solution, pour it into the designated liquid waste container using a funnel. This includes reaction mixtures and solvent rinses of glassware.

  • Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.

cluster_0 Disposal Workflow at the Bench A Waste Generated (e.g., excess solid, solution) B Characterize Waste (Non-Halogenated Organic) A->B C Select Correct Waste Container (Solid or Liquid) B->C D Verify Container Label & Segregation (Check for 'No Acids' warning) C->D E Transfer Waste to Container D->E F Securely Cap Container E->F cluster_1 Waste Segregation Logic cluster_compat Compatible Streams cluster_incompat Incompatible Streams (Keep Separate) Compound 8-Boc-Spirocycle Waste Stream OtherNonHalogenated Other Non-Halogenated Organics (e.g., Alcohols) Compound->OtherNonHalogenated Can be combined (if permitted by CHP) Acids Acidic Waste (HCl, TFA, H₂SO₄) Compound->Acids MUST NOT COMBINE (Risk of Reaction) Oxidizers Oxidizer Waste (Nitrates, Peroxides) Compound->Oxidizers MUST NOT COMBINE (Risk of Reaction)

Caption: Waste Segregation Logic Diagram.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, follow these procedures based on general laboratory safety protocols and data from similar compounds.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation. If the spill is large, evacuate the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container for disposal.

    • Clean the spill area thoroughly.

    • Do not allow the product to enter drains or waterways.[1]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA). [Link]

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  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

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  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

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A Researcher's Guide to the Safe Handling of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices.

Inferred Hazard Assessment

A structurally related compound, 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone, is known to cause skin irritation, serious eye irritation, and respiratory irritation.[3] Given the shared spirocyclic diamine backbone, it is prudent to assume that this compound may exhibit similar irritant properties. The presence of the Boc (tert-butoxycarbonyl) protecting group, while generally stable, is often cleaved using strong acids like trifluoroacetic acid (TFA), which presents its own set of significant hazards.[4][5][6][7]

Therefore, the primary hazards to consider are:

  • Dermal and Eye Contact: Potential for irritation based on structural analogues.

  • Inhalation: Possible respiratory irritation if the compound is handled as a fine powder or if aerosols are generated.

  • Reactivity Hazards: While the compound itself is likely stable under standard conditions, its use in synthesis, particularly deprotection steps, involves highly corrosive and reactive reagents.[8]

Core Directive: Personal Protective Equipment (PPE)

The following PPE recommendations are based on the principle of minimizing all routes of potential exposure.

Hand Protection: The First Line of Defense

Requirement: Double-gloving with nitrile gloves.

Rationale: Double-gloving is a standard practice when handling potentially hazardous compounds, providing an extra layer of protection against tears and permeation.[9] Nitrile gloves are recommended for their broad chemical resistance. It is crucial to change gloves immediately if contamination is suspected or after a maximum of one to two hours of use.[9][10] Always remove gloves before touching common surfaces like doorknobs, keyboards, or personal devices to prevent the spread of contamination.[11][12]

Procedural Steps for Gloving:

  • Wash and dry hands thoroughly.

  • Don the first pair of nitrile gloves, ensuring they fit snugly.

  • When wearing a lab coat, the cuff of the first glove should go under the cuff of the lab coat.

  • Don the second pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat. This creates a secure seal.[9]

Body Protection: Shielding Against Spills and Splashes

Requirement: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.

Rationale: A lab coat is essential to protect your skin and personal clothing from accidental spills. The coat should be fully buttoned to provide maximum coverage.[11][13] For this specific compound, a standard cotton-polyester blend is acceptable for handling small quantities. If there is a significant risk of splashing, consider a chemically resistant apron worn over the lab coat.

Eye and Face Protection: A Non-Negotiable

Requirement: Chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashing.

Rationale: The potential for eye irritation necessitates robust protection.[3] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes. Chemical splash goggles are mandatory.[14][15] For procedures involving larger volumes or vigorous reactions, a face shield provides an additional layer of protection for the entire face.[10]

Respiratory Protection: An Assessment-Based Approach

Requirement: To be determined by a risk assessment of the specific procedure.

Rationale: If the compound is a crystalline solid, there is a risk of inhaling fine particles when weighing or transferring the material. In such cases, handling should be performed in a certified chemical fume hood. If a fume hood is not available, or if the risk assessment indicates a higher potential for aerosol generation, a NIOSH-approved N95 respirator should be worn.[10] Surgical masks offer no protection from chemical vapors or fine particulates and should not be used for this purpose.[10][16]

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All handling of this compound should ideally be conducted in a well-ventilated laboratory, and weighing of the solid should be done in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[13][17] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12]

Disposal Plan
  • Chemical Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.

  • Follow Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.

In-Depth Technical Guide: A Step-by-Step Workflow

The following workflow outlines the procedural steps for safely handling this compound in a research setting.

Workflow Diagram

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal A Conduct Risk Assessment B Gather All Necessary PPE A->B C Ensure Fume Hood is Certified and Functioning B->C J Weigh Solid Compound in Fume Hood C->J Proceed to Handling D Don Lab Coat E Don First Pair of Nitrile Gloves (Under Cuff) D->E F Don Second Pair of Nitrile Gloves (Over Cuff) E->F G Don Chemical Splash Goggles F->G H Don Face Shield (if required) G->H I Don Respirator (if required) G->I K Perform Experimental Procedure J->K L Remove Outer Gloves K->L Procedure Complete M Remove Face Shield/Respirator L->M N Remove Lab Coat M->N O Remove Inner Gloves N->O P Dispose of all PPE in Designated Waste O->P Q Wash Hands Thoroughly P->Q

Caption: A step-by-step workflow for the safe handling of this compound.

Conclusion

By adopting a comprehensive safety-first mindset and adhering to the detailed protocols outlined in this guide, researchers can confidently and responsibly handle this compound. The principles of inferential hazard assessment, coupled with a robust understanding of PPE and safe handling practices, form the cornerstone of a safe and productive research environment.

References

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  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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  • ETH Zurich. Laboratory Safety Guidelines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.